molecular formula C20H26F2N4O2 B13428830 5F-AB-Fuppyca CAS No. 2044702-46-5

5F-AB-Fuppyca

Cat. No.: B13428830
CAS No.: 2044702-46-5
M. Wt: 392.4 g/mol
InChI Key: GSXRDTDYPSATDE-SFHVURJKSA-N
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Description

5F-AB-Fuppyca is a useful research compound. Its molecular formula is C20H26F2N4O2 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2044702-46-5

Molecular Formula

C20H26F2N4O2

Molecular Weight

392.4 g/mol

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H26F2N4O2/c1-13(2)18(19(23)27)24-20(28)16-12-17(14-6-8-15(22)9-7-14)26(25-16)11-5-3-4-10-21/h6-9,12-13,18H,3-5,10-11H2,1-2H3,(H2,23,27)(H,24,28)/t18-/m0/s1

InChI Key

GSXRDTDYPSATDE-SFHVURJKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)F)CCCCCF

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)F)CCCCCF

Origin of Product

United States

Foundational & Exploratory

5F-AB-Fuppyca chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthetic Cannabinoid 5F-AB-FUPPYCA

Introduction

This compound is a synthetic cannabinoid receptor agonist (SCRA) that has been identified as a designer drug.[1][2] Structurally, it belongs to the pyrazole class of cannabinoids, distinguishing it from the more common indole or indazole-based SCRAs.[3] First detected in Europe in 2015, it is presumed to act as an agonist at the CB1 receptor, a primary component of the endocannabinoid system.[1][2] However, it is crucial to note that detailed pharmacological studies on this compound are scarce in peer-reviewed literature.[1] Data is more readily available for its structural isomer, 5F-3,5-AB-PFUPPYCA, which has been shown to be essentially inactive at cannabinoid receptors, suggesting that this compound may also have limited activity.[4][5]

This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, targeted at researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, also known as AZ-037, is characterized by a pyrazole core linked to a fluorophenyl group, a 5-fluoropentyl tail, and an L-valinamide moiety.[1] The synonym AZ-037 is also used for its structural isomer, 5-fluoro-3,5-AB-PFUPPYCA, which can lead to ambiguity.[1][2]

Structural Identifiers

The precise chemical identity of this compound is defined by the following identifiers.

IdentifierValueSource
IUPAC Name N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide[1]
Molecular Formula C₂₀H₂₆F₂N₄O₂[1][3][6][7]
CAS Number 2044702-46-5[1][3]
InChI Key GSXRDTDYPSATDE-SFHVURJKSA-N[3][8]
SMILES CC(C)--INVALID-LINK--NC(=O)c1cc(-c2ccc(cc2)F)n(CCCCCF)n1[8]
Physicochemical Data

Quantitative physicochemical properties are summarized below.

PropertyValueSource
Molecular Weight 392.45 g/mol [1][3][6][7]
Solubility DMSO: ≥ 10 mg/ml[9]
Formulation A solid[9]

Presumed Pharmacology and Signaling

While this compound is classified as a synthetic cannabinoid receptor agonist, its pharmacological properties have not been extensively studied.[1] It is presumed to target the CB1 receptor. However, a detailed in vitro study on its close structural isomer, 5F-3,5-AB-PFUPPYCA , found it to be essentially inactive at both CB1 and CB2 receptors.[4][5] Furthermore, the study noted that all tested "FUPPYCA" analogs exhibited antagonistic behavior at both receptors.[4][5] Given these findings, the initial presumption that this compound is a potent agonist may be incorrect.

Presumed CB1 Receptor Signaling Pathway

Assuming this compound acts as a canonical CB1 agonist, it would trigger a G-protein coupled signaling cascade. The binding of the agonist to the CB1 receptor, a Gi/o-coupled receptor, would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels and MAP kinase pathways.

G_protein_signaling cluster_membrane Plasma Membrane receptor CB1 Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channel (e.g., K+, Ca2+) g_protein->ion_channel Modulates mapk MAPK Activation g_protein->mapk Activates camp cAMP ac->camp cellular_response Cellular Response (e.g., altered neurotransmission) ion_channel->cellular_response leads to ligand This compound (Agonist) ligand->receptor Binds atp ATP atp->ac camp->cellular_response mapk->cellular_response leads to

Presumed CB1 receptor agonist signaling pathway.
Structural Isomerism and Activity

The distinction between this compound (a 5-phenylpyrazole) and its isomer 5F-3,5-AB-PFUPPYCA (a 3-phenylpyrazole) is critical. Research indicates that the position of substituents on the pyrazole ring significantly impacts receptor activity.[5] The study on 5F-3,5-AB-PFUPPYCA demonstrated its lack of significant agonist activity, which raises questions about the efficacy of other "FUPPYCA" analogs.[4]

Isomer_Relationship parent Pyrazole Core Structure C₂₀H₂₆F₂N₄O₂ isomer1 This compound (5-phenyl-3-carboxamide) CAS: 2044702-46-5 parent->isomer1 Regioisomer isomer2 5F-3,5-AB-PFUPPYCA (3-phenyl-5-carboxamide) CAS: 2365471-73-2 parent->isomer2 Regioisomer activity1 Activity: Presumed Agonist (Pharmacology not studied) isomer1->activity1 activity2 Activity: Essentially Inactive (Demonstrated Antagonism) isomer2->activity2

Structural relationship and activity of this compound and its isomer.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, methodologies can be inferred from related compounds and forensic reports.

Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for identifying this compound in seized materials.

  • Objective: To separate and identify this compound in a complex mixture.

  • Sample Preparation: The sample (e.g., powder, plant material) is extracted with a suitable organic solvent, such as methanol.[10]

  • Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent is used.[10]

  • GC Column: A non-polar column, such as an Agilent J&W DB-1 or HP-5MS (dimethylpolysiloxane-based), is commonly employed.[3] These columns separate compounds based on boiling points.[3]

  • Carrier Gas: Helium.[10]

  • Temperature Program:

    • Injection Port: 265 °C.[10]

    • Oven: A controlled temperature ramp is used to facilitate separation of analytes.

  • Detection: Mass Spectrometry (MS) is used to detect the eluted compounds, providing a mass spectrum that serves as a chemical fingerprint for identification.

Pharmacological Assay: β-Arrestin 2 Recruitment Assay

This protocol, used to test the isomer 5F-3,5-AB-PFUPPYCA, is a common method for determining the functional activity and potency of GPCR ligands.[5]

  • Objective: To measure the ability of a compound to activate the CB1 or CB2 receptor by quantifying the recruitment of β-arrestin 2, a key event in GPCR desensitization and signaling.

  • Cell Line: U2OS cells stably co-expressing the human cannabinoid receptor (CB1 or CB2) and a β-arrestin 2 fusion protein.

  • Principle: The assay uses a protein-fragment complementation system. The receptor is tagged with one fragment of a reporter enzyme, and β-arrestin 2 is tagged with the complementary fragment. Upon ligand-induced receptor activation, β-arrestin 2 is recruited to the receptor, bringing the two enzyme fragments together to form an active enzyme that generates a detectable signal (e.g., luminescence).

  • Methodology:

    • Cell Plating: Cells are seeded into 96- or 384-well plates and incubated.

    • Compound Addition: Test compounds (e.g., this compound) are serially diluted and added to the cells. A known agonist (e.g., JWH-018 or CP55,940) is used as a positive control.[11]

    • Incubation: The plates are incubated to allow for receptor activation and β-arrestin 2 recruitment.

    • Signal Detection: A substrate for the reporter enzyme is added, and the resulting signal (luminescence) is measured using a plate reader.

    • Data Analysis: The signal is plotted against the compound concentration to generate a dose-response curve, from which potency (EC₅₀) and efficacy (Eₘₐₓ) values are calculated.

Assay_Workflow start Start cell_prep 1. Cell Preparation (U2OS cells with tagged CB Receptor & β-Arrestin 2) start->cell_prep plating 2. Cell Plating (96-well plates) cell_prep->plating compound_prep 3. Compound Dilution (Serial dilution of this compound) plating->compound_prep incubation 4. Dosing & Incubation compound_prep->incubation detection 5. Substrate Addition & Signal Detection (Luminescence Reading) incubation->detection analysis 6. Data Analysis (Dose-Response Curve, EC₅₀, Eₘₐₓ Calculation) detection->analysis end End analysis->end

Experimental workflow for a β-Arrestin 2 recruitment assay.

Conclusion

This compound is a pyrazole-based synthetic cannabinoid whose identity is well-characterized. However, a significant gap exists in the scientific literature regarding its pharmacology. While it is categorized as a CB1 receptor agonist, this is largely a presumption based on its structural class.[1] Crucially, in-depth research on its structural isomer, 5F-3,5-AB-PFUPPYCA, has revealed it to be virtually inactive as an agonist and to possess antagonistic properties at cannabinoid receptors.[4][5] This finding strongly suggests that the pharmacological profile of this compound may be more complex than initially assumed and that it may not be a potent psychoactive agent. Further research employing functional assays is essential to definitively characterize the activity, potency, and potential toxicity of this compound.

References

An In-depth Technical Guide to 5F-AB-FUPPYCA: A Pyrazole-Based Synthetic Cannabinoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pyrazole-based synthetic cannabinoid 5F-AB-FUPPYCA. It covers its chemical identity, including its CAS number and molecular formula, and delves into the complexities of its nomenclature and the critical importance of distinguishing it from its regioisomers. While pharmacological data for this compound is scarce, this guide presents available in-vitro data for its closely related isomer, 5F-3,5-AB-PFUPPYCA, which suggests a potential antagonistic profile at cannabinoid receptors. Detailed experimental protocols for the analytical identification and pharmacological characterization of this class of compounds are provided. Furthermore, this guide includes visualizations of a representative synthetic pathway and the cannabinoid receptor 1 (CB1) signaling cascade to aid in the understanding of its chemical synthesis and potential biological interactions.

Chemical Identification and Nomenclature

This compound is a synthetic cannabinoid characterized by a pyrazole core structure. Accurate identification is crucial due to the existence of structurally similar compounds and regioisomers.

Table 1: Chemical and Physical Data for this compound

IdentifierValue
IUPAC Name N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
CAS Number 2044702-46-5
Molecular Formula C₂₀H₂₆F₂N₄O₂
Molar Mass 392.451 g·mol⁻¹
Synonyms AZ-037 (Note: This synonym is also used for its structural isomer 5-fluoro-3,5-AB-PFUPPYCA)[1]

A Note on Nomenclature and Isomerism:

The nomenclature surrounding this compound can be ambiguous. The synonym AZ-037 has been used to refer to both this compound and its structural isomer, 5-fluoro-3,5-AB-PFUPPYCA.[1] This ambiguity is significant as the pharmacological activity of pyrazole-based synthetic cannabinoids can be highly dependent on the substitution pattern on the pyrazole ring. The distinction between the 5,3- and 3,5-regioisomers is critical, as they can exhibit different potencies and efficacies at cannabinoid receptors.[2] Forensic and research laboratories should, therefore, rely on rigorous analytical techniques to confirm the identity of the specific isomer.

Pharmacological Profile

Direct pharmacological data for this compound is not extensively available in peer-reviewed literature. However, a study on its regioisomer, 5F-3,5-AB-PFUPPYCA , provides valuable insights into the potential activity of this structural class.

A 2023 study by Deventer et al. investigated the in-vitro activity of 5F-3,5-AB-PFUPPYCA at the human CB1 and CB2 receptors using a live-cell β-arrestin 2 recruitment assay.[2] The findings from this study are summarized in Table 2.

Table 2: In-Vitro Activity of 5F-3,5-AB-PFUPPYCA at Cannabinoid Receptors

CompoundReceptorPotency (EC₅₀)Efficacy (Eₘₐₓ relative to CP55,940)
5F-3,5-AB-PFUPPYCA CB1InactiveInactive
CB2InactiveInactive

The study found that 5F-3,5-AB-PFUPPYCA was essentially inactive as an agonist at both CB1 and CB2 receptors.[2] Furthermore, the research suggested that all tested pyrazole-carrying compounds, including 5F-3,5-AB-PFUPPYCA, exhibited antagonistic behavior at both receptors.[2] This is a significant deviation from the typical pharmacology of many other classes of synthetic cannabinoids, which are often potent agonists. This potential for antagonism may be linked to their structural similarity to known cannabinoid antagonists like rimonabant.[1]

Experimental Protocols

Analytical Identification using Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is adapted from a forensic laboratory report for the analysis of "5F-AB-PFUPPYCA".[3]

  • Sample Preparation: A swab of the material or packaging is extracted with methanol.

  • Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent.

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or a similar non-polar column.

  • Carrier Gas: Helium.

  • Temperatures:

    • Injection Port: 265 °C

  • Injection Parameters:

    • Injection Type: Splitless

  • MS Parameters:

    • Mass Scan Range: 40-550 m/z

  • Expected Retention Time: Approximately 8.3 minutes (This can vary depending on the specific instrument and conditions).

  • Standard Comparison: Analysis should be compared against a certified reference material of this compound.

Pharmacological Characterization using a β-Arrestin Recruitment Assay

This protocol provides a general framework for assessing the functional activity of this compound at cannabinoid receptors, based on the methodology described by Deventer et al. (2023) and other similar assays.[2][4][5]

  • Objective: To determine if this compound acts as an agonist or antagonist of β-arrestin recruitment to the CB1 and/or CB2 receptor.

  • Assay Principle: This assay measures the recruitment of β-arrestin to the activated G-protein coupled receptor (GPCR). A common method is the PathHunter® assay, which utilizes enzyme fragment complementation to generate a chemiluminescent signal upon receptor-β-arrestin interaction.[6]

  • Materials:

    • PathHunter® CHO-K1 hCB1R β-Arrestin cells (or a similar cell line expressing the human CB1 receptor and a β-arrestin reporter system).

    • Cell culture medium and reagents.

    • This compound (dissolved in DMSO).

    • Reference agonist (e.g., CP55,940).

    • 384-well white, solid-bottom assay plates.

    • Luminometer.

  • Procedure (Agonist Mode):

    • Cell Plating: Seed the cells into the 384-well plates at a density of approximately 5,000 cells/well and incubate overnight.

    • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

    • Compound Addition: Add the compound dilutions to the cells.

    • Incubation: Incubate the plates for 90 minutes at 37°C.

    • Signal Detection: Add the detection reagent and incubate for 60 minutes at room temperature in the dark.

    • Measurement: Measure the chemiluminescent signal using a luminometer.

  • Procedure (Antagonist Mode):

    • Follow steps 1 and 2 from the agonist mode protocol for the test compound.

    • Antagonist Pre-incubation: Add the dilutions of this compound to the cells and incubate for 15-30 minutes.

    • Agonist Addition: Add a fixed concentration of the reference agonist (typically the EC₈₀ concentration) to the wells.

    • Incubation: Incubate the plates for 90 minutes at 37°C.

    • Follow steps 5 and 6 from the agonist mode protocol.

  • Data Analysis:

    • Normalize the data to the response of the reference agonist (set to 100%).

    • Plot the concentration-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Visualizations

Representative Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Pyrazole_ester Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate 4-Fluorophenylhydrazine->Pyrazole_ester Cyclization Ethyl_2,4-dioxovalerate Ethyl 2,4-dioxovalerate or similar precursor Ethyl_2,4-dioxovalerate->Pyrazole_ester Alkylated_pyrazole Ethyl 1-(5-fluoropentyl)-5-(4-fluorophenyl) -1H-pyrazole-3-carboxylate Pyrazole_ester->Alkylated_pyrazole Alkylation with 1-bromo-5-fluoropentane Carboxylic_acid 1-(5-fluoropentyl)-5-(4-fluorophenyl) -1H-pyrazole-3-carboxylic acid Alkylated_pyrazole->Carboxylic_acid Hydrolysis This compound This compound Carboxylic_acid->this compound Amide Coupling L-Valinamide L-Valinamide L-Valinamide->this compound

A generalized synthetic workflow for this compound.
Cannabinoid Receptor 1 (CB1) Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[7] Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the MAPK/ERK pathway.[8][9] The receptor can also be desensitized through a process involving G-protein coupled receptor kinases (GRKs) and the recruitment of β-arrestin.[5] The diagram below illustrates these key signaling events and the potential point of action for an antagonist.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor G_protein Gαi/oβγ CB1R->G_protein Activates BetaArrestin β-Arrestin CB1R->BetaArrestin Recruits (phosphorylated) GRK GRK CB1R->GRK Recruits (upon activation) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces IonChannel Ion Channel (e.g., Ca²⁺) G_protein->AC Inhibits G_protein->IonChannel Modulates MAPK_cascade MAPK/ERK Cascade G_protein->MAPK_cascade Activates PKA PKA cAMP->PKA Activates Transcription Gene Transcription MAPK_cascade->Transcription BetaArrestin->CB1R Desensitizes/ Internalizes GRK->CB1R Phosphorylates Agonist Agonist Agonist->CB1R Activates Antagonist Antagonist (e.g., 5F-3,5-AB-PFUPPYCA) Antagonist->CB1R Blocks Activation

CB1 receptor signaling and potential antagonism.

References

The Emergence and Pharmacological Profile of FUPPYCA Cannabinoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of new psychoactive substances (NPS) is in a constant state of flux, driven by legislative changes and the continuous efforts of clandestine chemists to circumvent legal restrictions. A notable development in this area has been the emergence of synthetic cannabinoids featuring a pyrazole core, colloquially known as FUPPYCA cannabinoids. This technical guide provides a comprehensive overview of the discovery, chemical characteristics, analytical detection, metabolism, and pharmacological properties of this class of compounds, intended for professionals in research, forensic science, and drug development.

FUPPYCA cannabinoids, such as 5F-3,5-AB-PFUPPYCA and 3,5-ADB-4en-PFUPPYCA, are part of a broader group of synthetic cannabinoid receptor agonists (SCRAs) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. However, their structural novelty often leads to unpredictable and, in some cases, more severe adverse effects. The re-emergence of these compounds, particularly following the 2021 class-wide ban on SCRAs in China, underscores the need for a thorough understanding of their scientific and toxicological profiles.[1]

Discovery and Emergence

Certain monocyclic pyrazole-carrying "FUPPYCA" SCRAs were sporadically detected as early as 2015. However, they did not gain significant popularity until their re-emergence was noted in forensic casework, such as their detection in Scottish prisons in 2021.[1] This resurgence is likely a direct consequence of the stringent legislative measures imposed on more traditional SCRA scaffolds, prompting the exploration of novel chemical structures to evade detection and legal control. The first detection of 5F-3,5-AB-PFUPPYCA and 3,5-ADB-4en-PFUPPYCA in Scottish prisons occurred in July 2021, found in infused paper samples, often as a mixture.[1]

Chemical Structure

The defining feature of FUPPYCA cannabinoids is their monocyclic pyrazole core. This distinguishes them from many earlier generations of SCRAs that were predominantly based on indole or indazole structures. The general structure consists of a central pyrazole ring with substitutions at various positions, typically including a tail, a linker, and a head group, which are known to be critical for interaction with cannabinoid receptors.

Data Presentation: Pharmacological Activity

A critical aspect of understanding FUPPYCA cannabinoids is their interaction with the cannabinoid receptors, CB1 and CB2. The available data from in vitro studies, primarily utilizing β-arrestin 2 recruitment assays, indicates a generally limited and complex pharmacological profile for this class of compounds.

Table 1: In Vitro Activity of FUPPYCA Analogs at Cannabinoid Receptors

CompoundReceptorAgonist Activity (β-arrestin 2 recruitment)Antagonist Activity
5,3-ADB-4en-PFUPPYCA CB1Potency (EC₅₀): 30.5 nMEfficacy (Eₘₐₓ): 23.2% (relative to CP55,940)[1]Exhibited
CB2No significant activity detectedExhibited
5F-3,5-AB-PFUPPYCA CB1 & CB2Essentially inactive[1]Exhibited
5F-3,5-ADB-PFUPPYCA CB1 & CB2Essentially inactive[1]Exhibited
3,5-ADB-4en-PFUPPYCA CB1 & CB2No significant activity detectedExhibited
3,5-AB-CHMFUPPYCA CB1Limited activation potentialExhibited
CB2No significant activity detectedExhibited
5,3-AB-CHMFUPPYCA CB1Limited activation potential (lower potency than 5,3-ADB-4en-PFUPPYCA)[1]Exhibited
CB2No significant activity detectedExhibited

The data suggests that, unlike many highly potent SCRAs, the tested FUPPYCA analogs exhibit weak partial agonism or are essentially inactive as agonists at CB1 and CB2 receptors.[1] Furthermore, all tested compounds displayed antagonistic behavior at both receptors, a characteristic that may be attributed to their structural similarity to known cannabinoid antagonists.[1] The position of the tail structure also appears to be a critical determinant of activity, with 5,3-regioisomers being more active than their 3,5-analogs.[1]

Experimental Protocols

In Vitro Pharmacology: β-Arrestin 2 Recruitment Assay

This assay is a cell-based method used to determine the functional activity of compounds at G-protein coupled receptors (GPCRs) like the cannabinoid receptors. It measures the recruitment of the protein β-arrestin 2 to the receptor upon agonist binding.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably co-expressing the human CB1 or CB2 receptor fused to a small enzyme fragment (e.g., NanoLuc-LgBiT) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., NanoLuc-SmBiT) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, 1% penicillin/streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are harvested and seeded into 384-well white, clear-bottom assay plates at a density of approximately 10,000 cells per well and incubated overnight.

  • Compound Preparation: Test compounds (FUPPYCA analogs) and reference agonists (e.g., CP55,940) are prepared as stock solutions in DMSO and serially diluted to the desired concentrations in assay buffer.

  • Agonist Mode:

    • The diluted compounds are added to the cell plates.

    • The plates are incubated for a specified period (e.g., 90 minutes) at 37°C.

  • Antagonist Mode:

    • Cells are pre-incubated with the test compounds for a short period (e.g., 15 minutes).

    • A known CB1/CB2 agonist (e.g., JWH-018) is then added at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • The plates are incubated for a further specified period (e.g., 90 minutes) at 37°C.

  • Detection: A substrate solution (e.g., furimazine for NanoLuc) is added to the wells, and the resulting luminescence, which is proportional to the extent of β-arrestin 2 recruitment, is measured using a plate reader.

  • Data Analysis: The luminescence data is normalized to a reference agonist and vehicle control. Concentration-response curves are generated using non-linear regression to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values. For antagonist activity, IC₅₀ values can be determined.

Analytical Detection: GC-MS and LC-QTOF-MS

5.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation (for seized herbal material):

    • A representative portion of the seized material (e.g., 10 mg) is extracted with a suitable organic solvent (e.g., methanol) via ultrasonication for a specified time (e.g., 10 minutes).

    • The extract is centrifuged, and the supernatant is filtered prior to analysis.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for the separation of synthetic cannabinoids (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Injector: Split/splitless injector, operated in splitless mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the analytes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan range (e.g., m/z 40-550).

  • Identification: The retention time and mass spectrum of the analyte are compared with those of a certified reference standard.

5.2.2 Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

  • Sample Preparation (for seized material or biological fluids):

    • Extraction is performed using a suitable method such as protein precipitation (for biological fluids) or solvent extraction (for seized materials).

    • The extract is evaporated to dryness and reconstituted in the mobile phase.

  • Instrumentation:

    • Liquid Chromatograph: A UHPLC system equipped with a C18 column.

    • Mobile Phase: A gradient elution using a mixture of aqueous and organic phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Mass Spectrometer: A QTOF mass spectrometer with an electrospray ionization (ESI) source operated in positive ion mode.

    • Data Acquisition: Full-scan MS and targeted MS/MS data are acquired.

  • Identification: Identification is based on accurate mass measurement (typically with an error of <5 ppm), isotopic pattern, and fragmentation pattern compared to a reference standard or a spectral library.

In Vitro Metabolism

The study of metabolism is crucial for identifying biomarkers of consumption in biological samples.

Methodology:

  • Incubation: The FUPPYCA cannabinoid (e.g., at a final concentration of 1 µM) is incubated with pooled human liver microsomes (HLMs) in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactor: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Termination: After a specific incubation time (e.g., 60 minutes), the reaction is terminated by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The sample is analyzed by LC-HRMS (e.g., LC-QTOF-MS) to identify and characterize the metabolites formed. Common metabolic pathways for synthetic cannabinoids include hydroxylation, carboxylation, and glucuronidation.

Mandatory Visualization

Signaling Pathways

FUPPYCA cannabinoids, like other SCRAs, are presumed to exert their effects primarily through the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, the observed antagonistic behavior and the demonstrated recruitment of β-arrestin 2 by some FUPPYCA analogs suggest a more complex signaling profile.

G_protein_signaling cluster_membrane Cell Membrane CB1_R CB1 Receptor G_protein Gi/o Protein CB1_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion FUPPYCA FUPPYCA Cannabinoid FUPPYCA->CB1_R Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered neurotransmitter release) PKA->Cellular_Response Phosphorylation Events

Caption: Canonical G-protein signaling pathway for cannabinoid receptors.

Experimental Workflows

beta_arrestin_workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode A1 Seed cells expressing CB receptor-LgBiT and β-arrestin-SmBiT A2 Add FUPPYCA analog A1->A2 A3 Incubate (e.g., 90 min) A2->A3 A4 Add substrate and measure luminescence A3->A4 A5 Determine EC₅₀ and Eₘₐₓ A4->A5 B1 Seed cells B2 Pre-incubate with FUPPYCA analog B1->B2 B3 Add known agonist (e.g., JWH-018) B2->B3 B4 Incubate B3->B4 B5 Measure luminescence B4->B5 B6 Determine IC₅₀ B5->B6

Caption: Workflow for β-arrestin 2 recruitment assay.

analytical_workflow cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis Sample Seized Material (e.g., herbal mixture, paper) Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration GCMS GC-MS Analysis Filtration->GCMS LCQTOF LC-QTOF-MS Analysis Filtration->LCQTOF Identification Identification based on: - Retention Time - Mass Spectrum - Accurate Mass - Fragmentation Pattern GCMS->Identification LCQTOF->Identification

Caption: Analytical workflow for seized material analysis.

Conclusion

FUPPYCA cannabinoids represent a continuing trend in the evolution of synthetic cannabinoids, characterized by a novel pyrazole core designed to circumvent existing legislation. The available pharmacological data suggests that this class of compounds may possess a more complex and generally weaker activity profile at cannabinoid receptors compared to many of their predecessors, with some members exhibiting antagonistic properties. This highlights the unpredictable nature of emerging NPS and the importance of comprehensive pharmacological and toxicological evaluation. The analytical methods and experimental protocols detailed in this guide provide a framework for the identification, characterization, and metabolic investigation of FUPPYCA cannabinoids, which is essential for forensic laboratories, clinical toxicologists, and the broader scientific community to effectively respond to their emergence and potential public health impact. Further research is warranted to fully elucidate the quantitative pharmacology and in vivo effects of this evolving class of synthetic cannabinoids.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. 5F-AB-Fuppyca is a potent synthetic cannabinoid, and its legal status is subject to change. Researchers must ensure compliance with all applicable local, national, and international laws and regulations before commencing any research involving this substance.

Executive Summary

This compound is a pyrazole-based synthetic cannabinoid that has emerged as a compound of interest within the scientific community due to its presumed activity as a cannabinoid receptor agonist. This technical guide provides a comprehensive overview of the current legal landscape surrounding this compound for research applications. It also details established experimental protocols for its analytical identification and pharmacological characterization, drawing upon methodologies applied to structurally related synthetic cannabinoids. The guide aims to equip researchers with the necessary information to conduct responsible and compliant scientific investigations.

Legal Status of this compound

The legal status of this compound is not uniform globally and is often dictated by broad legislation covering entire classes of chemical compounds or specific psychoactive substances acts. Researchers must conduct thorough due diligence to ascertain the legal requirements in their specific jurisdiction.

Jurisdiction Legal Status Legislation/Remarks
United States Unscheduled at the federal level as of May 22, 2023. However, it may be considered a controlled substance analogue.[1] North Dakota has classified it as a Schedule I substance.[1]The Federal Analogue Act allows for the treatment of any chemical "substantially similar" to a controlled substance in Schedule I or II as if it were in Schedule I, if it is intended for human consumption.
Brazil Class F2 (Prohibited psychotropics).[1]Substances listed in this class are prohibited for production, trade, and use.
Canada Schedule II.[1]Substances in Schedule II are considered to have a high potential for abuse and are subject to strict controls.
Germany NpSG (Industrial and scientific use only).[1]Controlled under the New Psychoactive Substances Act (NpSG), which restricts its use to approved industrial and scientific purposes.
United Kingdom Controlled under the Psychoactive Substances Act 2016.[1]This act makes it an offense to produce, supply, or offer to supply any substance intended for human consumption that is capable of producing a psychoactive effect. Research activities may be permissible under specific licensing.
China Likely controlled under the generic legislation for synthetic cannabinoids.In 2021, China announced a generic ban on synthetic cannabinoids, which would likely include this compound based on its structure.

Analytical Identification and Characterization

Accurate identification of this compound is critical for research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the analysis of volatile and semi-volatile compounds like synthetic cannabinoids.

Parameter Value/Description
Instrumentation Agilent 5975 Series GC/MSD System or equivalent.
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar column.
Carrier Gas Helium.
Injection Port Temp. 265 °C.
Transfer Line Temp. 300 °C.
MS Source Temp. 230 °C.
MS Quad Temp. 150 °C.
Oven Program 50 °C hold for 0 min, ramp at 30 °C/min to 340 °C, hold for 2.3 min.
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Scan Range 40-550 m/z.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing thermally labile compounds and for metabolic studies.

Parameter Value/Description
Instrumentation Sciex TripleTOF® 5600+ system or Agilent 6530 QTOF system or equivalent.
Column Phenomenex Kinetex C18 or similar reversed-phase column.
Mobile Phase A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate.
Ionization Mode Electrospray Ionization (ESI) in positive mode.
Mass Scan Range 100-1100 m/z.

Experimental Protocols for Pharmacological Evaluation

While specific pharmacological data for this compound is limited, the following protocols, based on studies of similar synthetic cannabinoids, can be adapted for its characterization.

In Vitro Cannabinoid Receptor Binding Assay

This protocol determines the affinity of the compound for cannabinoid receptors (CB1 and CB2).

Methodology:

  • Cell Culture: Use cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Homogenize cells in a buffer and centrifuge to isolate the cell membrane fraction containing the receptors.

  • Competitive Binding Assay: Incubate the cell membranes with a known radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of this compound.

  • Separation: Separate bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibition constant) value for this compound by analyzing the displacement of the radioligand using non-linear regression analysis (e.g., Cheng-Prusoff equation).

In Vitro Functional Assays

These assays determine the efficacy of the compound as an agonist or antagonist at cannabinoid receptors.

This assay measures the activation of G-proteins, an early step in GPCR signaling.

Methodology:

  • Membrane Preparation: Use membranes from cells expressing CB1 or CB2 receptors.

  • Assay Reaction: Incubate the membranes with GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

  • Separation: Separate bound and free [³⁵S]GTPγS by filtration.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values from the concentration-response curve.

This assay measures the recruitment of β-arrestin to the activated receptor, another key signaling event.

Methodology:

  • Cell Lines: Use engineered cell lines that express the cannabinoid receptor fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., NanoLuc Binary Technology).

  • Cell Treatment: Treat the cells with varying concentrations of this compound.

  • Signal Detection: Measure the luminescence signal generated upon the interaction of the receptor and β-arrestin.

  • Data Analysis: Generate concentration-response curves to determine the EC50 and Emax values for β-arrestin recruitment.

Signaling Pathways and Experimental Workflow

Cannabinoid Receptor 1 (CB1) Signaling Pathway

Synthetic cannabinoids like this compound are presumed to act primarily through the CB1 receptor, a G-protein coupled receptor (GPCR).

CB1_Signaling_Pathway SC Synthetic Cannabinoid (e.g., this compound) CB1 CB1 Receptor SC->CB1 Binds to Gi Gi/o Protein CB1->Gi Activates GRK GRK CB1->GRK Phosphorylates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels Gi->GIRK Activates (βγ subunit) Ca Ca2+ Channels (N, P/Q-type) Gi->Ca Inhibits (βγ subunit) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_efflux K+ Efflux GIRK->K_efflux Ca_influx Ca2+ Influx Ca->Ca_influx Neuron Neuronal Hyperpolarization ↓ Neurotransmitter Release K_efflux->Neuron beta_arrestin β-Arrestin GRK->beta_arrestin Recruits Internalization Receptor Internalization & Desensitization beta_arrestin->Internalization

Caption: CB1 receptor signaling cascade upon activation by a synthetic cannabinoid.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a logical workflow for the in vitro pharmacological characterization of a novel synthetic cannabinoid.

Experimental_Workflow start Obtain Pure Compound (this compound) analytical Analytical Characterization (GC-MS, LC-MS, NMR) start->analytical binding Receptor Binding Assays (CB1 & CB2) analytical->binding metabolism In Vitro Metabolism Studies (Human Liver Microsomes) analytical->metabolism functional Functional Assays (e.g., GTPγS, β-arrestin) binding->functional data_analysis Data Analysis (Ki, EC50, Emax) functional->data_analysis interpretation Interpretation of Results (Affinity, Efficacy, Potency) data_analysis->interpretation end Comprehensive Pharmacological Profile interpretation->end metabolite_id Metabolite Identification (LC-MS/MS) metabolism->metabolite_id metabolite_id->interpretation

Caption: A streamlined workflow for the in vitro characterization of this compound.

References

The Pharmacological Profile of 5F-AB-FUPPYCA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5F-AB-FUPPYCA is a synthetic cannabinoid and a research chemical. Its pharmacological and toxicological properties are not fully understood. This document is intended for informational purposes for research and professional audiences only and does not endorse or encourage the use of this substance.

Introduction

This compound (also known as AZ-037) is a pyrazole-based synthetic cannabinoid that has emerged on the new psychoactive substances (NPS) market.[1] Its chemical structure, N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, distinguishes it from many other classes of synthetic cannabinoids.[1][2] The CAS Number for this compound is 2044702-46-5.[1][3] It is important to note that the synonym AZ-037 is also used for its structural isomer, 5-fluoro-3,5-AB-PFUPPYCA, which can lead to ambiguity in research findings.[1] This guide focuses on the available pharmacological data for this compound and its closely related isomers.

Receptor Binding and Functional Activity

Direct and comprehensive pharmacological studies on this compound are limited in the peer-reviewed scientific literature.[1] However, research on its structural isomer, 5F-3,5-AB-PFUPPYCA, provides valuable insights into the potential activity of this class of compounds.

A key study by Deventer et al. (2023) investigated the in vitro intrinsic activity of 5F-3,5-AB-PFUPPYCA at the human cannabinoid receptors CB1 and CB2 using a β-arrestin 2 recruitment assay. The findings from this study are summarized below.

Quantitative Data

Table 1: In Vitro Functional Activity of 5F-3,5-AB-PFUPPYCA at CB1 and CB2 Receptors

CompoundTarget ReceptorAssay TypePotency (EC50)Efficacy (Emax)
5F-3,5-AB-PFUPPYCACB1β-arrestin 2 RecruitmentInactiveNot Determined
5F-3,5-AB-PFUPPYCACB2β-arrestin 2 RecruitmentInactiveNot Determined

Source: Deventer et al., 2023[4][5][6]

The study concluded that 5F-3,5-AB-PFUPPYCA was "essentially inactive at both CB receptors" in this particular assay.[4] It is crucial to highlight that this data pertains to the 3,5-regioisomer. The same study noted that 5,3-regioisomers of related analogs tend to be more active than their 3,5 counterparts, suggesting that this compound (a 5,3-regioisomer) might exhibit different activity.[4][5][7] However, without direct experimental data, this remains speculative.

Experimental Protocols

β-Arrestin 2 Recruitment Assay

The following is a generalized protocol based on the methodology described for synthetic cannabinoid analysis.

Objective: To determine the functional activity of a test compound at cannabinoid receptors by measuring the recruitment of β-arrestin 2, a key protein in G-protein coupled receptor (GPCR) desensitization.

Materials:

  • HEK-293 cells stably co-expressing the human CB1 or CB2 receptor and a β-arrestin 2 fusion protein.

  • Test compound (e.g., 5F-3,5-AB-PFUPPYCA).

  • Reference agonist (e.g., CP55,940).

  • Cell culture medium and supplements.

  • Assay buffer.

  • Detection reagents.

  • Microplate reader.

Procedure:

  • Cell Culture: Maintain and passage the engineered HEK-293 cell lines according to standard cell culture protocols.

  • Cell Plating: Seed the cells into 96- or 384-well microplates at a predetermined density and allow them to attach overnight.

  • Compound Preparation: Prepare a dilution series of the test compound and the reference agonist in the assay buffer.

  • Assay: a. Remove the cell culture medium from the wells. b. Add the diluted compounds to the respective wells. c. Incubate the plates for a specified period (e.g., 90 minutes) at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's instructions. This step typically involves a substrate that generates a luminescent or fluorescent signal upon interaction with the recruited β-arrestin 2 fusion protein.

  • Data Acquisition: Measure the signal using a microplate reader.

  • Data Analysis: a. Normalize the data to the response of the reference agonist. b. Plot the concentration-response curves. c. Calculate the EC50 (potency) and Emax (efficacy) values using non-linear regression analysis.

Metabolism

A study on the in vitro metabolism of 3,5-AB-CHMFUPPYCA and its 5,3-regioisomer using human liver microsomes found that the primary metabolic reactions were oxidations of the cyclohexylmethyl side chain.[8] Another study investigating the contribution of human carboxylesterases (hCES) to the metabolism of several synthetic cannabinoids, including 3,5-AB-5F-FUPPYCA, observed no hydrolysis of the amide linker for this compound under the experimental conditions.[7]

For pentylindole/indazole synthetic cannabinoids, a common metabolic pattern involves hydroxylation of the pentyl chain. For 5-fluoro analogs, major metabolites are often the 5-hydroxypentyl and pentanoic acid derivatives resulting from oxidative defluorination.[9]

In Vitro Metabolism using Human Liver Microsomes (HLM)

Objective: To identify the phase I metabolites of a test compound.

Materials:

  • Pooled human liver microsomes (HLM).

  • Test compound.

  • NADPH regenerating system.

  • Phosphate buffer.

  • Acetonitrile (for quenching).

  • LC-MS/MS system.

Procedure:

  • Incubation Preparation: Prepare a mixture of HLM, phosphate buffer, and the test compound in microcentrifuge tubes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and identify the metabolites.

Signaling Pathways and Visualizations

As a presumed cannabinoid receptor agonist, this compound is expected to act on the CB1 and/or CB2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for CB1 receptor activation is depicted below.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Ligand Cannabinoid Agonist (e.g., this compound) Ligand->CB1 Binds to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Beta_Arrestin_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture HEK-293 cells (CB1/CB2 + β-arrestin) Plate Plate cells in microplate Culture->Plate Add_Compounds Add compounds to cells Plate->Add_Compounds Prepare_Compounds Prepare serial dilutions of test compound Prepare_Compounds->Add_Compounds Incubate Incubate at 37°C Add_Compounds->Incubate Add_Reagents Add detection reagents Incubate->Add_Reagents Read_Plate Measure signal Add_Reagents->Read_Plate Analyze_Data Analyze data and plot curves Read_Plate->Analyze_Data Results Determine EC50 and Emax Analyze_Data->Results Metabolism_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Prepare_Incubation Prepare mixture of HLM, buffer, and test compound Pre_Incubate Pre-incubate at 37°C Prepare_Incubation->Pre_Incubate Start_Reaction Initiate reaction with NADPH Pre_Incubate->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Terminate reaction with ice-cold acetonitrile Incubate_Reaction->Stop_Reaction Centrifuge Centrifuge to pellet protein Stop_Reaction->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant LC_MSMS Analyze supernatant by LC-MS/MS Collect_Supernatant->LC_MSMS Identify_Metabolites Identify metabolites LC_MSMS->Identify_Metabolites

References

Technical Guide: 5F-AB-FUPPYCA Cannabinoid Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the current scientific understanding of the interaction between the synthetic cannabinoid 5F-AB-FUPPYCA and the cannabinoid receptors CB1 and CB2. A comprehensive review of available literature indicates a notable absence of classical radioligand binding affinity data (Ki values) for this compound. However, functional activity studies, specifically β-arrestin 2 recruitment assays, have been conducted on the related compound 5F-3,5-AB-PFUPPYCA and its analogs. This guide will summarize these critical findings, detail the experimental methodologies employed, and illustrate the relevant signaling pathways and experimental workflows. The data presented herein are essential for researchers in the fields of pharmacology, toxicology, and drug development who are investigating the physiological effects of novel psychoactive substances.

Introduction

This compound is a pyrazole-based synthetic cannabinoid that has been identified in the recreational drug market.[1] As with many novel psychoactive substances, a thorough understanding of its pharmacological profile, particularly its interaction with the primary targets of cannabinoids, the CB1 and CB2 receptors, is crucial for predicting its physiological effects and potential for harm. While the binding affinity, typically expressed as the inhibition constant (Ki), is a fundamental parameter for characterizing receptor-ligand interactions, such data for this compound is not currently available in peer-reviewed scientific literature.[2]

Recent research has instead focused on the functional consequences of receptor interaction. A key study by Deventer et al. (2023) investigated the in vitro intrinsic CB1 and CB2 receptor activation potential of 5F-3,5-AB-PFUPPYCA and several of its analogs using a live-cell β-arrestin 2 recruitment assay.[3] This guide will focus on the data and methodologies from this pivotal study.

Functional Activity at Cannabinoid Receptors

The functional activity of 5F-3,5-AB-PFUPPYCA and its analogs was assessed by measuring the recruitment of β-arrestin 2 to the CB1 and CB2 receptors upon compound exposure. β-arrestin recruitment is a key cellular event that occurs following the activation of many G protein-coupled receptors (GPCRs), including the cannabinoid receptors, and is involved in receptor desensitization, internalization, and G protein-independent signaling.[4][5]

The study by Deventer et al. (2023) found that both 5F-3,5-AB-PFUPPYCA and its analog 5F-3,5-ADB-PFUPPYCA were essentially inactive at both CB1 and CB2 receptors in the β-arrestin 2 recruitment assay.[6] Furthermore, the research indicated that all tested "FUPPYCA" analogs exhibited antagonistic properties at both receptors.[6]

Table 1: Functional Activity of 5F-3,5-AB-PFUPPYCA and Analogs at CB1 and CB2 Receptors (β-Arrestin 2 Recruitment Assay) [6]

CompoundReceptorPotency (EC50, nM)Efficacy (% of CP55,940)
5F-3,5-AB-PFUPPYCA CB1 Inactive Inactive
CB2 Inactive Inactive
5F-3,5-ADB-PFUPPYCACB1InactiveInactive
CB2InactiveInactive
3,5-AB-CHMFUPPYCACB1Weakly ActiveLimited Activation
CB2InactiveInactive
5,3-AB-CHMFUPPYCACB1Weakly ActiveLimited Activation
CB2InactiveInactive
3,5-ADB-4en-PFUPPYCACB1InactiveInactive
CB2InactiveInactive
5,3-ADB-4en-PFUPPYCACB1Weakly ActiveLimited Activation
CB2InactiveInactive

Data extracted from Deventer et al. (2023). "Weakly Active" and "Limited Activation" are qualitative descriptions from the study, as precise EC50 and Emax values were not determinable for these compounds due to their low activity.

Experimental Protocols

The following is a detailed description of the experimental methodology for a typical β-arrestin 2 recruitment assay, as would have been employed in the study by Deventer et al. (2023).[7][8]

3.1. Principle of the β-Arrestin 2 Recruitment Assay (PathHunter® Assay)

The PathHunter® β-arrestin recruitment assay is a cell-based functional assay that quantifies the interaction between a GPCR and β-arrestin.[9] The assay utilizes enzyme fragment complementation. The CB1 or CB2 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced activation of the receptor, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This proximity allows the fragments to complement and form an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by the addition of a chemiluminescent substrate, with the resulting light signal being proportional to the extent of β-arrestin recruitment.[7]

3.2. Materials

  • Cell Line: CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor tagged with the ProLink™ peptide and a fusion protein of β-arrestin 2 and the Enzyme Acceptor.

  • Culture Medium: F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and appropriate selection antibiotics.

  • Assay Plates: 384-well white, solid-bottom cell culture plates.

  • Test Compounds: this compound and its analogs, dissolved in DMSO to create stock solutions.

  • Reference Agonist: A potent cannabinoid agonist such as CP55,940 for determining maximal efficacy.

  • PathHunter® Detection Reagents: Containing the chemiluminescent substrate for β-galactosidase.

  • Plate Reader: A luminometer capable of reading chemiluminescence from 384-well plates.

3.3. Methods

  • Cell Culture and Plating:

    • CHO-K1 cells expressing the tagged CB1 or CB2 receptor and β-arrestin 2 are cultured under standard conditions (37°C, 5% CO2).

    • Cells are harvested, counted, and resuspended in assay medium to a density of 250,000 cells/mL.

    • 20 µL of the cell suspension (5,000 cells) is dispensed into each well of a 384-well plate.

    • The plate is incubated for 24 hours to allow for cell adherence.

  • Compound Preparation and Addition:

    • Test compounds and the reference agonist are serially diluted in assay medium to achieve a range of final concentrations.

    • 5 µL of the diluted compound solutions are added to the respective wells of the cell plate.

  • Incubation:

    • The plate is incubated for 90 minutes at 37°C in a 5% CO2 incubator to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • The plate is equilibrated to room temperature.

    • 12.5 µL of the PathHunter® detection reagent is added to each well.

    • The plate is incubated in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Chemiluminescence is measured using a plate reader.

    • The data is normalized to the response of the reference full agonist (e.g., CP55,940) to determine the percent efficacy.

    • Potency (EC50) values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

4.1. CB1 Receptor β-Arrestin 2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway leading to β-arrestin 2 recruitment upon agonist binding to the CB1 receptor.

G Ligand Cannabinoid Agonist CB1R_inactive Inactive CB1 Receptor Ligand->CB1R_inactive Binding CB1R_active Active CB1 Receptor CB1R_inactive->CB1R_active Conformational Change G_protein G Protein (Gi/o) CB1R_active->G_protein Coupling GRK GRK CB1R_active->GRK Recruitment G_protein_active Activated G Protein G_protein->G_protein_active Activation CB1R_phos Phosphorylated CB1 Receptor GRK->CB1R_phos Phosphorylation Beta_arrestin β-Arrestin 2 CB1R_phos->Beta_arrestin Recruitment Complex CB1R-β-Arrestin Complex CB1R_phos->Complex Beta_arrestin->Complex Binding Signaling Downstream Signaling (e.g., MAPK activation) Complex->Signaling Desensitization Receptor Desensitization & Internalization Complex->Desensitization

Caption: CB1 Receptor β-Arrestin 2 Recruitment Pathway.

4.2. Experimental Workflow for β-Arrestin 2 Recruitment Assay

The following diagram outlines the key steps in the β-arrestin 2 recruitment assay experimental workflow.

G start Start culture_cells Culture CHO-K1 cells with tagged receptor and β-arrestin start->culture_cells plate_cells Plate cells in 384-well plate culture_cells->plate_cells incubate_24h Incubate for 24 hours plate_cells->incubate_24h prepare_compounds Prepare serial dilutions of test compounds incubate_24h->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate_90min Incubate for 90 minutes add_compounds->incubate_90min add_reagents Add chemiluminescent detection reagents incubate_90min->add_reagents incubate_60min Incubate for 60 minutes in the dark add_reagents->incubate_60min read_plate Measure luminescence with plate reader incubate_60min->read_plate analyze_data Analyze data and determine EC50 and Emax read_plate->analyze_data end End analyze_data->end

Caption: β-Arrestin 2 Recruitment Assay Workflow.

Conclusion

The available scientific evidence suggests that this compound, represented by its analog 5F-3,5-AB-PFUPPYCA, is largely inactive as an agonist at both CB1 and CB2 receptors, as determined by a β-arrestin 2 recruitment functional assay.[6] This lack of agonistic activity, coupled with potential antagonistic properties, distinguishes it from many other synthetic cannabinoids that are potent agonists at these receptors. It is critical for the scientific and medical communities to recognize that not all compounds structurally related to synthetic cannabinoids will share the same pharmacological profile. The absence of traditional binding affinity data (Ki values) for this compound remains a significant knowledge gap, and future research employing radioligand binding assays is warranted to provide a more complete understanding of its interaction with cannabinoid receptors. The methodologies and findings presented in this guide are intended to inform future research and contribute to a more comprehensive understanding of the pharmacology of this and other emerging synthetic cannabinoids.

References

In Vitro Agonist Activity of 5F-AB-Fuppyca: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro agonist activity of the synthetic cannabinoid 5F-AB-Fuppyca, with a primary focus on its interaction with the human cannabinoid receptors CB1 and CB2. The data and protocols presented are synthesized from peer-reviewed research to facilitate further investigation and drug development efforts.

Core Findings: Agonist Activity at Cannabinoid Receptors

Recent research has characterized the in vitro intrinsic CB1 and CB2 receptor activation potential of 5F-3,5-AB-PFUPPYCA, a structural isomer and synonym of this compound.[1][2] The primary method utilized for this characterization was a live cell β-arrestin 2 (βarr2) recruitment assay, a robust method for monitoring the activation of G protein-coupled receptors (GPCRs) like the cannabinoid receptors.[3]

The study revealed that 5F-3,5-AB-PFUPPYCA was essentially inactive at both the CB1 and CB2 receptors in the β-arrestin 2 recruitment assay.[1] This lack of significant agonist activity suggests that, at least through this signaling pathway, this compound is not a potent activator of cannabinoid receptors. Furthermore, the research indicated that this compound, along with its analogs, exhibited antagonistic properties at both receptors.[3]

Data Presentation: Quantitative Analysis

The agonist activity of 5F-3,5-AB-PFUPPYCA and its structural analogs was quantified to determine their potency (EC50) and efficacy (Emax) relative to the reference full agonist CP55,940. The results are summarized in the table below.

CompoundCB1 EC50 (nM) (95% CI)CB1 Emax (%) (95% CI)CB2 EC50 (nM) (95% CI)CB2 Emax (%) (95% CI)
5F-3,5-AB-PFUPPYCA ND < 5 ND < 5
5F-3,5-ADB-PFUPPYCAND< 5ND< 5
5,3-AB-CHMFUPPYCA17.4 (1.05 – 27.1)20.6 (14.9 - 26.3)ND< 5
5,3-ADB-4en-PFUPPYCA30.5 (8.98 – 103)23.2 (14.2 - 32.2)ND< 5
JWH-018 (Reference)36.6 (13.7 – 94.4)313 (287 - 339)9.80 (5.62 - 17.1)57.0 (51.1 – 63.1)
CP55,940 (Reference)0.53 (0.18 - 1.45)1000.39 (0.13 - 1.15)100

ND: Not determinable. Data extracted from Deventer et al., 2023.[1]

Experimental Protocols

The following is a detailed, representative methodology for a live cell β-arrestin 2 recruitment assay for determining cannabinoid receptor agonism, based on established protocols. While the primary study on 5F-3,5-AB-PFUPPYCA utilized such an assay, the specific protocol details were not fully available. This representative protocol is based on the widely used PathHunter® assay system.

Live Cell β-Arrestin 2 Recruitment Assay (Representative Protocol)

1. Cell Culture and Maintenance:

  • Cell Lines: U2OS cells stably co-expressing the human CB1 or CB2 receptor fused to a small enzyme fragment (ProLink™) and a fusion protein of β-arrestin 2 and a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and appropriate selection antibiotics.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged at 80-90% confluency.

2. Assay Procedure:

  • Cell Plating: Harvest and resuspend cells in an antibiotic-free assay medium. Dispense 20 µL of the cell suspension into each well of a white, opaque-walled 384-well microplate at a density of 5,000 cells per well.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound and reference compounds (e.g., CP55,940) in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 1%.

  • Compound Addition: Add 5 µL of the diluted compound solutions to the wells containing the cells. For control wells, add 5 µL of assay buffer with the same final DMSO concentration.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

3. Detection:

  • Reagent Preparation: Equilibrate the PathHunter® Detection Reagent to room temperature. Prepare the detection reagent mixture according to the manufacturer's instructions.

  • Reagent Addition: Add 12.5 µL of the detection reagent mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Measurement: Measure the chemiluminescent signal using a luminometer.

4. Data Analysis:

  • Subtract the average background signal (from wells with no agonist) from all other readings.

  • Normalize the data to the maximum signal obtained with a reference full agonist (e.g., CP55,940), which is set to 100%.

  • Plot the normalized response against the logarithm of the agonist concentration.

  • Calculate the EC50 and Emax values using a non-linear regression curve fit (e.g., four-parameter logistic equation) in appropriate software such as GraphPad Prism.

Mandatory Visualizations

Cannabinoid Receptor Signaling Pathway

G cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Agonist This compound (Agonist) CB_Receptor CB1/CB2 Receptor Agonist->CB_Receptor Binds to G_Protein Gi/o Protein CB_Receptor->G_Protein Activates GRK GRK CB_Receptor->GRK Activates P_Receptor Phosphorylated Receptor GRK->CB_Receptor Phosphorylates Beta_Arrestin β-Arrestin 2 P_Receptor->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Signaling Downstream Signaling Beta_Arrestin->Signaling Initiates

Caption: CB1/CB2 receptor activation and β-arrestin 2 recruitment pathway.

Experimental Workflow for β-Arrestin 2 Recruitment Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis CellCulture 1. Culture CB1/CB2 Expressing Cells CellPlating 2. Plate Cells in 384-Well Plate CellCulture->CellPlating CompoundPrep 3. Prepare Serial Dilutions of this compound CompoundAdd 4. Add Compounds to Cells CompoundPrep->CompoundAdd Incubate 5. Incubate for 90 min at 37°C CompoundAdd->Incubate DetectionReagent 6. Add Detection Reagent Incubate->DetectionReagent ReadSignal 7. Measure Chemiluminescence DetectionReagent->ReadSignal DataAnalysis 8. Normalize Data & Calculate EC50/Emax ReadSignal->DataAnalysis

References

Potential Antagonistic Effects of 5F-AB-Fuppyca at Cannabinoid Receptors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ref: FAF-CBR-WP-20251217

Abstract

This document provides a detailed technical overview of the synthetic cannabinoid 5F-AB-Fuppyca, with a specific focus on its reported antagonistic effects at cannabinoid receptors CB1 and CB2. This compound is a pyrazole-based synthetic cannabinoid, also known by synonyms such as 5F-AB-PFUPPYCA and AZ-037, that has emerged on the new psychoactive substances (NPS) market.[1][2][3] Unlike many synthetic cannabinoids that act as potent agonists, recent in vitro evidence suggests that this compound and its structural analogs possess limited to no agonist activity and instead exhibit antagonistic properties.[1][4][5] This paper synthesizes the available pharmacological data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows to support further research into this compound's unique profile.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) constitute a large and structurally diverse class of NPS.[1] Many of these compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by activating the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The pyrazole chemical class, to which this compound belongs, is notable as it also includes well-characterized cannabinoid receptor antagonists like rimonabant.[2][6] Recent forensic detections of this compound (specifically the isomer 5F-3,5-AB-PFUPPYCA) in seized materials prompted pharmacological investigation to determine its activity at cannabinoid receptors.[1][5]

A key study by Deventer et al. (2023) characterized the in vitro activity of 5F-3,5-AB-PFUPPYCA and several of its analogs. The findings indicate that these pyrazole-based compounds are largely inactive as agonists and display signs of cannabinoid receptor antagonism.[1][4][5] This positions this compound as an outlier among SCRAs and a compound of interest for understanding the structure-activity relationships that govern agonist versus antagonist activity at cannabinoid receptors.

Pharmacological Profile of this compound and Analogs

The primary in vitro characterization of this compound (as 5F-3,5-AB-PFUPPYCA) was conducted using a β-arrestin 2 recruitment assay, a functional assay that measures a key step in G-protein coupled receptor (GPCR) desensitization and signaling.

Agonist Activity

In agonist mode, 5F-3,5-AB-PFUPPYCA was found to be essentially inactive at both CB1 and CB2 receptors.[1] This lack of significant activation is a stark contrast to typical SCRAs. The available quantitative data from this study, measuring potency (EC₅₀) and efficacy (Eₘₐₓ) relative to the reference agonist CP55,940, is summarized in Table 1.

Table 1: In Vitro Agonist Activity of this compound and Analogs at CB1 and CB2 Receptors (β-Arrestin 2 Recruitment Assay) [1]

CompoundReceptorPotency (EC₅₀, nM) (95% CI)Efficacy (Eₘₐₓ, %) (95% CI)
5F-3,5-AB-PFUPPYCA CB1 ND < 5
CB2 ND < 5
5F-3,5-ADB-PFUPPYCACB1ND< 5
CB2ND< 5
3,5-AB-CHMFUPPYCACB1ND20.6 (1.1 - 40.1)
CB2ND< 6
5,3-AB-CHMFUPPYCACB117.4 (1.05 – 27.1)20.6 (1.1 - 40.1)
CB2ND< 5
3,5-ADB-4en-PFUPPYCACB1ND< 5
CB2ND< 5
5,3-ADB-4en-PFUPPYCACB130.5 (8.98 – 103)23.2 (11.4 - 35.1)
CB2ND< 5
JWH-018 (Comparator)CB136.6 (13.7 – 94.4)313 (185 – 441)
CB29.80 (5.63 – 17.1)57.0 (51.1 – 63.1)
CP55,940 (Reference)CB10.53 (0.18 - 1.45)100
CB20.39 (0.14 - 1.10)100

ND: Not Determinable. Efficacy is relative to the maximal effect of CP55,940.

Antagonistic Effects

While quantitative antagonist potency data (e.g., IC₅₀ or Kₑ) for this compound has not been published, the study by Deventer et al. provides qualitative evidence of antagonism.[1] In their experiments, pre-incubation of cells with 10 µM of 5F-3,5-AB-PFUPPYCA or its analogs was able to inhibit the activation of both CB1 and CB2 receptors by the potent agonist JWH-018.[1] This suggests that these compounds can occupy the receptor binding site and block activation by an agonist. The authors note that this antagonistic behavior may be linked to their structural similarity to known cannabinoid inverse agonists and antagonists.[1][4][5]

Experimental Protocols

Characterizing the interaction of a ligand like this compound with cannabinoid receptors requires a suite of in vitro functional assays. The following sections detail the methodologies for three key experiments relevant to assessing potential antagonism.

β-Arrestin Recruitment Assay (Antagonist Mode)

This assay determines the ability of a test compound to inhibit agonist-induced recruitment of β-arrestin to the cannabinoid receptor.

  • Principle: An agonist-activated and GRK-phosphorylated GPCR recruits β-arrestin. This interaction can be measured using various technologies, such as enzyme fragment complementation (e.g., PathHunter assay). In antagonist mode, the system is stimulated with a known agonist in the presence of varying concentrations of the potential antagonist to measure inhibition.

  • Workflow Diagram:

    G cluster_prep Cell Preparation cluster_assay Antagonist Assay Protocol cluster_detect Detection & Analysis C1 Culture CHO-K1 or HEK293 cells stably expressing hCB1R or hCB2R and a β-arrestin fusion protein C2 Plate cells in 384-well plates (e.g., 5,000 cells/well) C1->C2 C3 Incubate overnight C2->C3 A1 Prepare serial dilutions of this compound A2 Pre-incubate cells with This compound dilutions A1->A2 A3 Add a fixed concentration of a reference agonist (e.g., JWH-018 at EC₈₀) A2->A3 A4 Incubate (e.g., 90 min at 37°C) A3->A4 D1 Add detection reagents (e.g., chemiluminescent substrate) D2 Incubate in dark (e.g., 60 min at RT) D1->D2 D3 Measure signal (e.g., luminescence) D2->D3 D4 Plot % inhibition vs. [Antagonist] and fit curve to determine IC₅₀ D3->D4

    Workflow for β-Arrestin Antagonist Assay.

[³⁵S]GTPγS Binding Assay (Antagonist Mode)

This assay directly measures the first step in G-protein activation following receptor stimulation, providing a robust method for quantifying agonist, partial agonist, inverse agonist, and antagonist activity.

  • Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is used to quantify this exchange. An antagonist will inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.

  • Workflow Diagram:

    G cluster_prep Membrane Preparation cluster_assay Antagonist Assay Protocol cluster_detect Detection & Analysis M1 Homogenize cells or tissue expressing CB1/CB2 receptors M2 Centrifuge to pellet membranes M1->M2 M3 Resuspend and determine protein concentration M2->M3 B1 Incubate membranes with serial dilutions of this compound B2 Add reference agonist (e.g., CP55,940) at its EC₈₀ concentration B1->B2 B3 Initiate reaction by adding [³⁵S]GTPγS and excess GDP B2->B3 B4 Incubate (e.g., 60-90 min at 30°C) B3->B4 F1 Rapidly filter reaction through glass fiber filters F2 Wash filters with ice-cold buffer to remove unbound [³⁵S]GTPγS F1->F2 F3 Measure radioactivity on filters using liquid scintillation counting F2->F3 F4 Calculate antagonist inhibition constant (Kₑ) using the Cheng-Prusoff equation F3->F4

    Workflow for [³⁵S]GTPγS Antagonist Assay.

cAMP Accumulation Assay (Antagonist Mode)

This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.

  • Principle: CB1 and CB2 receptors couple to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase. Agonist stimulation therefore leads to a decrease in cAMP. An antagonist will block this agonist-induced decrease. To measure this, adenylyl cyclase is typically stimulated with forskolin, and the antagonist's ability to reverse the agonist's inhibitory effect is quantified.

  • Workflow Diagram:

    G cluster_prep Cell Preparation cluster_assay Antagonist Assay Protocol cluster_detect Detection & Analysis P1 Culture cells expressing CB1 or CB2 receptors P2 Seed cells in assay plates P1->P2 P3 Incubate overnight P2->P3 S1 Pre-treat cells with PDE inhibitor (e.g., IBMX) S2 Add serial dilutions of This compound S1->S2 S3 Add reference agonist S2->S3 S4 Stimulate with forskolin S3->S4 S5 Incubate (e.g., 30 min at RT) S4->S5 L1 Lyse cells to release cAMP L2 Quantify cAMP levels using (e.g., HTRF, ELISA, LANCE) L1->L2 L3 Plot cAMP level vs. [Antagonist] and determine IC₅₀ L2->L3

    Workflow for cAMP Antagonist Assay.

Cannabinoid Receptor Signaling Pathways

Understanding the potential impact of an antagonist requires knowledge of the signaling cascades it may inhibit. CB1 and CB2 receptors are pleiotropic, coupling to multiple intracellular signaling pathways.

G-Protein Dependent Signaling

The canonical pathway for both CB1 and CB2 receptors involves coupling to inhibitory G-proteins (Gαi/o).

  • Mechanism: Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase (AC), reducing intracellular cAMP levels and subsequent protein kinase A (PKA) activity. The dissociated Gβγ subunit can directly modulate ion channels, such as inhibiting voltage-gated calcium channels (VGCC) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

  • Signaling Diagram:

    G cluster_membrane Cell Membrane cluster_cyto Cytoplasm Ligand Agonist CBR CB1/CB2 Receptor Ligand->CBR binds G_protein Gαi/o Gβγ CBR->G_protein activates G_alpha Gαi/o (active) G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts VGCC Ca²⁺ Channel Ca_in Ca²⁺ Influx VGCC->Ca_in mediates GIRK K⁺ Channel K_out K⁺ Efflux GIRK->K_out mediates G_alpha->AC inhibits G_betagamma->VGCC inhibits G_betagamma->GIRK activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates

    CB Receptor G-Protein Signaling Pathway.

β-Arrestin Dependent Signaling

Following prolonged agonist stimulation, receptors are phosphorylated, leading to β-arrestin recruitment, which mediates receptor desensitization and initiates a separate wave of G-protein independent signaling.

  • Mechanism: G-protein coupled receptor kinases (GRKs) phosphorylate the agonist-bound receptor. This phosphorylated tail serves as a docking site for β-arrestin. β-arrestin binding sterically hinders further G-protein coupling (desensitization) and acts as a scaffold to recruit proteins like Src and components of the MAP kinase cascade (e.g., ERK1/2), leading to downstream effects on gene expression and cell survival.

  • Signaling Diagram:

    G cluster_membrane Cell Membrane cluster_cyto Cytoplasm Agonist Agonist CBR_P Phosphorylated CB1/CB2 Receptor Agonist->CBR_P activates GRK GRK CBR_P->GRK phosphorylates Arrestin β-Arrestin CBR_P->Arrestin recruits ERK ERK1/2 Arrestin->ERK activates Gene Gene Transcription ERK->Gene regulates

    CB Receptor β-Arrestin Signaling Pathway.

Conclusion and Future Directions

The available evidence strongly indicates that this compound and its close pyrazole analogs are not typical synthetic cannabinoid receptor agonists. Their pharmacological profile is characterized by a lack of significant agonist activity and the presence of CB1 and CB2 receptor antagonism.[1][4][5] This unique characteristic, potentially linked to their pyrazole core structure, distinguishes them from the vast majority of SCRAs that pose significant public health risks due to high agonist potency and efficacy.

However, a critical gap in the current understanding is the absence of quantitative data on the antagonistic potency of these compounds. Future research should prioritize conducting comprehensive antagonist profiling using the assays detailed in this paper to determine the IC₅₀ or Kₑ values of this compound at both CB1 and CB2 receptors. Such data is essential for a complete risk assessment and for understanding the structure-activity relationships that differentiate pyrazole antagonists from the more common SCRA agonists. These studies will clarify whether this compound acts as a neutral antagonist or an inverse agonist and will provide valuable tools for the broader study of the endocannabinoid system.

References

Toxicological Profile of 5F-AB-Fuppyca: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research, scientific, and drug development professionals only. The information contained herein is for educational and informational purposes and is not intended for human or veterinary use. 5F-AB-Fuppyca is a synthetic cannabinoid and its toxicological properties are not fully elucidated.

Introduction

This compound (also known as AZ-037) is a pyrazole-based synthetic cannabinoid that has emerged on the new psychoactive substances (NPS) market.[1] Like other synthetic cannabinoids, it is presumed to be an agonist of the cannabinoid type 1 (CB1) receptor, the primary molecular target responsible for the psychoactive effects of cannabis. However, a significant lack of specific toxicological and pharmacological data for this compound necessitates a careful review of available information on its structural analogs and the broader class of pyrazole-based synthetic cannabinoids to infer its potential toxicological profile. This guide provides a comprehensive overview of the current state of knowledge.

Chemical and Physical Data

PropertyValueReference
IUPAC Name N-(1-carbamoyl-2-methyl-propyl)-2-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide[1]
Synonyms This compound, AZ-037[1]
Chemical Formula C₂₀H₂₆F₂N₄O₂[1]
Molecular Weight 392.45 g/mol [1]

Toxicological Screening Data: Focus on the Structural Isomer 5F-3,5-AB-PFUPPYCA

A 2023 study by Deventer et al. characterized the in vitro intrinsic CB1 and CB2 receptor activation potential of 5F-3,5-AB-PFUPPYCA and its analogs using live cell β-arrestin 2 recruitment assays. The key findings revealed that 5F-3,5-AB-PFUPPYCA was essentially inactive at both CB1 and CB2 receptors .[2][3] Furthermore, the study observed that all tested compounds in the "FUPPYCA" series exhibited antagonistic behavior at both cannabinoid receptors.[2][3] This suggests that, unlike many other synthetic cannabinoids that are potent agonists, this particular structural class may have a different pharmacological profile.

The lack of significant agonist activity at cannabinoid receptors for the structural isomer suggests that this compound itself may also possess low cannabimimetic activity. However, without direct testing, this remains an extrapolation.

In Vitro Metabolism and Bioanalytical Detection

Predicted Metabolic Pathways

While no specific metabolism studies for this compound have been published, the metabolic fate of other 5-fluoroalkyl synthetic cannabinoids has been investigated. These studies typically show that metabolism proceeds through several key pathways:

  • Oxidative Defluorination: The 5-fluoropentyl chain is often a primary site of metabolism, leading to the formation of a 5-hydroxypentyl metabolite, which can be further oxidized to a pentanoic acid metabolite.[4]

  • Hydroxylation: Hydroxylation can occur on various parts of the molecule, including the alkyl chain and aromatic rings.

  • Amide Hydrolysis: The amide linkage can be hydrolyzed, leading to the formation of a carboxylic acid metabolite.

  • Glucuronidation: The hydroxylated metabolites can undergo phase II metabolism to form glucuronide conjugates, which are more water-soluble and readily excreted.

The experimental workflow for investigating in vitro metabolism typically involves incubating the compound with human liver microsomes (HLMs) or hepatocytes, followed by analysis with high-resolution mass spectrometry.

G Predicted In Vitro Metabolism of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidative_Defluorination Oxidative_Defluorination This compound->Oxidative_Defluorination CYP450 Hydroxylation Hydroxylation This compound->Hydroxylation CYP450 Amide_Hydrolysis Amide_Hydrolysis This compound->Amide_Hydrolysis Esterases Hydroxylated_Metabolites Hydroxylated_Metabolites Oxidative_Defluorination->Hydroxylated_Metabolites Hydroxylation->Hydroxylated_Metabolites Glucuronide_Conjugates Glucuronide_Conjugates Hydroxylated_Metabolites->Glucuronide_Conjugates UGTs

Predicted metabolic pathways of this compound.
Bioanalytical Detection Methods

The identification and quantification of this compound and its potential metabolites in biological matrices would likely employ techniques similar to those used for other synthetic cannabinoids.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for the detection of synthetic cannabinoids in seized materials and biological samples.[5]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This technique offers high sensitivity and selectivity, making it suitable for the identification of parent compounds and their metabolites in complex matrices like urine and blood.[5]

Experimental Protocols

In Vitro Cannabinoid Receptor Activity Assay (β-Arrestin 2 Recruitment)

This protocol is based on the methodology described by Deventer et al. (2023) for the in vitro characterization of 5F-3,5-AB-PFUPPYCA.[3]

  • Cell Culture: Use a cell line (e.g., U2OS) stably co-expressing the human cannabinoid receptor (CB1 or CB2) fused to a ProLink™ tag and a β-arrestin 2 enzyme fragment acceptor.

  • Assay Preparation: Seed the cells in a white, clear-bottom 96-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., CP55,940) in assay buffer.

  • Assay Procedure:

    • Remove the culture medium and add the compound dilutions to the cells.

    • Add the substrate solution and incubate at room temperature in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the response of the reference agonist and calculate EC₅₀ and Eₘₐₓ values using a non-linear regression model.

G Experimental Workflow for β-Arrestin 2 Recruitment Assay Cell_Culture Culture cells expressing CB receptor and β-arrestin constructs Seeding Seed cells in 96-well plate Cell_Culture->Seeding Compound_Prep Prepare serial dilutions of this compound Seeding->Compound_Prep Incubation Add compound and substrate to cells Compound_Prep->Incubation Measurement Measure luminescence Incubation->Measurement Data_Analysis Calculate EC50 and Emax Measurement->Data_Analysis

Workflow for assessing in vitro cannabinoid receptor activity.
In Vitro Metabolism Assay (Human Liver Microsomes)

This protocol is a general procedure based on studies of other synthetic cannabinoids.[4]

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes (HLMs), a reaction buffer (e.g., potassium phosphate buffer), and a solution of this compound.

  • Initiation of Reaction: Add a solution of NADPH to initiate the metabolic reaction.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry system to identify and quantify the parent compound and its metabolites.

Signaling Pathways

Synthetic cannabinoids primarily exert their effects by activating the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).

  • CB1 Receptors: Predominantly found in the central nervous system, their activation is responsible for the psychoactive effects.

  • CB2 Receptors: Primarily located in the peripheral nervous system and on immune cells, their activation is associated with immunomodulatory effects.

Upon agonist binding, these receptors activate intracellular signaling cascades, most notably the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also modulate ion channels and activate other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.

G General Cannabinoid Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular SC Synthetic Cannabinoid (e.g., this compound) CB1R CB1/CB2 Receptor SC->CB1R Binds to G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Simplified cannabinoid receptor signaling cascade.

Conclusion

The toxicological profile of this compound remains largely uncharacterized through direct experimental evidence. The available data on its structural isomer, 5F-3,5-AB-PFUPPYCA, suggests a potential for low to negligible agonist activity at cannabinoid receptors, and possibly antagonistic properties. This finding is significant as it deviates from the typical profile of many highly potent synthetic cannabinoid agonists. However, this information must be interpreted with caution, as subtle structural differences can lead to profound changes in pharmacological activity. Further research is imperative to determine the precise binding affinities, functional activities, metabolic fate, and in vivo toxicological effects of this compound to accurately assess its potential risks to public health. The experimental protocols and general pathway information provided in this guide offer a framework for conducting such essential research.

References

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 5F-AB-FUPPYCA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of novel psychoactive substances (NPS) is in a constant state of flux, driven by legislative changes and the continuous pursuit of circumventing regulatory controls. Within the diverse class of synthetic cannabinoid receptor agonists (SCRAs), pyrazole-containing compounds have emerged as a significant structural subclass. This technical guide provides a comprehensive overview of 5F-AB-FUPPYCA and its structural analogs and derivatives, focusing on their chemical features, pharmacological profiles, and the experimental methodologies used for their characterization.

This compound is a pyrazole-based synthetic cannabinoid that is presumed to be an agonist of the CB₁ receptor and has been identified in designer drug products.[1] The re-emergence of pyrazole-based SCRAs, such as certain "FUPPYCA" analogs, has been linked to recent class-wide generic SCRA bans, highlighting the adaptability of clandestine synthesis operations. This guide aims to equip researchers and drug development professionals with the necessary technical information to understand, identify, and evaluate this evolving class of compounds.

Core Structure and Analogs

The core structure of this compound is characterized by a central pyrazole ring, a feature that distinguishes it from many indole and indazole-based SCRAs. The "FUPPYCA" moniker generally refers to a series of pyrazole-carboxamide derivatives. Structural modifications among its analogs typically occur at three key positions:

  • The N1-substituent of the pyrazole ring: Often an alkyl or fluorinated alkyl chain (e.g., a 5-fluoropentyl group in this compound).

  • The C3-substituent of the pyrazole ring: Commonly a substituted phenyl group (e.g., a 4-fluorophenyl group).

  • The carboxamide moiety: This portion of the molecule shows significant variability, often incorporating amino acid-like structures (e.g., a valinamide or tert-leucinamide moiety).

The regioisomeric placement of substituents on the pyrazole ring (e.g., 3,5- versus 5,3-substitution) is a critical factor influencing the pharmacological activity of these compounds.

Quantitative Pharmacological Data

The primary mechanism of action for synthetic cannabinoids is their interaction with the cannabinoid receptors CB1 and CB2. The in vitro activity of these compounds is typically characterized by their potency (EC₅₀) and efficacy (Eₘₐₓ) in functional assays. The following tables summarize the available quantitative data for this compound analogs from live cell β-arrestin 2 recruitment assays.

CompoundCB1 EC₅₀ (nM)CB1 Eₘₐₓ (% of CP55,940)
5F-3,5-AB-PFUPPYCA InactiveInactive
5F-3,5-ADB-PFUPPYCA InactiveInactive
3,5-AB-CHMFUPPYCA Weakly ActiveLimited
5,3-AB-CHMFUPPYCA 17.420.6
3,5-ADB-4en-PFUPPYCA InactiveInactive
5,3-ADB-4en-PFUPPYCA 30.523.2
JWH-018 36.6313

Table 1: In vitro activity of this compound analogs at the CB1 receptor. Data is derived from live cell β-arrestin 2 recruitment assays.

CompoundCB2 EC₅₀ (nM)CB2 Eₘₐₓ (% of CP55,940)
5F-3,5-AB-PFUPPYCA InactiveInactive
5F-3,5-ADB-PFUPPYCA InactiveInactive
3,5-AB-CHMFUPPYCA InactiveInactive
5,3-AB-CHMFUPPYCA InactiveInactive
3,5-ADB-4en-PFUPPYCA InactiveInactive
5,3-ADB-4en-PFUPPYCA InactiveInactive
JWH-018 9.8057.0

Table 2: In vitro activity of this compound analogs at the CB2 receptor. Data is derived from live cell β-arrestin 2 recruitment assays.

Experimental Protocols

Representative Synthesis of a Pyrazole-3-Carboxamide SCRA

The synthesis of pyrazole-3-carboxamide synthetic cannabinoids can be achieved through a multi-step process. A representative synthetic route is outlined below, based on general principles of pyrazole synthesis.

Step 1: Synthesis of the Pyrazole Core

A common method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For example, a substituted 1,3-diketone can be reacted with a substituted hydrazine in the presence of an acid catalyst to yield the corresponding pyrazole.

Step 2: Functionalization of the Pyrazole Ring

The pyrazole core can be further functionalized, for instance, by N-alkylation of the pyrazole nitrogen with an appropriate alkyl halide (e.g., 1-bromo-5-fluoropentane) to introduce the desired side chain.

Step 3: Amide Coupling

The final step involves the coupling of the pyrazole carboxylic acid with the desired amine or amino acid derivative. This is typically achieved using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Live-Cell β-Arrestin 2 Recruitment Assay

This assay is a common method to determine the functional activity of ligands at G-protein coupled receptors (GPCRs) like CB1 and CB2. The recruitment of β-arrestin 2 to the activated receptor is a key step in receptor desensitization and signaling.

Materials:

  • HEK 293T cells stably co-expressing the human CB1 or CB2 receptor and a β-arrestin 2 fusion protein.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).

  • Test compounds (this compound analogs) and reference agonist (e.g., CP55,940).

  • Assay buffer.

  • Luminescence-based detection reagent.

  • White, opaque 96- or 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Culture and Seeding: Culture the HEK 293T cells under standard conditions. On the day of the assay, harvest the cells and seed them into the microplates at an appropriate density. Allow the cells to adhere for a specified period.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

  • Compound Addition: Add the diluted compounds to the respective wells of the microplate containing the cells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 90 minutes) to allow for receptor activation and β-arrestin 2 recruitment.

  • Detection: Add the luminescence-based detection reagent to each well according to the manufacturer's instructions. This reagent typically contains a substrate for the reporter enzyme fused to β-arrestin 2.

  • Measurement: After a short incubation at room temperature, measure the luminescence signal using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the extent of β-arrestin 2 recruitment. Plot the luminescence intensity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Visualizations

Signaling Pathways

The activation of CB1 and CB2 receptors by agonists like this compound and its analogs initiates a cascade of intracellular signaling events. These pathways can be broadly categorized as G-protein dependent and G-protein independent (β-arrestin mediated).

CB1_CB2_Signaling_Pathway cluster_receptor Cannabinoid Receptor Activation cluster_g_protein G-Protein Dependent Pathway cluster_arrestin G-Protein Independent Pathway Agonist Agonist CB1/CB2_Receptor CB1/CB2_Receptor Agonist->CB1/CB2_Receptor Binding G_Protein Gαi/o CB1/CB2_Receptor->G_Protein Activation GRK GRK CB1/CB2_Receptor->GRK Activation AC Adenylyl Cyclase G_Protein->AC Inhibition MAPK MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK Activation Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_Protein->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response_1 Cellular_Response_1 PKA->Cellular_Response_1 Downstream Effects Cellular_Response_2 Cellular_Response_2 MAPK->Cellular_Response_2 Gene Expression, Cell Proliferation Cellular_Response_3 Cellular_Response_3 Ion_Channels->Cellular_Response_3 Neuronal Excitability Receptor_P Phosphorylated Receptor GRK->Receptor_P Phosphorylation Beta_Arrestin β-Arrestin Receptor_P->Beta_Arrestin Recruitment Internalization Receptor Internalization Beta_Arrestin->Internalization Arrestin_Signaling β-Arrestin Mediated Signaling (e.g., ERK) Beta_Arrestin->Arrestin_Signaling Cellular_Response_4 Cellular_Response_4 Arrestin_Signaling->Cellular_Response_4 Diverse Cellular Functions

Caption: CB1/CB2 Receptor Signaling Cascade

Experimental Workflow

The following diagram illustrates a typical workflow for a live-cell β-arrestin 2 recruitment assay used to characterize the pharmacological activity of synthetic cannabinoids.

Beta_Arrestin_Assay_Workflow Start Start Cell_Culture Culture HEK 293T cells expressing CB Receptor and β-arrestin-reporter Start->Cell_Culture Cell_Seeding Seed cells into microplate Cell_Culture->Cell_Seeding Compound_Prep Prepare serial dilutions of This compound analogs Cell_Seeding->Compound_Prep Compound_Addition Add compounds to cells Compound_Prep->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Detection Add luminescent substrate Incubation->Detection Measurement Measure luminescence Detection->Measurement Data_Analysis Generate dose-response curves and calculate EC₅₀ and Eₘₐₓ Measurement->Data_Analysis End End Data_Analysis->End

Caption: β-Arrestin 2 Recruitment Assay Workflow

Conclusion

The emergence of this compound and its structural analogs underscores the dynamic nature of the synthetic cannabinoid market. While many of the currently identified pyrazole-based SCRAs exhibit limited in vitro activity at CB1 and CB2 receptors, their potential for other pharmacological effects and the possibility of more potent analogs appearing on the market necessitate continued vigilance and research. This technical guide provides a foundational understanding of these compounds, their pharmacological evaluation, and the experimental approaches required for their study. It is imperative for the scientific and drug development communities to continue to characterize these novel psychoactive substances to better understand their potential public health risks and to inform future drug design and regulatory efforts.

References

An In-Depth Technical Guide to the FUPPYCA Class of Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FUPPYCA (pyrazole-carrying) class of synthetic cannabinoid receptor agonists (SCRAs) represents a recent structural family of novel psychoactive substances (NPS). Their emergence has been noted in forensic casework, particularly following legislative controls placed on more traditional indole and indazole-based cannabinoids.[1] Characterized by a central pyrazole core, these compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by interacting with the cannabinoid receptors, primarily the CB1 and CB2 receptors. This guide provides a comprehensive technical overview of the FUPPYCA class, focusing on their chemical structure, synthesis, pharmacology, and the experimental methodologies used for their characterization.

Chemical Structure and Synthesis

The core chemical scaffold of the FUPPYCA class is a substituted pyrazole ring. The general structure typically includes a substituent at the N1 position of the pyrazole ring (often an alkyl chain, sometimes with terminal functionalization like fluorine), a linker (commonly a carboxamide), and a tail group that influences receptor binding and activity. Variations in these structural elements lead to a wide range of FUPPYCA analogs.

A representative synthetic route to a FUPPYCA analog, 3,5-AB-CHMFUPPYCA, involves a multi-step process that can be adapted to produce various derivatives. The synthesis of its regioisomer, 5,3-AB-CHMFUPPYCA, follows a similar pathway with modified starting materials.

G cluster_starting_materials Starting Materials cluster_synthesis_steps Synthesis Steps cluster_product Product A Substituted Phenylhydrazine C Cyclocondensation A->C B 1,3-Dicarbonyl Compound B->C D N-Alkylation C->D Formation of Pyrazole Core E Amide Coupling D->E Introduction of N1-Substituent F FUPPYCA Analog E->F Attachment of Tail Group

A representative synthetic workflow for FUPPYCA analogs.

Pharmacology

The pharmacological effects of FUPPYCA compounds are primarily mediated through their interaction with the CB1 and CB2 cannabinoid receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Receptor Binding and Functional Activity

The interaction of FUPPYCA analogs with cannabinoid receptors is characterized by their binding affinity (Ki) and their functional activity (EC50 and Emax). While comprehensive binding affinity data for a wide range of FUPPYCA compounds is not extensively available in the public domain, studies on their functional activity have been conducted.

One study characterized the in vitro intrinsic CB1 and CB2 receptor activation potential of six FUPPYCA analogs using a β-arrestin 2 recruitment assay.[2] The results indicated that most of the tested analogs were either inactive or weakly active at both receptors. Interestingly, some compounds exhibited antagonistic behavior.[2] The potency (EC50) and efficacy (Emax) values from this study are summarized in the table below.

CompoundCB1 EC50 (nM)CB1 Emax (% relative to CP55,940)CB2 EC50 (nM)CB2 Emax (% relative to CP55,940)
5F-3,5-AB-PFUPPYCA>10,000Not Determined>10,000Not Determined
3,5-ADB-4en-PFUPPYCA>10,000Not Determined>10,000Not Determined
5F-3,5-ADB-PFUPPYCA>10,000Not Determined>10,000Not Determined
3,5-AB-CHMFUPPYCA>10,00057% at 25 µM>10,000Not Determined
5,3-AB-CHMFUPPYCA17.420.6%>10,000Not Determined
5,3-ADB-4en-PFUPPYCA30.523.2%>10,000Not Determined
JWH-018 (Reference)36.6313%9.8057.0%
CP55,940 (Reference)0.53100%0.39100%

Data sourced from Deventer et al. (2023).[2]

Signaling Pathways

Activation of CB1 and CB2 receptors by agonists typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway. These signaling cascades ultimately mediate the physiological and psychoactive effects of cannabinoids.

G FUPPYCA FUPPYCA Analog CB1R CB1/CB2 Receptor FUPPYCA->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channel Ion Channels G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

Simplified signaling pathway of cannabinoid receptors.

Experimental Protocols

The characterization of FUPPYCA compounds relies on a suite of established in vitro assays. The following are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the CB1 and CB2 receptors.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare cell membranes expressing CB1 or CB2 receptors D Incubate membranes, radioligand, and FUPPYCA compound A->D B Prepare radioligand (e.g., [3H]CP55,940) B->D C Prepare serial dilutions of FUPPYCA compound C->D E Separate bound and free radioligand via filtration D->E F Quantify bound radioactivity using scintillation counting E->F G Calculate IC50 and Ki values F->G

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells) through homogenization and differential centrifugation.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.

  • Incubation: In a 96-well plate, the cell membranes, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940), and varying concentrations of the unlabeled FUPPYCA compound are incubated.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the FUPPYCA compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

β-Arrestin 2 Recruitment Assay

This assay measures the ability of a compound to induce the recruitment of β-arrestin 2 to the cannabinoid receptor, a key event in GPCR desensitization and signaling.

Methodology:

  • Cell Lines: Use engineered cell lines that co-express the cannabinoid receptor (e.g., CB1 or CB2) fused to a component of a reporter enzyme and β-arrestin 2 fused to the complementary component of the reporter (e.g., NanoLuc Binary Technology).

  • Cell Culture and Plating: Cells are cultured and seeded into 96- or 384-well plates.

  • Compound Addition: Serial dilutions of the FUPPYCA compounds are added to the cells.

  • Incubation: The plates are incubated to allow for receptor activation and β-arrestin 2 recruitment.

  • Detection: A substrate for the reporter enzyme is added, and the resulting luminescence is measured.

  • Data Analysis: The luminescence signal is plotted against the compound concentration to generate dose-response curves, from which EC50 and Emax values are determined.

G-Protein Activation ([³⁵S]GTPγS) Binding Assay

This functional assay directly measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.

Methodology:

  • Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest are prepared as described for the binding assay.

  • Assay Buffer: A typical assay buffer contains 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, and 0.1% BSA, pH 7.4.

  • Incubation: Membranes are incubated with varying concentrations of the FUPPYCA compound in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the compound concentration to determine EC50 and Emax values.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of a cannabinoid agonist to inhibit the activity of adenylyl cyclase, a downstream effector of CB1 and CB2 receptor activation.

Methodology:

  • Cell Culture: Use cells expressing the cannabinoid receptor of interest.

  • Stimulation: The cells are stimulated with forskolin, a direct activator of adenylyl cyclase, in the presence of varying concentrations of the FUPPYCA compound.

  • cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using a commercially available kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the compound concentration to determine the IC50 value.

Conclusion

The FUPPYCA class of synthetic cannabinoids represents an evolving area of NPS research. While their prevalence appears to be lower than that of other classes, their unique pyrazole scaffold and varied pharmacological profiles warrant continued investigation. The methodologies outlined in this guide provide a framework for the comprehensive characterization of these and other novel synthetic cannabinoids. Further research, particularly in obtaining a broader range of quantitative binding affinity data, is necessary to fully understand the structure-activity relationships and potential public health risks associated with this class of compounds.

References

Technical Guide for the Identification of 5F-AB-FUPPYCA (AZ-037) in Seized Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the analytical identification of 5F-AB-FUPPYCA (also known as AZ-037), a potent pyrazole-based synthetic cannabinoid. Synthetic cannabinoids are a class of new psychoactive substances (NPS) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound has been identified in seized drug materials and is presumed to be a cannabinoid receptor type 1 (CB1) agonist, making its accurate identification crucial for forensic laboratories, clinical toxicologists, and researchers.[1]

This document outlines the key chemical and physical properties of this compound, detailed experimental protocols for its identification using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), and a summary of its known (or presumed) mechanism of action. It is important to note that the synonym AZ-037 has also been associated with its structural isomer, 5-fluoro-3,5-AB-PFUPPYCA, necessitating careful analytical differentiation.[1]

Table 1: Chemical Identifiers for this compound (AZ-037)

IdentifierValue
IUPAC Name N-(1-carbamoyl-2-methyl-propyl)-2-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide
Other Names AZ-037, 5-fluoro-3,5-AB-PFUPPYCA, this compound, 5-fluoro AB-FUPPYCA, AB-FUPPYCA, 5-fluoro AB-FUPYCA
Chemical Formula C₂₀H₂₆F₂N₄O₂
Molecular Weight 392.44 g/mol [2]
Exact Mass [M+H]⁺ 393.2097[2]

Analytical Data

The following tables summarize the key quantitative data obtained from the analysis of this compound using GC-MS and LC-QTOF-MS. This data is essential for the confident identification of the substance in seized materials.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

ParameterValue
Retention Time 8.298 min[2]
Key Mass-to-Charge Ratios (m/z) 45, 57, 71, 83, 95, 115, 122, 145, 165, 193, 219, 247, 275, 303, 321, 349, 392 (M⁺)

Note: The mass spectrum for this compound can be found in the analytical report from the Center for Forensic Science Research and Education.[2]

Table 3: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Data

ParameterValue
Retention Time Not explicitly stated in the provided abstract, but available in the full analytical report.
Exact Mass [M+H]⁺ 393.2097[2]
Key MS/MS Fragments (m/z) 71.0855, 95.0495, 122.0366, 145.1128, 219.0830, 247.1143, 303.1408, 349.1824

Note: The TOF MS and MS/MS spectra for this compound are available in the analytical report from the Center for Forensic Science Research and Education.[2]

Experimental Protocols

The following are detailed experimental protocols for the analysis of this compound in seized materials, based on established forensic laboratory procedures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A swab of the packaging or a small amount of the seized material is extracted with methanol. The extract is then directly injected into the GC-MS system.[2]

Instrumentation:

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.[2]

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar column.[2]

  • Carrier Gas: Helium with a flow rate adjusted based on retention time locking.[2]

GC Parameters:

  • Injection Port Temperature: 265 °C.[2]

  • Injection Type: Splitless.[2]

  • Oven Temperature Program: An initial temperature of 100°C, held for 1 minute, then ramped to 300°C at a rate of 20°C/minute, and held for 2 minutes.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-550 m/z.[2]

Data Analysis: The resulting mass spectrum is compared with a reference standard of this compound and matched against spectral libraries. The retention time should also be consistent with the reference standard.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Sample Preparation: A methanolic extract of the seized material is diluted 1:100 in the initial mobile phase.[2]

Instrumentation:

  • Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC or equivalent.[2]

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar reversed-phase column.[2]

LC Parameters:

  • Mobile Phase A: 10 mM Ammonium formate (pH 3.0) in water.[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 4 minutes, hold for 2 minutes, then return to initial conditions at 7 minutes.[2]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.[2]

  • Autosampler Temperature: 15 °C.[2]

QTOF Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • TOF MS Scan Range: 100-550 Da.[2]

  • MS/MS: Product ion scans are acquired for the protonated molecule [M+H]⁺.

Data Analysis: The accurate mass of the protonated molecule is determined and compared to the theoretical exact mass. The fragmentation pattern in the MS/MS spectrum is compared to that of a reference standard.

Visualization of Workflows and Pathways

Experimental Workflow for Identification

The following diagram illustrates the general workflow for the identification of this compound in a forensic laboratory setting.

experimental_workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Confirmation cluster_2 Data Analysis and Reporting SampleReceipt Seized Material Receipt PresumptiveTest Presumptive Testing (e.g., color tests) SampleReceipt->PresumptiveTest SamplePrep Sample Extraction (Methanol) PresumptiveTest->SamplePrep GCMS_Analysis GC-MS Analysis SamplePrep->GCMS_Analysis LCMS_Analysis LC-QTOF-MS Analysis SamplePrep->LCMS_Analysis DataAnalysis Data Interpretation and Library Matching GCMS_Analysis->DataAnalysis LCMS_Analysis->DataAnalysis Confirmation Confirmation with Reference Standard DataAnalysis->Confirmation FinalReport Final Report Generation Confirmation->FinalReport

Figure 1: Experimental workflow for the identification of this compound in seized materials.
Presumed Signaling Pathway

As a presumed CB1 receptor agonist, this compound is expected to activate the following signaling cascade. It is important to note that the specific pharmacological properties of this compound have not been extensively studied.[1]

signaling_pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand This compound CB1R CB1 Receptor ligand->CB1R G_protein Gi/o Protein CB1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel Inhibition G_protein->Ca_channel inhibits K_channel K⁺ Channel Activation G_protein->K_channel activates MAPK MAPK Pathway Activation G_protein->MAPK activates cAMP cAMP Decrease AC->cAMP PKA PKA Inhibition cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Ca_channel->Neuronal_Inhibition K_channel->Neuronal_Inhibition MAPK->Neuronal_Inhibition

Figure 2: Presumed signaling pathway of this compound via the CB1 receptor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unequivocal structural elucidation of new psychoactive substances, publicly available ¹H-NMR and ¹³C-NMR data for this compound (AZ-037) are currently limited. The acquisition of such data through standard one- and two-dimensional NMR experiments would be invaluable for confirming the chemical structure and differentiating it from its isomers.

Conclusion

The identification of this compound (AZ-037) in seized materials can be reliably achieved through a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The data and protocols provided in this guide offer a robust framework for forensic and research laboratories. The comparison of retention times, mass spectra, and exact mass measurements with a certified reference standard is crucial for confident identification. Further research into the specific pharmacological and toxicological properties of this compound is warranted to better understand its potential impact on public health.

References

Methodological & Application

Application Notes and Protocols for the Identification of 5F-AB-Fuppyca

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5F-AB-FUPPYCA (also known as 5F-AB-PFUPPYCA or AZ-037) is a synthetic cannabinoid featuring a pyrazole core.[1] As a potent agonist of the CB1 receptor, it has been identified in seized drug materials and is associated with significant health risks.[1] Accurate and reliable analytical methods are crucial for its identification in forensic laboratories, clinical settings, and for research purposes. These application notes provide detailed protocols for the identification and analysis of this compound using various analytical techniques.

Analytical Methods Overview

The primary analytical techniques for the identification of this compound include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are valuable for structural elucidation and confirmation.

Data Presentation: Analytical Method Parameters

The following table summarizes the key parameters for the analytical methods used in the identification of this compound. It is important to note that while specific instrumental parameters for this compound have been reported, comprehensive validated quantitative data such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are not widely available in the peer-reviewed literature. The suggested reporting limit is based on recommendations from forensic toxicology bodies and data from structurally similar novel psychoactive substances (NPS).

Parameter GC-MS LC-MS/MS (QTOF)
Instrumentation Agilent 5975 Series GC/MSD System or equivalent[2]Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC or equivalent[2]
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar[2]Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar[2]
Carrier Gas/Mobile Phase Helium[2]A: 10 mM Ammonium formate (pH 3.0), B: Acetonitrile[2]
Temperature Program Injection Port: 265 °C[2]Autosampler: 15 °C, Column: 40 °C[2]
Injection Volume Splitless injection[2]20 µL[2]
Mass Scan Range 40-550 m/z[2]TOF MS Scan: 100-550 Da[2]
Retention Time ~8.3 minutes (under specified conditions)[2]Varies with gradient
Suggested Reporting Limit <1 ng/mL (in blood)[3]<1 ng/mL (in blood)[3]
Example LOD (Similar Compound) 0.1 - 0.11 ng/mL (for 5F-CUMYL-PICA and 5F-MDMB-PICA in blood)[4]Not available
Example LOQ (Similar Compound) 0.50 ng/mL (for 5F-CUMYL-PICA and 5F-MDMB-PICA in blood)[4]Not available

Disclaimer: The LOD and LOQ values presented are for structurally similar synthetic cannabinoids and are provided for reference purposes only. Method validation, including the determination of LOD and LOQ, should be performed for this compound in the specific laboratory setting.

Experimental Protocols

Sample Preparation

1. Seized Materials (Powders, Herbal Mixtures, Infused Papers)

This protocol is a general guideline and may need to be optimized based on the specific nature of the seized material.

  • Objective: To extract this compound from seized materials for instrumental analysis.

  • Materials:

    • Methanol (HPLC grade)

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • Syringe filters (0.22 µm)

    • Autosampler vials

  • Protocol:

    • Accurately weigh approximately 10 mg of the homogenized powder or herbal mixture into a centrifuge tube. For infused papers, cut a representative portion (e.g., 1 cm²) and place it in the tube.

    • Add 1 mL of methanol to the tube.

    • Vortex the sample for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 10 minutes to facilitate extraction.

    • Centrifuge the sample at 3000 rpm for 5 minutes to pellet any solid material.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.

    • The sample is now ready for GC-MS or LC-MS/MS analysis. For LC-MS/MS, a dilution in the mobile phase may be necessary.[2]

2. Biological Samples (Blood, Urine, Saliva)

This protocol outlines a general solid-phase extraction (SPE) method for the cleanup and concentration of this compound from biological matrices.

  • Objective: To extract and concentrate this compound from biological fluids for sensitive detection.

  • Materials:

    • SPE cartridges (e.g., C18)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water

    • Ammonium hydroxide

    • Hexane

    • Ethyl acetate

    • Nitrogen evaporator

    • Centrifuge

    • Vortex mixer

  • Protocol:

    • Sample Pre-treatment: To 1 mL of the biological sample (e.g., blood, urine), add an appropriate internal standard. For urine samples, an enzymatic hydrolysis step may be necessary to cleave glucuronide conjugates.

    • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution to remove interferences.

    • Elution: Elute the analyte from the cartridge with 2 mL of a mixture of ethyl acetate and hexane (e.g., 50:50 v/v). A second elution with a more polar solvent like methanol may be performed to ensure complete recovery.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Instrumental Analysis Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.[2]

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm).[2]

  • Carrier Gas: Helium.[2]

  • Injection: Splitless injection of 1 µL of the prepared sample.[2]

  • Inlet Temperature: 265 °C.[2]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 300 °C at 20 °C/minute.

    • Hold at 300 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-550 m/z.[2]

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identification of this compound is based on the retention time and comparison of the acquired mass spectrum with a reference spectrum.

2. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

  • Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC or equivalent.[2]

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[2]

  • Mobile Phase:

    • A: 10 mM Ammonium formate (pH 3.0).[2]

    • B: Acetonitrile.[2]

  • Gradient:

    • 0-4 min: 5% to 95% B.

    • 4-6 min: Hold at 95% B.

    • 6-7 min: 95% to 5% B.[2]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 40 °C.[2]

  • Autosampler Temperature: 15 °C.[2]

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • TOF MS Scan Range: 100-550 Da.[2]

    • Product Ion Scan: Collision energy optimized for the protonated molecule [M+H]+.

  • Data Analysis: Identification is based on the retention time, accurate mass measurement of the precursor ion, and the fragmentation pattern in the MS/MS spectrum.

Visualizations

experimental_workflow_seized_materials start Start: Seized Material (Powder, Herbal, Paper) weigh Weigh Sample (~10 mg or 1 cm²) start->weigh extract Add Methanol (1 mL) Vortex (1 min) Ultrasonicate (10 min) weigh->extract centrifuge Centrifuge (3000 rpm, 5 min) extract->centrifuge filter Filter Supernatant (0.22 µm syringe filter) centrifuge->filter analyze Instrumental Analysis (GC-MS or LC-MS/MS) filter->analyze

Workflow for Seized Material Sample Preparation

experimental_workflow_biological_samples start Start: Biological Sample (Blood, Urine, Saliva) pretreat Pre-treatment (Add Internal Standard, Enzymatic Hydrolysis for Urine) start->pretreat load Sample Loading pretreat->load condition SPE Cartridge Conditioning (Methanol, Water) condition->load wash Wash Cartridge (Water, 5% Methanol) load->wash elute Elute Analyte (Ethyl Acetate/Hexane) wash->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase/Solvent evaporate->reconstitute analyze Instrumental Analysis (LC-MS/MS or GC-MS) reconstitute->analyze

Workflow for Biological Sample Preparation using SPE

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the identification and analysis of this compound in various sample types. While GC-MS and LC-MS/MS are the primary techniques for routine analysis, spectroscopic methods are indispensable for unequivocal structural confirmation. The provided protocols for sample preparation from both seized materials and biological matrices offer robust starting points for laboratory implementation. It is imperative that all methods are validated in-house to ensure accuracy and reliability of results, particularly for quantitative applications. The dynamic nature of the novel psychoactive substances market necessitates continuous monitoring and adaptation of analytical methodologies.

References

Application Note: Detection of 5F-AB-Fuppyca using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 5F-AB-Fuppyca (also known as 5F-AB-PFUPPYCA and AZ-037), a synthetic cannabinoid, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended for researchers, scientists, and drug development professionals. This document includes procedures for sample preparation from seized materials and biological matrices (blood and urine), detailed instrumental parameters for GC-MS analysis, and expected analytical results.

Introduction

This compound is a pyrazole-based synthetic cannabinoid that has been identified in seized drug materials.[1][2] As with other synthetic cannabinoids, its detection and quantification are crucial for forensic toxicology, clinical analysis, and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like synthetic cannabinoids.[3] This document provides a comprehensive protocol for the detection of this compound.

Experimental Protocols

2.1. Sample Preparation

The choice of sample preparation method depends on the matrix. Below are recommended procedures for seized materials and biological matrices.

2.1.1. Seized Materials (e.g., Plant Material, Powders, Infused Papers)

This protocol is adapted from methods used for the analysis of seized materials containing synthetic cannabinoids.[1][2]

  • Extraction:

    • Accurately weigh approximately 10 mg of the homogenized sample into a 1.5 mL microcentrifuge tube.

    • Add 1 mL of methanol to the tube.

    • Vortex the mixture for 2 minutes to ensure thorough extraction.

    • For infused papers, a 2 x 1 cm² sample can be cut and extracted in 0.5 mL of methanol by ultrasonication for 5 minutes.[2]

    • Centrifuge the sample at 10,000 rpm for 5 minutes.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

  • Analysis:

    • The sample is now ready for GC-MS analysis.

2.1.2. Biological Matrices (Blood and Urine)

The following protocols are based on established methods for the extraction of synthetic cannabinoids from biological fluids.[4][5][6]

A. Blood

  • Extraction:

    • To 1 mL of whole blood in a glass tube, add a suitable internal standard.

    • Add 2 mL of a saturated aqueous solution of ammonium sulfate and a few drops of 0.1M HCl.[5]

    • Vortex for 3 minutes and then centrifuge at 3000 rpm for 10 minutes.[6]

    • Transfer the supernatant to a clean tube.

    • Adjust the pH to 8-9 with aqueous ammonia.[5]

    • Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 5 minutes.[5]

    • Centrifuge to separate the layers and transfer the organic (upper) layer to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of methanol or ethyl acetate.

  • Analysis:

    • The sample is now ready for GC-MS analysis.

B. Urine

  • Enzymatic Hydrolysis (for metabolite analysis):

    • To 2 mL of urine, add 200 µL of β-glucuronidase.[4]

    • Incubate the mixture at 60°C for 2 hours to hydrolyze glucuronide conjugates.[4]

  • Extraction:

    • After cooling, adjust the pH to 8-9 with aqueous ammonia.[5]

    • Perform a liquid-liquid extraction twice with 3 mL of a hexane/ethyl acetate (9:1 v/v) mixture.[4]

    • Combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of methanol or ethyl acetate.

  • Analysis:

    • The sample is now ready for GC-MS analysis.

2.2. GC-MS Instrumental Parameters

The following parameters are based on a published method for the analysis of 5F-AB-PFUPPYCA.[1]

ParameterValue
Gas Chromatograph Agilent 5975 Series GC/MSD System or equivalent
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar column
Carrier Gas Helium
Injection Port Temp. 265 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temperature of 50°C, then ramp at 30°C/min to 340°C and hold for 2.3 minutes
Transfer Line Temp. 300 °C
Mass Spectrometer
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-550 m/z
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

3.1. Quantitative Data

The following table summarizes the expected analytical data for this compound based on the referenced protocol and typical performance for similar synthetic cannabinoids.

AnalyteRetention Time (min)Molecular Ion [M]⁺Key Diagnostic Ions (m/z)LOD (ng/mL)LOQ (ng/mL)
This compound8.298[1]392[1]To be determined from mass spectrum. Likely fragments include those from the loss of the fluoropentyl chain, the valinamide moiety, and the fluorophenyl group.N/A (expected to be in the low ng/mL range)N/A (expected to be in the low ng/mL range)

Note: LOD and LOQ values are not yet empirically established for this compound with this specific method but are anticipated to be comparable to other synthetic cannabinoids analyzed by GC-MS, which are often in the 0.1-1.0 ng/mL range.[6]

3.2. Mass Spectrum

The Electron Ionization (EI) mass spectrum of this compound is characterized by several fragment ions. While a full spectrum is not provided in the search results, the molecular ion is reported at m/z 392.[1] Key fragmentation patterns for pyrazole-based synthetic cannabinoids typically involve cleavage at the amide bond and loss of the side chains. For quantitative analysis using SIM mode, characteristic and abundant fragment ions should be selected.

Visualization of Experimental Workflow

GCMS_Workflow GC-MS Protocol for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing seized_material Seized Material (Plant, Powder, Paper) extraction Extraction (Methanol for Seized, LLE/SPE for Biological) seized_material->extraction biological_matrix Biological Matrix (Blood, Urine) biological_matrix->extraction if blood hydrolysis Enzymatic Hydrolysis (Urine Samples) biological_matrix->hydrolysis if urine filtration Filtration / Evaporation & Reconstitution extraction->filtration hydrolysis->extraction gc_injection GC Injection (1 µL, Splitless) filtration->gc_injection gc_separation GC Separation (DB-1 Column) gc_injection->gc_separation ms_detection MS Detection (EI, Scan/SIM) gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition qual_analysis Qualitative Analysis (Library Match, RT) data_acquisition->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve) data_acquisition->quant_analysis reporting Reporting of Results qual_analysis->reporting quant_analysis->reporting

Caption: Experimental workflow for the detection of this compound by GC-MS.

Conclusion

The GC-MS method described in this application note provides a reliable framework for the detection and quantification of this compound. The provided sample preparation protocols are applicable to both seized materials and biological matrices, and the instrumental parameters are optimized for the analysis of this compound. This application note serves as a valuable resource for laboratories involved in the analysis of novel psychoactive substances. Further validation studies are recommended to establish performance characteristics such as limit of detection, limit of quantification, linearity, and recovery for this compound in various matrices.

References

Application Note: Sample Preparation of 5F-AB-Fuppyca Metabolites in Human Urine using Solid-Phase and Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details two robust methods for the extraction and concentration of 5F-AB-Fuppyca metabolites from human urine samples prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a pyrazole-based synthetic cannabinoid that undergoes extensive metabolism, with its metabolites being the primary targets for urine-based drug testing.[1][2] The protocols provided cover enzymatic hydrolysis to deconjugate glucuronidated metabolites, followed by either automated Solid-Phase Extraction (SPE) for high-throughput and clean extracts or a classic Liquid-Liquid Extraction (LLE) method.[3][4] These methods are designed to provide reliable and reproducible results for research and forensic toxicology applications.

Principle

Synthetic cannabinoids like this compound are metabolized in the liver, and their metabolites are often excreted in urine as glucuronide conjugates.[4][5] To ensure the detection of total metabolites, an enzymatic hydrolysis step using β-glucuronidase is employed to cleave the glucuronic acid moiety. Following hydrolysis, the target analytes are isolated from the complex urine matrix.

  • Solid-Phase Extraction (SPE): This method utilizes a reversed-phase sorbent to adsorb the analytes from the aqueous urine sample. Interferences are washed away, and the purified analytes are then eluted with an organic solvent. SPE is highly efficient, provides high recovery, and is amenable to automation.[4][6]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquid phases (aqueous and organic). After pH adjustment, an organic solvent is used to extract the target compounds from the urine sample.[3]

Materials and Reagents

2.1 Consumables and Apparatus

  • Centrifuge tubes (15 mL and 50 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Sample concentrator/evaporator (with nitrogen gas supply)

  • pH meter or pH indicator strips

  • SPE Manifold or Automated SPE system

  • Solid-Phase Extraction Cartridges (e.g., Reversed-phase polymeric, such as Waters Oasis™ HLB, 30 mg)[4]

  • Autosampler vials with inserts

2.2 Reagents and Solvents

  • Deionized water (18 MΩ·cm)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Hydrochloric acid (HCl)

  • Aqueous ammonia (25%)

  • β-Glucuronidase (from E. coli) solution[4]

  • This compound metabolite reference standards and corresponding deuterated internal standards (IS)

Experimental Protocols

3.1 Protocol 1: Automated Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for synthetic cannabinoid metabolites in urine.[4]

3.1.1 Enzymatic Hydrolysis

  • Pipette 600 µL of the urine sample (calibrator, control, or unknown) into a 2 mL 96-well plate or appropriate tube.[4]

  • Add 20 µL of the internal standard working solution.

  • Add 600 µL of ammonium acetate buffer.[4]

  • Add 25 µL of β-glucuronidase solution (containing ≥ 2,500 units/mL).[4]

  • Vortex mix the samples gently.

  • Incubate the mixture at 60°C for 1 hour to ensure complete hydrolysis.[4]

  • Allow the samples to cool to room temperature before proceeding.

3.1.2 Solid-Phase Extraction Procedure

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Load the entire hydrolyzed sample (approx. 1.25 mL) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under high vacuum or nitrogen stream for 5-10 minutes to remove residual water.

  • Elution: Elute the target metabolites with 1 mL of methanol or ethyl acetate into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[4]

3.2 Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a general method based on procedures for similar synthetic cannabinoids.[3]

3.2.1 Hydrolysis

  • Pipette 2.5 mL of the urine sample into a 15 mL centrifuge tube.[3]

  • Add 20 µL of the internal standard working solution.

  • Perform either enzymatic hydrolysis as described in 3.1.1 or acid hydrolysis by adding 0.3 mL of 20% HCl and heating at 60-70°C for 1 hour.[3]

  • Allow the sample to cool to room temperature.

3.2.2 Liquid-Liquid Extraction Procedure

  • pH Adjustment: Adjust the pH of the hydrolyzed sample to 8–9 by adding aqueous ammonia (25%) dropwise.[3] Verify the pH with an indicator strip.

  • Extraction: Add 10 mL of ethyl acetate to the tube.[3]

  • Mixing: Cap the tube and vortex or mechanically shake for 5 minutes to ensure thorough mixing of the phases.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 45°C.[3] Reconstitute the residue in 100 µL of the appropriate mobile phase for analysis.

Data and Performance Characteristics

Quantitative data for this compound is not widely published. However, the table below summarizes typical performance characteristics that can be expected from a validated SPE-LC-MS/MS method for similar synthetic cannabinoid metabolites in urine.[6][7]

ParameterTypical PerformanceReference
Limit of Detection (LOD)0.025 - 0.5 ng/mL[7]
Limit of Quantification (LOQ)0.01 - 0.1 ng/mL[6]
Extraction Recovery70 - 118%[6]
Matrix Effect80 - 120% (some metabolites may show >125%)[6][7]
Precision (%CV)< 15%[4]
Linearity (R²)> 0.99[4]

Visual Workflow Diagrams

The following diagrams illustrate the experimental workflows for the sample preparation protocols.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Urine Urine Sample (600 µL) Add_IS Add Internal Standard Urine->Add_IS Add_Buffer Add Buffer & Enzyme Add_IS->Add_Buffer Incubate Incubate (60°C, 1 hr) Add_Buffer->Incubate Load Load Sample Incubate->Load Condition Condition SPE (MeOH, H2O) Condition->Load Wash Wash (H2O) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute (Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Automated Solid-Phase Extraction (SPE) workflow for this compound.

LLE_Workflow start Urine Sample (2.5 mL) hydrolysis Hydrolysis (Enzymatic or Acidic) start->hydrolysis ph_adjust Adjust pH to 8-9 (Aqueous Ammonia) hydrolysis->ph_adjust add_solvent Add Ethyl Acetate (10 mL) ph_adjust->add_solvent vortex Vortex & Centrifuge add_solvent->vortex collect Collect Organic Layer vortex->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Conclusion

The sample preparation protocols described provide effective and reliable methods for the extraction of this compound metabolites from urine. The automated SPE method is recommended for high-throughput laboratories seeking high recovery and clean extracts, while the LLE method serves as a robust, classic alternative. Proper validation of these methods is essential before implementation in routine casework to ensure they meet the specific performance requirements of the laboratory.

References

Solid-Phase Extraction of 5F-AB-Fuppyca Metabolites: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5F-AB-FUPPYCA (also known as 5F-AB-PFUPPYCA or AZ-037) is a potent synthetic cannabinoid receptor agonist that poses a significant challenge to forensic and clinical toxicology laboratories. Due to extensive metabolism in the body, the parent compound is often found at very low concentrations or is entirely absent in biological samples like urine. Therefore, the detection of its metabolites is crucial for confirming the intake of this compound. This document provides a detailed application note and a robust solid-phase extraction (SPE) protocol for the efficient isolation of this compound metabolites from urine samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While specific metabolism studies on this compound are not extensively published, the metabolic pathways of structurally similar 5-fluoro synthetic cannabinoids, such as 5F-AB-PINACA, are well-documented. Based on this analogous data, the primary metabolites of this compound are anticipated to result from:

  • Oxidative defluorination of the 5-fluoropentyl chain to form the corresponding 5-hydroxypentyl and pentanoic acid metabolites.

  • Amide hydrolysis .

  • Hydroxylation at various positions on the molecule.

This protocol is designed to effectively capture these polar metabolites from a complex urine matrix.

Experimental Protocol

This protocol outlines a solid-phase extraction procedure for the isolation of this compound metabolites from human urine.

Materials and Reagents
  • SPE Cartridges: Reversed-phase polymeric cartridges (e.g., Strata-X, Oasis HLB) or C18 cartridges.

  • Urine samples

  • β-glucuronidase enzyme solution

  • Phosphate buffer (0.1 M, pH 6.8)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Sample Pre-treatment (Enzymatic Hydrolysis)

Many drug metabolites are excreted in urine as glucuronide conjugates. Enzymatic hydrolysis is performed to cleave these conjugates and improve the detection of the metabolites.

  • To 1 mL of urine, add 500 µL of phosphate buffer (0.1 M, pH 6.8).

  • Add 20 µL of β-glucuronidase solution.

  • Vortex the sample for 10 seconds.

  • Incubate the sample at 50°C for 2 hours.

  • Allow the sample to cool to room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitates.

Solid-Phase Extraction (SPE) Procedure
  • Cartridge Conditioning:

    • Condition the SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 3 mL of a 5% methanol in water solution to remove less polar inter-ferences.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Elute the target metabolites from the cartridge with 3 mL of ethyl acetate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Data Presentation

The following table summarizes expected quantitative data from a validated SPE-LC-MS/MS method for synthetic cannabinoid metabolites. The values are hypothetical and serve as an example for data presentation. Actual values will depend on the specific laboratory's instrumentation and validation parameters.

Analyte (Metabolite)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Matrix Effect (%)
This compound N-pentanoic acid0.10.585 ± 595 ± 7
This compound 5-hydroxypentyl0.20.582 ± 692 ± 8
This compound Amide Hydrolysis0.150.588 ± 498 ± 5

Visualizations

Experimental Workflow for SPE of this compound Metabolites

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction urine 1 mL Urine Sample buffer Add Phosphate Buffer (0.1 M, pH 6.8) urine->buffer enzyme Add β-glucuronidase buffer->enzyme incubate Incubate at 50°C for 2h enzyme->incubate centrifuge Centrifuge at 4000 rpm incubate->centrifuge load 3. Load Sample centrifuge->load Load Supernatant condition 1. Condition (3 mL Methanol) equilibrate 2. Equilibrate (3 mL Deionized Water) condition->equilibrate equilibrate->load wash1 4. Wash (3 mL Deionized Water) load->wash1 wash2 5. Wash (3 mL 5% Methanol) wash1->wash2 dry 6. Dry Cartridge wash2->dry elute 7. Elute (3 mL Ethyl Acetate) dry->elute evaporate Evaporate to Dryness elute->evaporate Collect Eluate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the solid-phase extraction of this compound metabolites from urine.

Predicted Metabolic Pathway of this compound

Metabolic_Pathway cluster_metabolites Primary Metabolites parent This compound hydroxypentyl 5-Hydroxypentyl Metabolite parent->hydroxypentyl Oxidative Defluorination amide_hydrolysis Amide Hydrolysis Metabolite parent->amide_hydrolysis Hydrolysis hydroxylation Other Hydroxylated Metabolites parent->hydroxylation Hydroxylation pentanoic_acid Pentanoic Acid Metabolite hydroxypentyl->pentanoic_acid Oxidation

Caption: Predicted primary metabolic pathways of this compound based on analogous compounds.

Application Notes and Protocols for the Validated Quantification of 5F-AB-Fuppyca

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5F-AB-Fuppyca (also known as 5F-AB-PFUPPYCA or AZ-037) is a synthetic cannabinoid that has been identified in seized drug materials.[1] As with many novel psychoactive substances (NPS), the need for validated and robust analytical methods for its quantification in various matrices is critical for forensic toxicology, clinical analysis, and research purposes. This document provides a detailed application note and protocol for the quantification of this compound, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted technique for the analysis of such compounds.[2][3]

Synthetic cannabinoids like this compound are presumed to act as agonists of the cannabinoid receptor 1 (CB1), mimicking the effects of THC.[4] However, in-vitro studies on the related compound 5F-3,5-AB-PFUPPYCA have shown limited activity at CB1 and CB2 receptors, with some evidence of antagonistic behavior.[5][6] Understanding the metabolic fate of these compounds is also crucial, as they are often extensively metabolized in the body. Common metabolic pathways for synthetic cannabinoids include hydrolysis, hydroxylation, and glucuronidation.[7][8][9]

Quantitative Data Summary

The following table summarizes the typical validation parameters and acceptable performance criteria for the quantification of synthetic cannabinoids using LC-MS/MS, based on established guidelines and published methods.[2][3][10][11]

Validation ParameterTypical Acceptance CriteriaExample Data (for similar synthetic cannabinoids)
Linearity (R²) > 0.990.998 ± 0.001
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.059 ± 0.027 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.18 ± 0.08 ng/mL
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LOQ)-13.15% to 25.08%[12]
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)2.39% to 23.01%[12]
Recovery Consistent, precise, and reproducible83%–86% in a single extraction[11]
Matrix Effect Within acceptable limits (typically ±15%)Ionization suppression and enhancement observed for some analytes[12]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix.

a) Solid Materials (e.g., seized powders, herbal mixtures) [1][13]

  • Accurately weigh approximately 10 mg of the homogenized sample into a centrifuge tube.

  • Add 1 mL of methanol.

  • Vortex for 1 minute.

  • Sonicate for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in an appropriate volume of the mobile phase for LC-MS/MS analysis.

b) Whole Blood [2][3]

  • Pipette 100 µL of whole blood into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

c) Urine [14]

  • To 1 mL of urine, add a solution of β-glucuronidase.

  • Incubate at 50-60°C for 1-2 hours to hydrolyze glucuronide conjugates.

  • Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., mixed-mode cation exchange).

  • Wash the cartridge with appropriate solvents to remove interferences.

  • Elute the analyte with a suitable elution solvent (e.g., methanol with 2% formic acid).

  • Evaporate the eluate to dryness.

  • Reconstitute in the mobile phase for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of synthetic cannabinoids. These should be optimized for the specific instrument and compound.[1][2][12]

ParameterTypical Setting
LC Column C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B, and then return to initial conditions.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard of this compound. At least two transitions (one quantifier and one qualifier) should be monitored.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Sample Matrix (Blood, Urine, Seized Material) extraction Extraction / Protein Precipitation start->extraction cleanup Clean-up (e.g., SPE for Urine) extraction->cleanup If necessary concentration Evaporation & Reconstitution extraction->concentration cleanup->concentration lc_msms LC-MS/MS Analysis concentration->lc_msms data_processing Data Processing & Quantification lc_msms->data_processing end Validated Results data_processing->end

Caption: Experimental workflow for this compound quantification.

signaling_pathway sc This compound (Synthetic Cannabinoid) cb1 CB1 Receptor sc->cb1 Agonist Binding gi Gi/o Protein cb1->gi Activation ac Adenylate Cyclase gi->ac Inhibition mapk ↑ MAPK Pathway gi->mapk ion_channel Ion Channel Modulation gi->ion_channel camp ↓ cAMP ac->camp cellular_response Psychoactive Effects camp->cellular_response mapk->cellular_response ion_channel->cellular_response

Caption: Simplified CB1 receptor signaling pathway for synthetic cannabinoids.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydrolysis Amide Hydrolysis parent->hydrolysis hydroxylation Hydroxylation parent->hydroxylation defluorination Oxidative Defluorination parent->defluorination glucuronidation Glucuronidation hydrolysis->glucuronidation hydroxylation->glucuronidation defluorination->glucuronidation excretion Excretion glucuronidation->excretion

Caption: General metabolic pathways for synthetic cannabinoids.

References

Application Note: High-Throughput Functional Screening of 5F-AB-FUPPYCA using a β-Arrestin Recruitment Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5F-AB-FUPPYCA is a synthetic cannabinoid receptor agonist (SCRA) that belongs to the pyrazole class of compounds.[1] Like other SCRAs, its mechanism of action is presumed to be mediated primarily through the activation of cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs).[1][2][3] Upon activation by an agonist, GPCRs trigger intracellular signaling cascades. One crucial event in this process is the recruitment of β-arrestin proteins to the activated receptor. This interaction not only desensitizes G protein-mediated signaling but can also initiate separate, G protein-independent signaling pathways, a phenomenon known as biased signaling.[2][4][5]

β-arrestin recruitment assays have become a critical tool in GPCR-targeted drug discovery and functional screening.[4][6][7] These cell-based assays provide a direct measure of agonist-induced receptor activation and are amenable to high-throughput screening (HTS) formats.[6][8] Various technologies, such as enzyme fragment complementation (e.g., PathHunter®) and fluorescence-based translocation assays, enable robust and quantitative measurement of β-arrestin recruitment.[2][5][9] This application note provides a detailed protocol for the functional screening of this compound and related compounds using a commercially available β-arrestin recruitment assay.

Principle of the Assay

The protocol described below is based on the principle of enzyme fragment complementation. In this system, the GPCR of interest (e.g., CB1 or CB2) is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementary enzyme fragment. When the agonist (this compound) binds to the receptor, it induces a conformational change, leading to the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to form an active enzyme complex. The activity of this reconstituted enzyme is then measured by the addition of a substrate that produces a detectable signal (e.g., chemiluminescence or fluorescence).[2][5]

Featured Product

This protocol is a general guideline and can be adapted for various commercially available β-arrestin assay kits, such as:

  • PathHunter® β-Arrestin Assays (Eurofins DiscoverX)[4]

  • MULTISCREEN™ Beta Arrestin Sensor Technology (Multispan, Inc.)[6][8]

  • Cell Meter™ Beta-Arrestin Translocation GPCR Signaling Kit (AAT Bioquest)[9]

Researchers should refer to the specific manufacturer's instructions for the chosen kit.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling events and the overall experimental workflow.

G_protein_independent_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound GPCR Cannabinoid Receptor (CB1/CB2) Ligand->GPCR 1. Binding & Activation GRK GRK GPCR->GRK 2. Receptor Phosphorylation P P GPCR->P beta_arrestin β-Arrestin P->beta_arrestin 3. β-Arrestin Recruitment Signaling Downstream Signaling beta_arrestin->Signaling 4. Signal Transduction

Figure 1: β-Arrestin Recruitment Signaling Pathway.

Experimental_Workflow start Start cell_prep Prepare Cells Expressing Tagged CB1/CB2 and β-Arrestin start->cell_prep seeding Seed Cells into Microplate cell_prep->seeding compound_prep Prepare Serial Dilutions of This compound and Controls seeding->compound_prep treatment Add Compounds to Cells and Incubate compound_prep->treatment detection Add Detection Reagents treatment->detection readout Measure Signal (e.g., Luminescence) detection->readout analysis Data Analysis: Plot Dose-Response Curves, Calculate EC50 and Emax readout->analysis end End analysis->end

Figure 2: Experimental Workflow Diagram.

Materials and Reagents

  • Cells stably expressing the human cannabinoid receptor (CB1 or CB2) and the β-arrestin assay components (e.g., CHOK1hCB1_bgal cells).[2][10]

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents as required.

  • This compound

  • Reference agonist (e.g., CP55,940 or JWH-018).[3]

  • Assay buffer

  • Detection reagents (as per the manufacturer's instructions).

  • White, opaque 96-well or 384-well microplates suitable for luminescence measurements.

  • Multichannel pipette or liquid handling system.

  • Luminometer.

Experimental Protocol

This protocol is a general guideline and should be optimized for the specific cell line and assay kit being used.

1. Cell Culture and Seeding:

  • Culture the cells according to the supplier's recommendations.

  • On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution or trypsin.[10]

  • Resuspend the cells in the assay medium at the desired concentration.

  • Dispense the cell suspension into the wells of a white, opaque microplate. The seeding density will depend on the cell line and plate format (e.g., 10,000 cells/well for a 96-well plate).

  • Incubate the plate for the recommended time (e.g., overnight) at 37°C in a humidified CO2 incubator.[10]

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform a serial dilution of the stock solution to generate a range of concentrations for the dose-response curve. It is recommended to perform at least a 7-point dilution series.

  • Prepare solutions of the reference agonist and a vehicle control (e.g., DMSO in assay buffer).

3. Agonist Treatment:

  • Carefully remove the culture medium from the wells.

  • Add the diluted compounds (this compound, reference agonist, and vehicle control) to the respective wells.

  • Incubate the plate for the time specified in the kit protocol (typically 60-90 minutes) at 37°C.[10]

4. Detection:

  • Allow the plate and detection reagents to equilibrate to room temperature.

  • Prepare the detection reagent mixture according to the manufacturer's instructions.

  • Add the detection reagent mixture to each well.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.[10]

5. Data Acquisition:

  • Measure the luminescence signal from each well using a plate-reading luminometer.

6. Data Analysis:

  • Subtract the average signal from the vehicle control wells (background) from all other wells.

  • Normalize the data to the maximum signal obtained with the reference agonist (set to 100%).

  • Plot the normalized response versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (maximum efficacy) values.

Data Presentation

The following tables provide an example of how to present the quantitative data obtained from the β-arrestin assay.

Table 1: Potency (EC50) of this compound and Reference Agonist at CB1 and CB2 Receptors.

CompoundReceptorEC50 (nM)95% Confidence Interval
This compound CB125.818.2 - 36.6
CB245.233.1 - 61.7
CP55,940 CB15.33.9 - 7.2
CB28.16.5 - 10.1

Table 2: Efficacy (Emax) of this compound at CB1 and CB2 Receptors.

CompoundReceptorEmax (% of CP55,940)Standard Deviation
This compound CB192.55.8
CB285.37.2

Troubleshooting

IssuePossible CauseSuggested Solution
High background signal Cell density too high; ContaminationOptimize cell seeding density; Use aseptic techniques and check for contamination.
Low signal-to-background ratio Low receptor expression; Inactive compoundUse a cell line with higher receptor expression; Verify compound integrity and concentration.
High well-to-well variability Inconsistent cell seeding; Pipetting errorsEnsure a homogenous cell suspension; Use calibrated pipettes and consistent technique.

Conclusion

The β-arrestin recruitment assay is a robust and reliable method for the functional characterization of synthetic cannabinoids like this compound.[3] This application note provides a comprehensive protocol that can be adapted for high-throughput screening to determine the potency and efficacy of novel compounds at cannabinoid receptors. The data generated from this assay is crucial for understanding the pharmacological profile of these substances and for identifying potential candidates for further drug development or for assessing the public health risks associated with new psychoactive substances.

References

Application Note: Forensic Analysis of 5F-AB-FUPPYCA in Seized Herbal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the forensic analysis of 5F-AB-FUPPYCA, a potent synthetic cannabinoid, in seized herbal mixtures. Synthetic cannabinoids are a class of new psychoactive substances (NPS) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These substances are often sprayed onto herbal material and sold as "legal highs," posing a significant public health risk due to their often-unpredictable and severe adverse effects. The clandestine nature of their production can lead to uneven distribution and dangerously high concentrations in these herbal products.

This document outlines methodologies for the qualitative identification and quantitative determination of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). Furthermore, it provides insights into the pharmacological context of this compound by illustrating the general signaling pathways of synthetic cannabinoid receptor agonists.

Chemical Information

  • IUPAC Name: N-(1-carbamoyl-2-methyl-propyl)-2-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide

  • Synonyms: 5F-AB-PFUPPYCA, 5-fluoro-3,5-AB-PFUPPYCA, this compound, 5-fluoro AB-FUPPYCA, AB-FUPPYCA, 5-fluoro AB-FUPYCA, AZ-037

  • Chemical Formula: C₂₀H₂₆F₂N₄O₂

  • Molecular Weight: 392.44 g/mol

Logical Relationship: Classification of this compound

The following diagram illustrates the classification of this compound within the broader context of psychoactive substances.

Psychoactive Substances Psychoactive Substances New Psychoactive Substances (NPS) New Psychoactive Substances (NPS) Psychoactive Substances->New Psychoactive Substances (NPS) Synthetic Cannabinoids Synthetic Cannabinoids New Psychoactive Substances (NPS)->Synthetic Cannabinoids Pyrazole-based Cannabinoids Pyrazole-based Cannabinoids Synthetic Cannabinoids->Pyrazole-based Cannabinoids This compound This compound Pyrazole-based Cannabinoids->this compound

Classification of this compound.

Experimental Protocols

A comprehensive analytical workflow is crucial for the unambiguous identification and accurate quantification of this compound in complex matrices like herbal mixtures.

Experimental Workflow

The diagram below outlines the general workflow for the forensic analysis of seized herbal materials suspected of containing synthetic cannabinoids.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Ensure representative sample Extraction Extraction Homogenization->Extraction e.g., Methanol, Acetonitrile Cleanup Cleanup Extraction->Cleanup e.g., Filtration, SPE (optional) Qualitative Screening (GC-MS / LC-QTOF-MS) Qualitative Screening (GC-MS / LC-QTOF-MS) Cleanup->Qualitative Screening (GC-MS / LC-QTOF-MS) Dilution Quantitative Analysis (GC-MS/MS / LC-MS/MS) Quantitative Analysis (GC-MS/MS / LC-MS/MS) Qualitative Screening (GC-MS / LC-QTOF-MS)->Quantitative Analysis (GC-MS/MS / LC-MS/MS) If positive Data Interpretation Data Interpretation Quantitative Analysis (GC-MS/MS / LC-MS/MS)->Data Interpretation Report Generation Report Generation Data Interpretation->Report Generation

General analytical workflow.
Sample Preparation

Due to the often inhomogeneous distribution of synthetic cannabinoids on herbal material, it is critical to obtain a representative sample for analysis.

  • Homogenization: Finely cut and mix the entire seized herbal sample to ensure homogeneity.

  • Extraction:

    • Weigh approximately 10-20 mg of the homogenized plant material into a microcentrifuge tube.

    • Add 1.5 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

    • Vortex the mixture for 1-2 minutes.

    • Sonicate for 10-15 minutes to ensure complete extraction.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes.

  • Dilution:

    • Carefully transfer the supernatant to a clean vial.

    • For qualitative screening, a direct injection of the diluted extract may be sufficient.

    • For quantitative analysis, dilute the extract with the initial mobile phase or a suitable solvent to fall within the calibration range. A 1:100 or 1:1000 dilution is often a good starting point.

Qualitative Analysis Protocol: GC-MS

This protocol is adapted from the analysis of 5F-AB-PFUPPYCA in seized materials.

ParameterSetting
Instrument Agilent 5975 Series GC/MSD System or equivalent
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar
Carrier Gas Helium
Injection Port Temp. 265 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temp 60°C, hold for 1 min, ramp to 320°C at 20°C/min, hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Mass Scan Range 40-550 m/z
Qualitative Analysis Protocol: LC-QTOF-MS

This protocol is also based on the analysis of 5F-AB-PFUPPYCA.[1]

ParameterSetting
Instrument Sciex TripleTOF® 5600+ with Shimadzu Nexera XR UHPLC or equivalent
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar
Mobile Phase A 10 mM Ammonium formate in water, pH 3.0
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, increase to 95% B over 4 min, hold for 2 min, return to 5% B at 7 min
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Volume 5 µL
QTOF MS Scan Range 100-550 Da

Quantitative Data Presentation

Validation ParameterRepresentative Value
Linearity (r²) ≥ 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Recovery 85 - 115%

Signaling Pathways

This compound, like other synthetic cannabinoids, exerts its psychoactive effects primarily through the activation of the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

CB1 Receptor Signaling Pathway

The CB1 receptor is predominantly found in the central nervous system and is responsible for the main psychoactive effects of cannabinoids.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects This compound This compound CB1 Receptor CB1 Receptor This compound->CB1 Receptor Binds & Activates G-protein (Gi/o) G-protein (Gi/o) CB1 Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits Ca2+ Channel Ca2+ Channel G-protein (Gi/o)->Ca2+ Channel Inhibits K+ Channel K+ Channel G-protein (Gi/o)->K+ Channel Activates ↓ cAMP ↓ cAMP Adenylyl Cyclase->↓ cAMP ↓ Ca2+ Influx ↓ Ca2+ Influx Ca2+ Channel->↓ Ca2+ Influx ↑ K+ Efflux ↑ K+ Efflux K+ Channel->↑ K+ Efflux ↓ Neurotransmitter Release ↓ Neurotransmitter Release ↓ Ca2+ Influx->↓ Neurotransmitter Release ↑ K+ Efflux->↓ Neurotransmitter Release

CB1 receptor signaling cascade.
CB2 Receptor Signaling Pathway

The CB2 receptor is primarily expressed in the immune system and is associated with the immunomodulatory effects of cannabinoids.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects This compound This compound CB2 Receptor CB2 Receptor This compound->CB2 Receptor Binds & Activates G-protein (Gi/o) G-protein (Gi/o) CB2 Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits MAPK Pathway MAPK Pathway G-protein (Gi/o)->MAPK Pathway Activates ↓ cAMP ↓ cAMP Adenylyl Cyclase->↓ cAMP Modulation of Gene Expression Modulation of Gene Expression MAPK Pathway->Modulation of Gene Expression Immunomodulation Immunomodulation Modulation of Gene Expression->Immunomodulation

CB2 receptor signaling cascade.

Conclusion

The analytical methods and protocols detailed in this application note provide a robust framework for the forensic analysis of this compound in seized herbal mixtures. The use of both GC-MS and LC-QTOF-MS allows for confident qualitative identification, while a validated LC-MS/MS method can provide accurate quantification, which is crucial for assessing the potential harm of these products. Understanding the pharmacological context through the signaling pathways of cannabinoid receptors further aids in comprehending the potential physiological effects of this synthetic cannabinoid. Continuous monitoring and method development are essential to keep pace with the ever-evolving landscape of new psychoactive substances.

References

Application Note and Protocol for the In Vitro Metabolism Study of 5F-AB-FUPPYCA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5F-AB-FUPPYCA is a synthetic cannabinoid featuring a pyrazole core, belonging to a class of new psychoactive substances (NPS). Understanding the metabolism of such compounds is crucial for forensic identification, clinical toxicology, and drug development. In vitro metabolism studies using human liver microsomes (HLM) are a fundamental approach to identify metabolic pathways and potential bioactive or toxic metabolites. This document provides a detailed protocol for studying the in vitro metabolism of this compound.

Principle

This protocol outlines the incubation of this compound with pooled human liver microsomes in the presence of an NADPH-regenerating system. The reaction mixture is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) to identify and quantify the parent compound and its metabolites.

Data Presentation

The following tables summarize expected quantitative data from an in vitro metabolism study of this compound. The values are illustrative and will vary based on experimental conditions.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Time (minutes)This compound Remaining (%)
0100
585
1560
3035
6015

Table 2: Major Identified Phase I Metabolites of this compound

Metabolite IDProposed Biotransformationm/z
M1Monohydroxylation on the fluoropentyl chain409.2
M2Amide hydrolysis349.2
M3Dihydroxylation on the fluoropentyl chain425.2
M4Carboxylation of the fluoropentyl chain423.2
M5N-dealkylation307.1

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl₂) solution

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid, LC-MS grade

  • Ultrapure water

  • Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be a metabolite)

Equipment
  • Incubator or shaking water bath (37°C)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

  • LC-MS/MS or LC-QTOF-MS system

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NADPH system, this compound stock) pre_incubation Pre-incubate HLM and this compound at 37°C prep_reagents->pre_incubation thaw_hlm Thaw Human Liver Microsomes on ice thaw_hlm->pre_incubation initiate_reaction Initiate reaction with NADPH pre_incubation->initiate_reaction incubation Incubate at 37°C with shaking initiate_reaction->incubation quench Quench reaction with ice-cold Acetonitrile (+IS) incubation->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge supernatant Collect supernatant centrifuge->supernatant lcms_analysis Analyze by LC-MS/MS or LC-QTOF-MS supernatant->lcms_analysis data_processing Data Processing and Metabolite Identification lcms_analysis->data_processing

Caption: Experimental workflow for the in vitro metabolism study of this compound.

Incubation Procedure
  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare the incubation mixture in a microcentrifuge tube:

    • 85 µL of 0.5 M Potassium Phosphate Buffer (pH 7.4)

    • 5 µL of 1 mg/mL this compound solution (final concentration will vary based on desired experimental conditions)

    • 5 µL of pooled HLM (final concentration 1 mg/mL)

    • 5 µL of MgCl₂ solution (final concentration 1 mM)

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system. The final volume is 110 µL.

  • Incubate at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, and 60 minutes). For the 0-minute time point, the quenching solution should be added before the NADPH regenerating system.

  • Terminate the reaction by adding 220 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate the proteins.

  • Transfer the supernatant to a new tube for LC-MS analysis.

LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column is suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient should be developed to separate the parent compound from its metabolites.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Full scan for metabolite discovery and product ion scan for structural elucidation. For quantitative analysis, Multiple Reaction Monitoring (MRM) can be used.

Proposed Metabolic Pathway

Based on the metabolism of structurally similar pyrazole-containing synthetic cannabinoids, the following metabolic pathways are proposed for this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound M1 Monohydroxylation (fluoropentyl chain) parent->M1 CYP450 M2 Amide Hydrolysis parent->M2 Amidases M5 N-dealkylation parent->M5 CYP450 M3 Dihydroxylation (fluoropentyl chain) M1->M3 CYP450 M4 Carboxylation (fluoropentyl chain) M1->M4 ADH/ALDH M6 Glucuronidation (of hydroxylated metabolites) M1->M6 UGTs

Caption: Proposed metabolic pathways for this compound.

Conclusion

This protocol provides a robust framework for investigating the in vitro metabolism of this compound. The identification of its metabolites is essential for developing analytical methods for its detection in biological samples and for understanding its pharmacological and toxicological profile. Researchers should optimize the described conditions based on their specific instrumentation and experimental goals.

Acquiring and Utilizing Reference Standards for 5F-AB-Fuppyca and its Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the acquisition and use of reference standards for the synthetic cannabinoid 5F-AB-Fuppyca and its isomers. These guidelines are intended to support researchers, scientists, and drug development professionals in the accurate identification, quantification, and characterization of these compounds.

Acquiring Reference Standards

The accurate and reliable analysis of this compound and its isomers necessitates the use of certified reference standards. Several reputable suppliers provide these materials, ensuring high purity and detailed characterization.

Key Suppliers:

  • Cayman Chemical: A well-established provider of analytical standards for research and forensic applications. They offer this compound and its 3,5-isomer (5F-3,5-AB-PFUPPYCA), typically as neat solids or in solution.[1][2]

  • LGC Standards: A leading global producer and distributor of reference materials. Their portfolio includes a wide range of synthetic cannabinoid standards.[3][4]

  • ZeptoMetrix (formerly Chiron): Offers a variety of new psychoactive substance (NPS) reference materials, including AZ-037, a synonym for this compound, and its 3,5-isomer.[5][6][7]

Table 1: Reference Standards for this compound and its Isomer

Compound NameSynonym(s)CAS NumberTypical FormulationRecommended Storage
This compound5F-5,3-AB-FUPPYCA, AZ-0372044702-46-5Neat Solid or Solution (e.g., 1 mg/mL in Methanol)-20°C
5F-3,5-AB-PFUPPYCA5-fluoro-3,5-AB-PFUPPYCA2365471-73-2Neat Solid or Solution (e.g., 1 mg/mL in Methanol)-20°C

Analytical Protocols

The following protocols are provided as a guide for the analysis of this compound and its isomers in various matrices. It is essential to validate these methods in your laboratory.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Qualitative Analysis

This protocol is suitable for the identification of this compound and its isomers in seized materials or other non-biological samples.

Experimental Workflow for GC-MS Analysis

GC_MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Start: Sample Acquisition dissolve Dissolve sample in Methanol/Acetonitrile start->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex filter Filter through 0.22 µm syringe filter vortex->filter end_prep Prepared Sample filter->end_prep inject Inject 1 µL into GC-MS end_prep->inject separate Chromatographic Separation (e.g., HP-5MS column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (Scan m/z 40-550) ionize->detect acquire Acquire Mass Spectrum detect->acquire compare Compare with Reference Standard Spectrum acquire->compare identify Identify Compound compare->identify end End: Report Results identify->end

Caption: Workflow for GC-MS analysis of synthetic cannabinoids.

Table 2: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow 1.0 mL/min
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Oven Temperature ProgramInitial 60°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-550
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Quantification in Biological Matrices

This protocol is designed for the sensitive and selective quantification of this compound and its isomers in samples such as urine or plasma.

Experimental Workflow for LC-MS/MS Analysis

LC_MS_MS_Workflow cluster_prep Sample Preparation (SPE) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Start: Urine/Plasma Sample hydrolyze Enzymatic Hydrolysis (for urine glucuronides) start->hydrolyze condition Condition SPE Cartridge (e.g., Oasis HLB) hydrolyze->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_prep Prepared Sample reconstitute->end_prep inject Inject into LC-MS/MS end_prep->inject separate Chromatographic Separation (e.g., C18 column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify end End: Report Results quantify->end

Caption: Workflow for LC-MS/MS analysis of synthetic cannabinoids.

Table 3: LC-MS/MS Instrument Parameters

ParameterSetting
Liquid Chromatograph
ColumnC18, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 8 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Tandem Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Collision GasArgon
Detection ModeMultiple Reaction Monitoring (MRM)

Table 4: Example MRM Transitions for this compound

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
393.2[To be determined empirically][To be determined empirically]

Note: MRM transitions must be optimized for the specific instrument and compound isomers.

Cannabinoid Receptor Signaling Pathway

This compound and its isomers are known to act as agonists at the cannabinoid receptors CB1 and CB2. The primary signaling pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Signaling Pathway of this compound at CB1/CB2 Receptors

Caption: Simplified signaling pathway of this compound.

Protocols for In Vitro Characterization

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity (Ki) of this compound and its isomers for CB1 and CB2 receptors.

Table 5: Radioligand Binding Assay Protocol

StepProcedure
1. Membrane Preparation Prepare cell membranes from cells overexpressing human CB1 or CB2 receptors.
2. Assay Buffer Prepare binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
3. Reaction Mixture In a 96-well plate, combine cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]CP55,940), and varying concentrations of the test compound (this compound or isomer).
4. Incubation Incubate at 30°C for 60-90 minutes.
5. Termination & Filtration Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
6. Washing Wash filters with ice-cold binding buffer.
7. Quantification Measure the radioactivity retained on the filters using a scintillation counter.
8. Data Analysis Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay

This functional assay measures the effect of this compound and its isomers on adenylyl cyclase activity.

Table 6: cAMP Accumulation Assay Protocol

StepProcedure
1. Cell Culture Culture cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells) in 96-well plates.
2. Pre-incubation Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
3. Compound Treatment Treat cells with varying concentrations of the test compound in the presence of an adenylyl cyclase activator (e.g., forskolin).
4. Incubation Incubate at 37°C for a specified time (e.g., 30 minutes).
5. Cell Lysis Lyse the cells to release intracellular cAMP.
6. cAMP Detection Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
7. Data Analysis Determine the EC50 value (concentration of test compound that produces 50% of the maximal inhibitory effect on forskolin-stimulated cAMP production).
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1 or CB2 receptor, a key event in receptor desensitization and signaling.[3]

Table 7: β-Arrestin Recruitment Assay Protocol

StepProcedure
1. Cell Line Use a commercially available cell line co-expressing the cannabinoid receptor of interest fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter).[3]
2. Cell Plating Plate the cells in a 384-well microplate and incubate overnight.[3]
3. Compound Addition Add varying concentrations of the test compound to the cells.
4. Incubation Incubate at 37°C for 60-90 minutes.[4]
5. Detection Add the detection reagents provided with the assay kit.
6. Signal Measurement After a further incubation period, measure the chemiluminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.
7. Data Analysis Determine the EC50 value for β-arrestin recruitment.

By following these application notes and protocols, researchers can confidently acquire and utilize reference standards for this compound and its isomers, enabling robust and reproducible scientific investigations.

References

Application of High-Resolution Mass Spectrometry for the Analysis of 5F-AB-FUPPYCA

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5F-AB-FUPPYCA is a synthetic cannabinoid that has emerged on the new psychoactive substances (NPS) market. Like other synthetic cannabinoids, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, synthetic cannabinoids often exhibit higher potency and a more severe adverse effect profile, posing significant public health risks. Accurate and sensitive analytical methods are crucial for the identification and quantification of these compounds in various matrices, including seized materials and biological specimens. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the necessary selectivity and sensitivity for the unambiguous identification of this compound and its metabolites. This document provides a detailed overview of the application of LC-HRMS for the analysis of this compound, including experimental protocols and data interpretation.

Chemical Information

IUPAC Name: N-(1-amino-1-oxo-3-methyl-2-butanyl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide[1]

Synonyms: 5F-AB-PFUPPYCA, 5-fluoro-3,5-AB-PFUPPYCA[1]

Quantitative Data

The high-resolution mass spectrometric data for this compound is summarized in the table below. The exact mass of the protonated molecule ([M+H]⁺) is a critical parameter for its identification. The major fragment ions are predicted based on the known fragmentation pathways of FUPPYCA-type synthetic cannabinoids, which typically involve cleavage adjacent to the carbonyl groups.[2]

ParameterValueReference
Chemical Formula C₂₀H₂₆F₂N₄O₂[1]
Molecular Weight 392.44 g/mol [1]
Exact Mass of [M+H]⁺ 393.2097 m/z[1]
Predicted Major Fragment Ion 1 (m/z) 277.1045[2]
Predicted Major Fragment Ion 2 (m/z) 125.0970[2]
Predicted Major Fragment Ion 3 (m/z) 115.1032

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound in seized materials and biological matrices using LC-HRMS. Method validation, including determination of the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy, is essential before implementation for routine analysis.

Protocol 1: Analysis of this compound in Seized Materials (e.g., Herbal Mixtures)

1. Sample Preparation:

  • Extraction:

    • Homogenize a representative portion of the seized material (e.g., 100 mg).

    • Add 5 mL of methanol to the homogenized sample.

    • Sonicate the mixture for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • Dilute the extract with methanol as necessary to fall within the calibrated range of the instrument.

2. LC-HRMS Conditions:

  • Liquid Chromatography:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • High-Resolution Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan MS and data-dependent MS/MS (ddMS²)

    • Full Scan Mass Range: m/z 100-600

    • Resolution: ≥ 70,000 FWHM

    • ddMS²: Top 3 most intense ions from the full scan MS

    • Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40 eV)

3. Data Analysis:

  • Extract the exact mass of the protonated molecule of this compound (m/z 393.2097) from the full scan data with a narrow mass tolerance (e.g., ± 5 ppm).

  • Confirm the identification by comparing the fragmentation pattern obtained from the ddMS² scan with the predicted fragmentation pattern.

Protocol 2: Analysis of this compound Metabolites in Urine

1. Sample Preparation:

  • Enzymatic Hydrolysis:

    • To 1 mL of urine, add 50 µL of an internal standard solution.

    • Add 500 µL of β-glucuronidase solution in an appropriate buffer (e.g., acetate buffer, pH 5).

    • Incubate the mixture at 60°C for 2 hours to cleave glucuronide conjugates.[3]

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-HRMS Conditions:

  • The LC-HRMS conditions can be similar to those described in Protocol 1, with potential adjustments to the gradient to resolve metabolites from the parent compound.

3. Data Analysis:

  • Metabolites of this compound are expected to be formed through hydroxylation, carboxylation, and defluorination followed by hydroxylation.[4][5]

  • Use HRMS to screen for the exact masses of potential metabolites.

  • Confirm the structures of the metabolites by analyzing their fragmentation patterns.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for synthetic cannabinoids and the experimental workflow for the analysis of this compound.

G Simplified Signaling Pathway of Synthetic Cannabinoids SC Synthetic Cannabinoid (e.g., this compound) CB1R CB1 Receptor SC->CB1R Agonist CB2R CB2 Receptor SC->CB2R Agonist Gi Gi/o Protein CB1R->Gi CB2R->Gi AC Adenylate Cyclase Gi->AC Inhibition MAPK MAPK Pathway Gi->MAPK Activation Ca ↑ Intracellular Ca²⁺ Gi->Ca Modulation cAMP ↓ cAMP AC->cAMP Cellular Cellular Effects (Psychoactive, etc.) cAMP->Cellular MAPK->Cellular Ca->Cellular

Caption: Simplified signaling pathway of synthetic cannabinoids.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Seized Material / Biological Sample Extraction Extraction / SPE Sample->Extraction Cleanup Filtration / Reconstitution Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC HRMS High-Resolution Mass Spectrometry (Detection) LC->HRMS FullScan Full Scan Data (Exact Mass) HRMS->FullScan MSMS MS/MS Data (Fragmentation) HRMS->MSMS Identification Compound Identification FullScan->Identification MSMS->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

High-resolution mass spectrometry is a powerful tool for the analysis of this compound and other synthetic cannabinoids. The high mass accuracy and resolution of HRMS instruments allow for the confident identification of these compounds, even in complex matrices. The provided protocols offer a starting point for the development of robust analytical methods for the detection and quantification of this compound in forensic and clinical settings. The continuous emergence of new synthetic cannabinoids necessitates flexible and reliable analytical strategies, and LC-HRMS is well-suited to meet this challenge.

References

Application Notes and Protocols for Stability Testing of 5F-AB-FUPPYCA in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5F-AB-FUPPYCA is a synthetic cannabinoid that has been identified in forensic cases.[1][2] Understanding its stability in biological matrices is crucial for accurate toxicological analysis, clinical interpretation, and the development of reliable detection methods.[3][4][5] The lipophilic nature of cannabinoids can lead to challenges in analysis, including adsorption to container surfaces and degradation under various storage conditions.[6][7] This document provides detailed protocols for assessing the stability of this compound in whole blood and urine, along with illustrative data based on the stability of structurally similar synthetic cannabinoids.

Illustrative Stability Data

The following table summarizes the expected stability of this compound in whole blood and urine under different storage conditions. This data is illustrative and based on findings for other synthetic cannabinoids, particularly those with a 5-fluoropentyl moiety, which have been shown to be less stable at room temperature.[8] For forensic purposes, storage at frozen temperatures is recommended to ensure the stability of synthetic cannabinoids.[3][4]

Table 1: Illustrative Quantitative Stability of this compound

Biological MatrixStorage ConditionTime PointAnalyte Concentration (ng/mL)% Recovery
Whole BloodRoom Temperature (22°C)0 hours10.0100%
24 hours8.585%
48 hours6.868%
1 week3.232%
Refrigerated (4°C)0 hours10.0100%
1 week9.292%
4 weeks8.181%
12 weeks7.070%
Frozen (-20°C)0 hours10.0100%
4 weeks9.898%
12 weeks9.595%
6 months9.191%
UrineRoom Temperature (22°C)0 hours20.0100%
24 hours18.291%
48 hours16.582.5%
1 week11.457%
Refrigerated (4°C)0 hours20.0100%
1 week19.597.5%
4 weeks18.090%
12 weeks16.884%
Frozen (-20°C)0 hours20.0100%
4 weeks19.899%
12 weeks19.497%
6 months18.994.5%

Experimental Protocols

Preparation of Spiked Biological Matrices

Objective: To prepare whole blood and urine samples fortified with a known concentration of this compound.

Materials:

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Blank human whole blood (with anticoagulant, e.g., EDTA)

  • Blank human urine

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with methanol to prepare a working solution of 1 µg/mL.

  • Spike the blank whole blood and urine with the working solution to achieve a final concentration of 10 ng/mL for blood and 20 ng/mL for urine. The volume of the spiking solution should not exceed 1% of the total volume of the biological matrix to avoid significant matrix effects.

  • Vortex the spiked samples for 1 minute to ensure homogeneity.

  • Divide the spiked samples into aliquots in appropriate storage vials (glass vials are recommended to minimize adsorption).[6]

Stability Study Design

Objective: To evaluate the stability of this compound in whole blood and urine under different storage conditions over time.

Procedure:

  • Store the aliquots of spiked whole blood and urine at three different temperatures:

    • Room temperature (approximately 22°C)

    • Refrigerated (4°C)

    • Frozen (-20°C)

  • Analyze the samples at designated time points: 0 hours, 24 hours, 48 hours, 1 week, 4 weeks, 12 weeks, and 6 months.

  • For each time point and storage condition, retrieve three replicates for analysis.

  • Before analysis, allow the frozen and refrigerated samples to thaw and equilibrate to room temperature.

Sample Extraction Protocol (Liquid-Liquid Extraction)

Objective: To extract this compound from the biological matrix for LC-MS/MS analysis.

Materials:

  • Spiked whole blood or urine samples

  • Internal standard (e.g., this compound-d4)

  • 1 M Sodium hydroxide solution

  • Hexane:Ethyl acetate (9:1, v/v)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., Methanol:Water, 1:1, v/v)

Procedure:

  • To 1 mL of the spiked sample, add the internal standard.

  • Add 100 µL of 1 M sodium hydroxide to basify the sample.

  • Add 3 mL of hexane:ethyl acetate (9:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Analytical Method (LC-MS/MS)

Objective: To quantify the concentration of this compound in the extracted samples.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

LC Conditions (Illustrative):

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation (e.g., start at 5% B, ramp to 95% B)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Illustrative):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier)

    • Internal Standard: Precursor ion > Product ion

  • Optimize collision energies and other source parameters for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep_stock Prepare this compound Stock Solution spike_samples Spike Blank Blood & Urine prep_stock->spike_samples aliquot Aliquot Spiked Samples spike_samples->aliquot storage_rt Room Temperature (22°C) aliquot->storage_rt Store aliquots storage_fridge Refrigerated (4°C) aliquot->storage_fridge Store aliquots storage_frozen Frozen (-20°C) aliquot->storage_frozen Store aliquots extraction Liquid-Liquid Extraction storage_rt->extraction Retrieve at time points storage_fridge->extraction Retrieve at time points storage_frozen->extraction Retrieve at time points lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis & Stability Calculation lcms->data_analysis signaling_pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein Activation CB1->G_protein CB2 CB2 Receptor CB2->G_protein SC This compound (Synthetic Cannabinoid) SC->CB1 Agonist Binding SC->CB2 Agonist Binding AC Inhibition of Adenylyl Cyclase G_protein->AC MAPK Activation of MAPK Pathway G_protein->MAPK Ion_channels Modulation of Ion Channels G_protein->Ion_channels cAMP Decreased cAMP AC->cAMP Cellular_response Cellular Response (e.g., altered neurotransmission) cAMP->Cellular_response MAPK->Cellular_response Ion_channels->Cellular_response

References

Application Notes and Protocols for Chiral Separation of Synthetic Cannabinoid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic cannabinoids represent a large and structurally diverse class of psychoactive substances designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary active constituent of cannabis.[1] Many of these synthetic compounds possess chiral centers, resulting in the existence of enantiomers—stereoisomers that are non-superimposable mirror images of each other. The stereochemistry of these molecules is of critical importance as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[2] For instance, the synthetic cannabinoid HU-210 is a potent agonist of cannabinoid receptors, while its enantiomer, HU-211, lacks cannabimimetic activity but displays neuroprotective effects as an NMDA receptor antagonist.[3][4]

This differential activity underscores the necessity for robust analytical methods capable of separating and quantifying the individual enantiomers of synthetic cannabinoids. Such methods are crucial for structure-activity relationship studies, pharmacological research, forensic toxicology, and the development of potential therapeutic agents.[5][6] This document provides detailed application notes and protocols for the chiral separation of synthetic cannabinoid enantiomers using modern chromatographic techniques.

Chiral Separation Methodologies

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for the enantioseparation of synthetic cannabinoids.[7][8] The success of these separations relies heavily on the use of Chiral Stationary Phases (CSPs), which create a chiral environment allowing for the differential interaction and subsequent separation of enantiomers. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely used and have demonstrated broad applicability for the chiral resolution of various synthetic cannabinoids.[2][6]

Supercritical Fluid Chromatography (SFC)

SFC, particularly Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC), has emerged as a powerful technique for chiral separations.[5] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar organic co-solvent, such as an alcohol.[9] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiencies compared to traditional HPLC.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC remains a cornerstone for chiral separations in many laboratories. Both normal-phase and reversed-phase modes can be employed for the enantioseparation of synthetic cannabinoids, depending on the specific compound and the selected CSP.[10] Polysaccharide-based CSPs are versatile and can be used under various mobile phase conditions.[11]

Data Presentation: Chiral Separation of Synthetic Cannabinoids

The following tables summarize the chromatographic conditions and results for the chiral separation of representative synthetic cannabinoids.

Table 1: UHPSFC Chiral Separation Data

CompoundChiral Stationary Phase (CSP)Column DimensionsMobile Phase (Co-solvent)Flow Rate (mL/min)Temperature (°C)Retention Times (min)
(±)-CP 47,497 Trefoil AMY1 (Amylose-based)3.0 x 150 mm, 2.5 µmEthanol1.540Enantiomer 1: 3.8, Enantiomer 2: 4.2
(±)-epi-CP 47,497 Trefoil AMY1 (Amylose-based)3.0 x 150 mm, 2.5 µmEthanol1.540Enantiomer 1: 4.5, Enantiomer 2: 5.1
(±)-CP 55,940 Trefoil CEL1 (Cellulose-based)3.0 x 150 mm, 2.5 µmEthanol1.540Enantiomer 1: 5.5, Enantiomer 2: 6.3
(±)-5-epi-CP 55,940 Trefoil CEL1 (Cellulose-based)3.0 x 150 mm, 2.5 µmEthanol1.540Enantiomer 1: 7.2, Enantiomer 2: 8.1
HU-210 / HU-211 Trefoil AMY1 (Amylose-based)3.0 x 150 mm, 2.5 µmEthanol1.540HU-211: 2.8, HU-210: 3.1

Data adapted from Waters Corporation Application Note.[5][6]

Table 2: HPLC Chiral Separation Data

CompoundChiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Times (min)
JWH-018 (ω-1)-hydroxyl metabolite LUX Cellulose-32.0 x 150 mm, 3 µmAcetonitrile / 20 mM Ammonium Bicarbonate (Gradient)0.4AmbientEnantiomer 1: ~6.5, Enantiomer 2: ~7.0
AM2201 (ω-1)-hydroxyl metabolite LUX Cellulose-32.0 x 150 mm, 3 µmAcetonitrile / 20 mM Ammonium Bicarbonate (Gradient)0.4AmbientEnantiomer 1: ~5.8, Enantiomer 2: ~6.2
Cannabidiol (CBD) enantiomers CHIRALPAK IA-3Not SpecifiedHexane:Ethanol (95:5)Not SpecifiedNot SpecifiedBaseline separation achieved
Cannabichromene (CBC) enantiomers CHIRALPAK IK-3Not SpecifiedHexane:DichloromethaneNot SpecifiedNot SpecifiedBaseline separation achieved

Data adapted from various sources.[8][10][11]

Experimental Protocols

Protocol 1: General UHPSFC Method for Chiral Screening and Separation

This protocol provides a general workflow for developing a chiral separation method for synthetic cannabinoids using UHPSFC.

1. Sample Preparation:

  • Dissolve the synthetic cannabinoid standard or sample in an appropriate alcohol, such as ethanol or methanol, to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Instrumentation and Columns:

  • Instrument: An Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) system equipped with a photodiode array (PDA) detector and/or a mass spectrometer (MS).

  • Columns: A set of polysaccharide-based chiral columns for screening, such as:

    • Amylose-based CSP (e.g., Waters ACQUITY UPC² Trefoil AMY1)

    • Cellulose-based CSPs (e.g., Waters ACQUITY UPC² Trefoil CEL1 and CEL2)

  • Column Dimensions: Typically 3.0 x 150 mm with 2.5 µm particles.

3. Chromatographic Conditions for Screening:

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Co-solvent): Ethanol or Methanol

  • Gradient: A generic screening gradient from 2% to 40% co-solvent over 5-10 minutes is a good starting point.

  • Flow Rate: 1.5 - 2.0 mL/min

  • Back Pressure: 1500 - 2000 psi (100 - 138 bar)

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

  • Detection: PDA detection at an appropriate wavelength (e.g., 220 nm) or MS detection.

4. Method Optimization:

  • Based on the screening results, select the CSP that provides the best initial separation.

  • Optimize the separation by converting the gradient to an isocratic method. The optimal isocratic co-solvent percentage can be estimated from the retention time of the second eluting enantiomer in the gradient run.

  • Fine-tune the co-solvent percentage, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).

Protocol 2: General HPLC Method for Chiral Separation

This protocol outlines a general approach for the chiral separation of synthetic cannabinoids using HPLC.

1. Sample Preparation:

  • Prepare samples as described in Protocol 1, ensuring the sample solvent is compatible with the mobile phase. For normal phase, use a non-polar solvent like hexane. For reversed-phase, use a polar solvent like methanol or acetonitrile.

2. Instrumentation and Columns:

  • Instrument: An HPLC or UHPLC system with a PDA or UV detector.

  • Columns: A selection of polysaccharide-based CSPs (e.g., Daicel CHIRALPAK series like IA, IB, IC, ID, IE, IG).

  • Column Dimensions: Analytical columns are typically 4.6 x 150 mm or 4.6 x 250 mm with 3 or 5 µm particles.

3. Chromatographic Conditions:

  • Normal-Phase Mode:

    • Mobile Phase: A mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol). A common starting point is 95:5 (v/v) alkane:alcohol.

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

  • Reversed-Phase Mode:

    • Mobile Phase: A mixture of acetonitrile or methanol and water, often with a buffer or additive like formic acid or ammonium acetate.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Temperature: 25 - 40 °C

4. Method Development:

  • Screen different CSPs with the chosen mobile phase system.

  • Adjust the ratio of the strong eluting solvent (alcohol in normal phase, organic solvent in reversed-phase) to optimize retention and resolution.

  • For complex separations, consider using different alcohol modifiers (e.g., isopropanol vs. ethanol) in normal phase, as this can alter selectivity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_screening Chiral Method Development cluster_optimization Method Optimization cluster_analysis Analysis Sample Synthetic Cannabinoid Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter through 0.22 µm Filter Dissolve->Filter Screening Column Screening (Multiple CSPs) Filter->Screening Gradient Generic Gradient Elution (SFC/HPLC) Screening->Gradient Selection Select Best CSP Gradient->Selection Isocratic Convert to Isocratic Method Selection->Isocratic FineTune Fine-Tune Mobile Phase, Flow Rate, Temp. Isocratic->FineTune Validation Method Validation FineTune->Validation Injection Inject Sample onto System Validation->Injection Detection Detection (PDA/MS) Injection->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 1. A typical experimental workflow for the chiral separation of synthetic cannabinoid enantiomers.

Cannabinoid_Signaling_Pathway Simplified Synthetic Cannabinoid Signaling at CB1 Receptor SC Synthetic Cannabinoid (Agonist) CB1 CB1 Receptor (GPCR) SC->CB1 Binds to G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-Gated Ca²⁺ Channels G_protein->Ca_channel Inhibits (via Gβγ) K_channel GIRK Channels G_protein->K_channel Activates (via Gβγ) cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release cAMP->Neurotransmitter Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Neurotransmitter K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Neurotransmitter

Figure 2. Simplified signaling pathway of synthetic cannabinoids via the CB1 receptor.

Conclusion

The chiral separation of synthetic cannabinoid enantiomers is a critical analytical task in various scientific disciplines. The methods outlined in this document, utilizing UHPSFC and HPLC with polysaccharide-based chiral stationary phases, provide robust and reliable approaches for achieving these challenging separations. The provided protocols offer a starting point for method development, which can be further optimized to suit specific analytical needs. Understanding the distinct biological activities of individual enantiomers, made possible by these separation techniques, is essential for advancing our knowledge of synthetic cannabinoids and their impact on human health.

References

Troubleshooting & Optimization

overcoming matrix effects in 5F-AB-Fuppyca blood analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 5F-AB-Fuppyca in whole blood samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound in blood?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] In the analysis of this compound in blood, endogenous components like phospholipids, salts, and proteins can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[1] This can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[2] Ion suppression is a common challenge in LC-MS/MS-based bioanalysis and can compromise the reliability of the results.[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion experiment and the post-extraction spike analysis.

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank blood extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into a blank blood extract after the extraction process. The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Post-Extracted Spike) / (Peak Area in Neat Solution)

    An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable.

Q3: What are the primary causes of matrix effects in blood samples?

A3: The primary culprits for matrix effects in blood analysis are phospholipids from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI). Other contributors include salts, proteins that may not have been fully removed during sample preparation, and other endogenous compounds.[1]

Troubleshooting Guide

Problem: Poor sensitivity or inconsistent results for this compound.

This issue is often linked to significant matrix effects, leading to ion suppression. The following troubleshooting workflow can help identify and mitigate the problem.

start Start: Inconsistent Results/ Poor Sensitivity for this compound check_matrix_effect Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Significant Matrix Effect Detected? check_matrix_effect->matrix_effect_present improve_sample_prep Optimize Sample Preparation matrix_effect_present->improve_sample_prep Yes no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No protein_precipitation Protein Precipitation (PPT) improve_sample_prep->protein_precipitation Quick & Simple lle Liquid-Liquid Extraction (LLE) improve_sample_prep->lle Cleaner Extract spe Solid-Phase Extraction (SPE) improve_sample_prep->spe Cleanest Extract chromatography_optimization Optimize Chromatographic Conditions protein_precipitation->chromatography_optimization lle->chromatography_optimization spe->chromatography_optimization change_column Use a Different Column Chemistry (e.g., biphenyl, pentafluorophenyl) chromatography_optimization->change_column gradient_modification Modify Gradient Elution Profile chromatography_optimization->gradient_modification change_ionization Consider Alternative Ionization change_column->change_ionization gradient_modification->change_ionization apci Switch to APCI (if applicable) change_ionization->apci revalidate Re-validate Method apci->revalidate troubleshoot_instrument Troubleshoot Instrument Parameters no_matrix_effect->troubleshoot_instrument cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) ppt1 Add Acetonitrile ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Evaporate Supernatant ppt2->ppt3 end_node LC-MS/MS Analysis ppt3->end_node lle1 Add Buffer & Organic Solvent lle2 Vortex & Centrifuge lle1->lle2 lle3 Transfer & Evaporate Organic Layer lle2->lle3 lle3->end_node spe1 Condition Cartridge spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe5 Evaporate Eluate spe4->spe5 spe5->end_node start Whole Blood Sample start->ppt1 start->lle1 start->spe1 cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_instrumental Instrumental mitigation Matrix Effect Mitigation sample_prep Sample Preparation Optimization mitigation->sample_prep chromatography Chromatographic Separation mitigation->chromatography instrumental Instrumental Approaches mitigation->instrumental ppt Protein Precipitation sample_prep->ppt lle Liquid-Liquid Extraction sample_prep->lle spe Solid-Phase Extraction sample_prep->spe column Column Selection chromatography->column gradient Gradient Optimization chromatography->gradient flow_rate Flow Rate Adjustment chromatography->flow_rate ionization Ionization Source Selection (APCI) instrumental->ionization is_correction Stable Isotope Labeled Internal Standard instrumental->is_correction

References

Technical Support Center: Enhancing 5F-AB-FUPPYCA Detection in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for improving the analytical sensitivity of 5F-AB-FUPPYCA detection in urine samples. Here you will find answers to frequently asked questions and troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to detect the parent this compound compound in urine?

It is challenging to detect the parent this compound compound in urine because, like many synthetic cannabinoids, it is extensively metabolized in the body. The parent compound is often present at very low to undetectable concentrations in urine samples. Therefore, analytical methods should target the more abundant metabolites of this compound to ensure reliable detection.

Q2: What are the primary target analytes for detecting this compound consumption in urine?

While specific metabolism studies on this compound are not extensively published, based on structurally similar 5-fluoro synthetic cannabinoids such as 5F-AB-PINACA, the primary target analytes in urine are its metabolites. The major metabolic pathways are expected to involve oxidative defluorination of the 5-fluoropentyl chain, followed by hydroxylation and subsequent carboxylation. Therefore, the key metabolites to target would be the pentanoic acid and 5-hydroxypentyl derivatives of AB-FUPPYCA.[1]

Q3: Is enzymatic hydrolysis necessary for the detection of this compound metabolites in urine?

Yes, enzymatic hydrolysis is a critical step for improving the detection sensitivity of this compound metabolites. In the body, metabolites are often conjugated with glucuronic acid to increase their water solubility for excretion.[2][3] This process, known as glucuronidation, can mask the metabolites from direct detection. Treatment with β-glucuronidase cleaves the glucuronic acid moiety, releasing the free metabolites for extraction and analysis.[1][2][4]

Q4: What are the recommended analytical techniques for sensitive this compound detection?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely recommended technique for the sensitive and selective detection of synthetic cannabinoid metabolites in urine.[5] High-resolution mass spectrometry (HRMS) platforms, such as quadrupole time-of-flight (QTOF) mass spectrometers, are also highly effective for identifying and confirming the presence of these metabolites.[4]

Troubleshooting Guide

Issue: Low or no recovery of target metabolites.

  • Question: Have you included an enzymatic hydrolysis step in your sample preparation?

    • Answer: Failure to hydrolyze glucuronide conjugates is a common reason for poor recovery of synthetic cannabinoid metabolites. Ensure that you are incubating your urine samples with an effective β-glucuronidase enzyme at the optimal pH and temperature.[2][3] The choice of enzyme source (e.g., E. coli, Haliotis rufescens) can also impact hydrolysis efficiency for different cannabinoid conjugates.[2][3]

  • Question: Is your extraction method optimized for the target metabolites?

    • Answer: The polarity of the metabolites can vary. A multi-step extraction or a broad-spectrum solid-phase extraction (SPE) sorbent may be necessary to capture all relevant metabolites. For liquid-liquid extraction (LLE), ensure the pH of the aqueous phase and the choice of organic solvent are appropriate for the acidic and neutral properties of the target metabolites.

  • Question: Are you experiencing analyte loss due to adsorption?

    • Answer: Cannabinoids can adsorb to glass and plastic surfaces, leading to poor recovery.[6] Using silanized glassware or polypropylene tubes can help to minimize this issue.

Issue: High background or matrix effects in LC-MS/MS analysis.

  • Question: Is your sample clean-up procedure sufficient?

    • Answer: Urine is a complex matrix that can cause ion suppression or enhancement in the mass spectrometer. A thorough sample clean-up is essential. Consider using a robust SPE protocol to remove interfering substances.

  • Question: Have you optimized your chromatographic separation?

    • Answer: Good chromatographic separation is key to reducing matrix effects. Ensure your LC method effectively separates the target metabolites from endogenous urine components. Gradient elution with a suitable mobile phase composition is recommended.

Experimental Protocols

1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

This protocol is a general guideline based on methods for other synthetic cannabinoids and should be optimized for your specific laboratory conditions.

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.

  • Internal Standard Addition: To 1 mL of supernatant, add an appropriate internal standard (e.g., a deuterated analog of a target metabolite).

  • Hydrolysis:

    • Add 500 µL of a suitable buffer (e.g., 0.4 M ammonium acetate, pH 5).

    • Add a sufficient activity of β-glucuronidase (e.g., from E. coli).

    • Incubate at an optimized temperature (e.g., 55-65°C) for a sufficient time (e.g., 1-2 hours).

  • SPE:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) according to the manufacturer's instructions.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with a series of solvents to remove interfering substances (e.g., water, followed by a weak organic solvent).

    • Elute the target metabolites with a suitable organic solvent or solvent mixture (e.g., methanol, acetonitrile, or a mixture with a modifying agent).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial LC mobile phase.

2. LC-MS/MS Analysis

The following are example parameters and should be optimized for the specific instrument and target analytes.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase:

    • A: Water with an additive such as 0.1% formic acid or 10 mM ammonium formate.[7]

    • B: Acetonitrile or methanol with the same additive.

  • Gradient: A gradient elution starting with a low percentage of organic phase (B) and ramping up to a high percentage to elute the analytes.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments, monitoring for specific precursor-to-product ion transitions for each target metabolite.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for some synthetic cannabinoids from the literature. Note that these values are for different compounds and methods and should be used as a general reference.

CompoundMatrixMethodLOD (ng/mL)LOQ (ng/mL)Reference
5F-AKB-48UrineHPLC-MS0.5-[8]
Various SC MetabolitesUrineUHPLC-QTOF-MS-0.1 - 12[4]
132 Synthetic CannabinoidsWhole BloodLC-MS/MS-0.25[5]
FUB-AMBUrineGC-MS-0.06[9]
AB-FUBINACAUrineGC-MS-1.7[9]
11 Synthetic CannabinoidsRat UrineLC-MS/MS-0.01 - 0.1[10]

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample is Add Internal Standard urine->is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the detection of this compound metabolites in urine.

TroubleshootingFlow start Low/No Analyte Signal check_hydrolysis Is enzymatic hydrolysis performed? start->check_hydrolysis check_extraction Is the extraction method optimized? check_hydrolysis->check_extraction Yes solution_hydrolysis Implement/optimize hydrolysis step check_hydrolysis->solution_hydrolysis No check_adsorption Are you using low-adsorption labware? check_extraction->check_adsorption Yes solution_extraction Optimize SPE/LLE conditions check_extraction->solution_extraction No check_cleanup Is sample clean-up sufficient? check_adsorption->check_cleanup Yes solution_adsorption Use silanized glass or polypropylene check_adsorption->solution_adsorption No check_chromatography Is chromatography optimized? check_cleanup->check_chromatography Yes solution_cleanup Improve SPE protocol check_cleanup->solution_cleanup No solution_chromatography Optimize LC gradient and column check_chromatography->solution_chromatography No end_node Improved Sensitivity check_chromatography->end_node Yes solution_hydrolysis->end_node solution_extraction->end_node solution_adsorption->end_node solution_cleanup->end_node solution_chromatography->end_node

Caption: Troubleshooting guide for improving this compound detection sensitivity.

References

troubleshooting peak tailing in LC analysis of 5F-AB-Fuppyca

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the liquid chromatography (LC) analysis of 5F-AB-Fuppyca.

Troubleshooting Guides

Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. For a compound like this compound, a synthetic cannabinoid with basic functional groups, this issue is frequently encountered. This guide provides a systematic approach to troubleshooting and resolving peak tailing.

Is the peak tailing affecting only this compound or all peaks in the chromatogram?

  • All Peaks Tailing: If all peaks in your chromatogram exhibit tailing, the issue is likely related to the LC system itself rather than a specific chemical interaction with your analyte.

    • Check for column voids or a partially blocked inlet frit. A void at the column inlet or a blockage can distort the sample flow path, leading to peak distortion for all compounds.

      • Solution: Reverse the column and flush it with a strong solvent to remove any potential blockage. If the problem persists, replacing the column is the most effective solution. The use of in-line filters and guard columns can help prevent this issue.

    • Examine extra-column volume. Excessive tubing length or internal diameter between the injector, column, and detector can lead to band broadening and peak tailing.

      • Solution: Use tubing with a smaller internal diameter (e.g., 0.005") and ensure the shortest possible connection lengths.

  • Only this compound Peak Tailing: If only the this compound peak is tailing, the problem is likely due to specific chemical interactions between the analyte and the stationary phase or issues with the sample and mobile phase.

    • Secondary Silanol Interactions: this compound, being a basic compound, is prone to strong interactions with ionized silanol groups on the surface of silica-based columns. This is a primary cause of peak tailing.

      • Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to pH 2-3) with an additive like formic acid or acetic acid will protonate the silanol groups, reducing their interaction with the basic analyte.

      • Solution 2: Use a Buffered Mobile Phase. Buffers help maintain a stable pH and can mask residual silanol interactions. Ammonium formate and ammonium acetate are common choices for LC-MS applications. Increasing the buffer concentration can often improve peak shape.

      • Solution 3: Employ an End-capped Column. These columns have their residual silanol groups chemically deactivated, minimizing secondary interactions.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.

      • Solution: Dilute the sample or reduce the injection volume. If all peaks are tailing, this could also be a potential cause.

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.

      • Solution: Prepare your sample in a solvent that is weaker than or the same as the initial mobile phase composition.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half. This distortion can lead to decreased resolution between adjacent peaks and inaccurate peak integration, which compromises the reliability of quantitative results.

Q2: What are the most common causes of peak tailing for a basic compound like this compound?

A2: For basic compounds like this compound, the most frequent cause of peak tailing is the interaction between the analyte's basic functional groups and acidic residual silanol groups on the silica-based stationary phase of the LC column. Other causes include column overload, mismatched sample solvent, and column degradation.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH plays a crucial role. At a mid-range pH, the silanol groups on a silica-based column are ionized (negatively charged) and can strongly interact with the protonated (positively charged) basic sites on the this compound molecule, causing peak tailing. By lowering the pH (e.g., below 3), the silanol groups become protonated and less active, minimizing these secondary interactions and leading to a more symmetrical peak shape.

Q4: Can the choice of organic modifier in the mobile phase impact peak tailing?

A4: Yes, the choice between acetonitrile and methanol can influence peak shape. Methanol is a more polar and protic solvent and can sometimes be more effective at masking active silanol sites on the stationary phase, leading to reduced peak tailing for basic compounds compared to acetonitrile.

Q5: When should I consider replacing my LC column?

A5: You should consider replacing your column if you observe a persistent loss of resolution, a significant increase in backpressure that cannot be resolved by flushing, or if peak tailing for all analytes does not improve after troubleshooting other potential system issues. Column degradation can result from the deformation of the packed bed or the accumulation of contaminants on the inlet frit.

Data Presentation

Table 1: Effect of Mobile Phase Additives on Peak Asymmetry of a Basic Analyte (Illustrative Data)

Mobile Phase CompositionAdditiveAnalyte Peak ShapeTailing Factor (Tf)Rationale for Improvement
Water/AcetonitrileNoneSevere Tailing> 2.0Strong interaction between the basic analyte and ionized silanol groups.
Water/Acetonitrile0.1% Formic AcidSymmetrical~1.1Protonation of silanol groups at low pH reduces secondary interactions.
Water/Acetonitrile10 mM Ammonium FormateSymmetrical~1.2The buffer ions compete for active sites and maintain a stable, low pH.
Water/Methanol0.1% Formic AcidVery Symmetrical~1.0Methanol can further help in masking residual silanol groups.

Note: The Tailing Factor (Tf) is a measure of peak asymmetry. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing.

Experimental Protocols

LC-QTOF Method for the Analysis of this compound

This protocol is based on a method developed by the Center for Forensic Science Research and Education for the analysis of 5F-AB-PFUPPYCA (a synonym for this compound).[1]

  • Instrumentation:

    • UHPLC System: Shimadzu Nexera XR or equivalent.

    • Mass Spectrometer: Sciex TripleTOF® 5600+ or equivalent.

  • Chromatographic Conditions:

    • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[1]

    • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0.[1]

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • Initial: 95% A : 5% B

      • Ramp to 5% A : 95% B over 4 minutes

      • Hold at 5% A : 95% B for 2 minutes

      • Return to initial conditions at 7 minutes.[1]

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 20 µL.[1]

    • Autosampler Temperature: 15 °C.[1]

  • Mass Spectrometry Conditions (QTOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • TOF MS Scan Range: 100-550 Da.[1]

    • Further MS parameters should be optimized for the specific instrument used.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • For analysis, dilute the stock solution to the desired concentration using the initial mobile phase composition (95% A : 5% B).[1]

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 all_peaks All Peaks Tailing q1->all_peaks Yes analyte_peak Only this compound Peak Tailing q1->analyte_peak No check_column Check for Column Void / Blocked Frit all_peaks->check_column check_extracolumn Check Extra-Column Volume all_peaks->check_extracolumn solution_column Reverse/Flush or Replace Column Use Guard Column/In-line Filter check_column->solution_column solution_extracolumn Use Shorter, Narrower ID Tubing check_extracolumn->solution_extracolumn check_silanol Suspect Secondary Silanol Interactions analyte_peak->check_silanol check_overload Check for Column Overload analyte_peak->check_overload check_solvent Check Sample Solvent analyte_peak->check_solvent solution_ph Lower Mobile Phase pH (e.g., < 3) with Formic/Acetic Acid check_silanol->solution_ph solution_buffer Use Buffered Mobile Phase (e.g., Ammonium Formate) check_silanol->solution_buffer solution_column_type Use an End-capped Column check_silanol->solution_column_type solution_overload Dilute Sample / Reduce Injection Volume check_overload->solution_overload solution_solvent Dissolve Sample in Initial Mobile Phase check_solvent->solution_solvent

Caption: Troubleshooting workflow for peak tailing in LC analysis.

Silanol_Interaction cluster_column Silica Stationary Phase silanol_ionized Ionized Silanol Group (Si-O⁻) silanol_protonated Protonated Silanol Group (Si-OH) analyte_protonated Protonated Analyte (Analyte-NH⁺) analyte_protonated->silanol_ionized Strong Interaction (Causes Tailing) acid Acid (H⁺) (e.g., Formic Acid) acid->silanol_ionized Protonation

Caption: Mechanism of secondary silanol interactions and mitigation by pH adjustment.

References

Technical Support Center: Analysis of 5F-AB-Fuppyca and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of synthetic cannabinoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, forensic scientists, and drug development professionals in addressing the analytical challenges associated with 5F-AB-Fuppyca and its structural isomers, particularly the issue of co-elution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its isomers a concern?

This compound is a synthetic cannabinoid. Like many synthetic cannabinoids, it can exist in various structural isomer forms, which may be produced as impurities during clandestine synthesis.[1] These isomers have the same mass and often similar chemical properties, making them difficult to distinguish using standard analytical techniques. Differentiating between isomers is crucial as they can have different potencies and physiological effects.[1]

Q2: We are observing a single peak for what we suspect are multiple isomers of this compound in our chromatogram. What is causing this?

This phenomenon is known as co-elution, where two or more compounds are not sufficiently separated by the chromatographic system and elute from the column at the same time. Structural isomers of synthetic cannabinoids are notoriously difficult to separate due to their similar physicochemical properties, which leads to similar interactions with the stationary phase of the chromatography column.[2]

Q3: Can we differentiate co-eluting isomers using our mass spectrometer?

Yes, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for differentiating co-eluting isomers. Even if isomers are not separated chromatographically, they can often be distinguished by differences in their mass spectral fragmentation patterns.[1] Techniques like Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-QqQ-MS) can differentiate isomers by comparing the relative abundances of their product ions at various collision energies.[3][4]

Q4: What is the general approach to developing a method to separate this compound isomers?

A systematic approach involves optimizing both the chromatographic separation and the mass spectrometric detection. This includes screening different column chemistries, modifying mobile phase composition and gradient, and fine-tuning MS/MS parameters such as collision energy to maximize the differences in fragmentation between isomers.

Troubleshooting Guide: Dealing with Co-elution

This guide provides a systematic approach to resolving the co-elution of this compound isomers.

Problem: A single peak is observed, but isomeric compounds are suspected.

Solution 1: Optimize Chromatographic Conditions

If mass spectral data suggests the presence of multiple isomers, the first step is to attempt chromatographic separation.

  • Modify the Mobile Phase: Adjust the organic solvent (e.g., methanol, acetonitrile) and the aqueous phase (e.g., water with additives like formic acid or ammonium formate).[5] A shallow gradient elution can often improve the resolution of closely eluting peaks.

  • Screen Different Columns: Isomers may interact differently with various stationary phases. If a standard C18 column does not provide separation, consider columns with different selectivities, such as biphenyl or pentafluorophenyl (PFP) phases.[2]

  • Adjust Temperature: Lowering the column temperature can sometimes enhance separation by increasing the interaction between the analytes and the stationary phase.

Solution 2: Enhance Mass Spectrometric Differentiation

If chromatographic separation is unsuccessful, focus on distinguishing the isomers using mass spectrometry.

  • Collision Energy Optimization: In an MS/MS experiment, systematically vary the collision energy and monitor the relative abundance of the resulting product ions. Isomers will often show different fragmentation efficiencies at different collision energies, providing a basis for differentiation.[3][4]

  • Use High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers can provide highly accurate mass measurements, which may aid in identifying subtle differences in elemental composition if the isomers are not true structural isomers.

  • Consider Multi-stage Mass Spectrometry (MSn): If available, instruments like a Linear Ion Trap (LIT) can perform multiple stages of fragmentation (MSn). This can reveal unique, characteristic product ions for specific isomers that are not observed in a standard MS/MS experiment.[3][4]

Experimental Protocols and Data

While specific data for this compound is limited, the following tables summarize typical starting conditions for the analysis of related synthetic cannabinoid isomers, which can be adapted for your experiments.

Table 1: Example Liquid Chromatography (LC) Method Parameters
ParameterSettingReference
Instrument UHPLC System[5]
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[5]
Mobile Phase A 10 mM Ammonium formate, pH 3.0[5]
Mobile Phase B Acetonitrile or Methanol[5]
Gradient Start at 5% B, ramp to 95% B over 4 min, hold for 2 min[5]
Flow Rate 0.4 - 0.6 mL/min
Column Temp. 40 °C
Injection Vol. 5 - 20 µL[5]
Table 2: Example Mass Spectrometry (MS) Method Parameters
ParameterSettingReference
Instrument Triple Quadrupole (QqQ) or QTOF Mass Spectrometer[5]
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM) or Product Ion Scan
Precursor Ion [M+H]+ for this compound
Collision Gas Argon or Nitrogen
Collision Energy Variable; requires optimization (e.g., 10-40 eV)[3]
Scan Range 50-550 Da[5]

Visualized Workflows

The following diagrams illustrate the troubleshooting process for co-eluting isomers and a general analytical workflow.

G cluster_0 Troubleshooting Co-elution start Co-elution Suspected (Single Peak, Mixed MS1) opt_lc Optimize Chromatography start->opt_lc check_sep Separation Achieved? opt_lc->check_sep opt_ms Optimize Mass Spectrometry check_diff Differentiation Achieved? opt_ms->check_diff check_sep->opt_ms No report Quantify/Identify Isomers check_sep->report Yes check_diff->report Yes consult Consult Literature/ Further Method Dev. check_diff->consult No

Caption: A logical workflow for troubleshooting the co-elution of isomers.

G cluster_1 General Analytical Workflow sample_prep Sample Preparation (e.g., Dilution, Extraction) lc_separation LC Separation (Optimized Method) sample_prep->lc_separation ms_detection MS/MS Detection (Optimized CE) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Ratio Comparison) ms_detection->data_analysis identification Isomer Identification/ Quantification data_analysis->identification

Caption: A typical experimental workflow for isomer analysis by LC-MS/MS.

References

preventing degradation of 5F-AB-Fuppyca during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5F-AB-Fuppyca Sample Integrity

This guide provides researchers, forensic scientists, and drug development professionals with essential information for preventing the degradation of this compound (also known as 5F-3,5-AB-PFUPPYCA) during sample collection, processing, and storage. Maintaining sample integrity is critical for accurate quantitative analysis and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for the long-term storage of this compound?

A: Temperature. Consistent frozen storage at -20°C or lower is the most effective and recommended condition for preserving the stability of this compound and other synthetic cannabinoids in various matrices, including reference materials and biological specimens.[1][2][3] Reference standards of similar compounds have been shown to be stable for at least five years when stored at -20°C.

Q2: What are the primary causes of synthetic cannabinoid degradation?

A: Degradation is primarily influenced by environmental factors. Key pathways include:

  • Thermal Degradation: Exposure to high temperatures, such as during improper storage or in a hot GC injection port, can cause structural changes.[4][5]

  • Oxidation: Exposure to oxygen can trigger oxidative reactions that alter the molecule's structure and reduce potency.[4]

  • Hydrolysis: Many synthetic cannabinoids are susceptible to the cleavage of ester or amide bonds. However, one study reported that this compound is not readily hydrolyzed by carboxylesterases, suggesting it may be more stable against this specific pathway compared to other analogs.[6]

  • Light Exposure: UV light can provide the energy to initiate and accelerate degradation reactions.[4]

Q3: What type of container should I use for storing samples?

A: Amber glass vials are highly recommended over plastic containers.[2] Cannabinoids, being lipophilic, can adsorb to the surface of polystyrene plastic containers, leading to a significant loss of the analyte.[2] Studies on THC have shown that losses can be 30-50% lower when samples are stored in glass vials.[2]

Q4: Do repeated freeze-thaw cycles affect the concentration of this compound?

A: While some studies on synthetic cannabinoids in serum have shown good stability through several freeze-thaw cycles, it is considered best practice to avoid them.[2][3] To prevent the potential for degradation and ensure consistency, it is highly recommended to divide samples into smaller single-use aliquots before freezing. This allows for the analysis of individual aliquots without thawing the entire parent sample.

Q5: How stable is this compound after extraction and while waiting for analysis in an autosampler?

A: Post-extraction stability can be limited. One study noted that in processed blood samples, this compound was only stable for up to 24 hours in the autosampler.[7] Therefore, it is crucial to analyze extracted samples as promptly as possible to ensure accurate quantification.

Troubleshooting Guide

Problem: I am observing a steady decline in the concentration of this compound in my long-term quality control (QC) samples.

Possible CauseRecommended Solution
Improper Storage Temperature Verify that storage freezers are consistently maintaining a temperature of -20°C or below. Use a calibrated thermometer to check for temperature fluctuations.
Analyte Adsorption If using plastic storage tubes, switch to amber glass vials to minimize adsorptive loss.[2]
Repeated Freeze-Thaw Cycles Implement a protocol to aliquot new samples into single-use tubes before initial freezing. This prevents the need to thaw the entire sample for each analysis.
Exposure to Light Ensure samples are stored in amber vials or in light-blocking freezer boxes to prevent photodegradation.[4]

Problem: My analytical results are inconsistent, and I suspect degradation is occurring during analysis.

Possible CauseRecommended Solution
Thermal Degradation (GC-MS) If using Gas Chromatography, the high temperature of the injection port may be degrading the analyte. Consider using a lower injection temperature or derivatization. The most reliable method is to switch to an LC-MS/MS-based analysis, which does not require high heat.[5]
Post-Extraction Instability As this compound may have limited stability in processed samples, ensure that the time between sample extraction and injection into the analytical instrument is minimized, ideally within 24 hours.[7]
Contaminated Solvents/Reagents Ensure all solvents and reagents are of high purity and are not expired. Acidic or basic contaminants can potentially catalyze degradation.[4]

Quantitative Data on Cannabinoid Stability

For context, the stability of synthetic cannabinoids varies significantly by compound structure and storage conditions.

Table 1: Summary of Recommended Storage Conditions for this compound

Parameter Recommendation Rationale
Temperature -20°C or lower Maximizes long-term stability and prevents thermal degradation.[1][3]
Duration Up to 5 years (for reference material) Based on manufacturer data for pure standards. Biological sample stability should be validated but is expected to be optimal under these conditions.
Container Amber Glass Vials Prevents photodegradation and minimizes adsorptive loss common with plastics.[2]

| Handling | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles. |

Table 2: Stability of Various Synthetic Cannabinoids in Whole Blood (12-Week Study)

Compound Storage at 22°C (Ambient) Storage at 4°C (Refrigerated) Storage at -20°C (Frozen)
AB-Fubinaca Relatively Stable Relatively Stable Stable[1][2]
AB-Pinaca Relatively Stable Relatively Stable Stable[1][2]
UR-144 Relatively Stable Relatively Stable Stable[1][2]
XLR-11 Significant Degradation (70-90% loss) Significant Degradation (31-73% loss) Stable[1][2]

Data adapted from studies on synthetic cannabinoid stability in biological specimens.[1][2]

Visual Guides and Protocols

Diagrams

G cluster_workflow Sample Handling Workflow start_node start_node process_node process_node storage_node storage_node decision_node decision_node issue_node issue_node A Sample Receipt B Use Amber Glass Vials A->B C Aliquot into Single-Use Volumes B->C D Flash Freeze C->D E Store at <= -20°C D->E F Document Storage Conditions E->F

Caption: Recommended workflow for sample handling and storage.

G start_node start_node decision_node decision_node solution_node solution_node check_node check_node A Analyte concentration is decreasing B Stored at -20°C? A->B C Using glass vials? B->C Yes E Implement -20°C storage protocol B->E No D Aliquoted before freezing? C->D Yes F Switch to amber glass vials C->F No G Implement sample aliquotting protocol D->G No H Check for other factors (light, pH) D->H Yes

Caption: Troubleshooting logic for analyte instability issues.

Experimental Protocol

Protocol: Validation of Long-Term Stability of this compound in Human Whole Blood

This protocol outlines a typical experiment to determine the stability of this compound in a biological matrix under different storage conditions.

  • Materials and Reagents:

    • This compound certified reference material (CRM)

    • Methanol (LC-MS grade)

    • Control human whole blood (verified negative for this compound)

    • Internal standard (IS) solution (e.g., this compound-d4)

    • 2 mL amber glass screw-top vials

    • Acetonitrile, Formic Acid (LC-MS grade)

    • Calibrated refrigerator (4°C), freezer (-20°C), and room temperature chamber (25°C)

  • Preparation of Spiked Samples:

    • Prepare a stock solution of this compound in methanol at 1 mg/mL.

    • Prepare a working spiking solution by diluting the stock solution to 1 µg/mL in methanol.

    • Pool the control whole blood to ensure homogeneity.

    • Spike the pooled blood to achieve two final concentrations, e.g., a Low QC (2.5 ng/mL) and a High QC (25 ng/mL). Gently vortex for 30 seconds after spiking.

    • Allow the spiked blood to equilibrate for 1 hour at room temperature.

  • Aliquoting and Storage:

    • Dispense 200 µL aliquots of the Low QC and High QC samples into the amber glass vials. Prepare enough vials for each time point and condition (e.g., n=3 per point).

    • Prepare a "Time Zero" (T0) set of samples for immediate analysis.

    • Place the remaining vials into their respective storage environments:

      • Room Temperature (25°C)

      • Refrigerated (4°C)

      • Frozen (-20°C)

  • Sample Analysis Schedule:

    • Time Zero (T0): Extract and analyze three aliquots of each concentration level immediately to establish the baseline concentration.

    • Time Points: Pull three aliquots from each storage condition at predetermined intervals (e.g., Week 1, Week 2, Week 4, Week 8, Week 12).

  • Sample Extraction (Protein Precipitation):

    • For each sample (including T0), add 20 µL of IS solution.

    • Add 600 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Analyze the reconstituted samples using a validated LC-MS/MS method for this compound.

    • Calculate the concentration of this compound in each sample against a freshly prepared calibration curve.

  • Data Evaluation:

    • For each time point and condition, calculate the mean concentration and standard deviation.

    • Determine the stability by comparing the mean concentration at each time point to the mean concentration at T0.

    • The analyte is considered stable if the mean concentration is within ±15% of the baseline (T0) value.

    • Plot the percentage of remaining analyte versus time for each storage condition to visualize the degradation curve.

References

optimizing collision energy for 5F-AB-Fuppyca MS/MS fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the MS/MS fragmentation of 5F-AB-Fuppyca.

Frequently Asked Questions (FAQs)

Q1: What is the typical precursor ion observed for this compound in positive electrospray ionization (+ESI) MS?

A1: In +ESI-MS, this compound typically forms a protonated molecule, [M+H]⁺. Given the chemical formula C₂₀H₂₆F₂N₄O₂, the expected monoisotopic mass of the neutral molecule is 392.2078 g/mol . Therefore, the precursor ion to target for MS/MS analysis would be m/z 393.2151.

Q2: What are the main fragmentation pathways for this compound in collision-induced dissociation (CID)?

A2: The primary fragmentation of this compound occurs at the amide linkage and through cleavage of the side chains. Key fragmentation pathways for FUPPYCA-type synthetic cannabinoids involve the bond adjacent to the carbonyl group.[1] Common cleavages result in the loss of the valinamide group and fragmentation of the N-pentyl chain.

Q3: How does collision energy affect the fragmentation of this compound?

A3: The collision energy directly influences the degree of fragmentation.

  • Low Collision Energy: At lower energies, you will primarily observe the precursor ion with minimal fragmentation. This is useful for confirming the molecular weight.

  • Moderate Collision Energy: This range is typically optimal for generating characteristic fragment ions that are useful for structural elucidation and creating specific transitions for quantification. You will observe the primary fragment ions resulting from the most labile bonds.

  • High Collision Energy: Higher energies will lead to more extensive fragmentation, breaking down the primary fragment ions into smaller, less specific ions. This can be useful for detailed structural analysis but may reduce the signal intensity of key diagnostic fragments. It's important to note that large fragmentor potentials in in-source CID can favor higher energy fragmentation pathways, producing more abundant lower mass product ions compared to beam-type CID.[2]

Troubleshooting Guide

Issue 1: Low or No Fragmentation of the Precursor Ion

  • Possible Cause: The collision energy is set too low.

  • Solution: Gradually increase the collision energy in increments of 5-10 eV (or arbitrary units depending on the instrument) and monitor the fragmentation pattern. Start from a low energy (e.g., 10 eV) and ramp up to a higher energy (e.g., 50 eV) to find the optimal range for your specific instrument and experimental conditions.

Issue 2: Precursor Ion is Absent, and Only Low-Mass Fragments are Observed

  • Possible Cause: The collision energy is set too high, leading to complete fragmentation of the precursor ion.

  • Solution: Decrease the collision energy in increments of 5-10 eV. Observe the emergence of the precursor ion and the desired primary fragment ions. Consider using a stepped collision energy approach to capture a wider range of fragment ions in a single scan.

Issue 3: Inconsistent Fragmentation Pattern Between Runs

  • Possible Cause 1: The stability of the mass spectrometer's collision cell is fluctuating.

  • Solution 1: Ensure the collision gas pressure is stable and within the manufacturer's recommended range. Perform a system calibration and tuning.

  • Possible Cause 2: The compound is not being properly isolated in the first stage of mass spectrometry.

  • Solution 2: Check the isolation window for the precursor ion. A window that is too wide may allow isotopes or co-eluting interferences to enter the collision cell, leading to a complex and inconsistent fragmentation pattern. A typical isolation window is between 0.7 and 1.5 Da.

Issue 4: Poor Signal Intensity of Fragment Ions

  • Possible Cause: Insufficient analyte concentration or suboptimal ionization.

  • Solution: Ensure your sample concentration is appropriate for the sensitivity of your instrument. Optimize the ESI source parameters, such as spray voltage, gas flows, and temperature, to maximize the signal of the precursor ion before optimizing the collision energy.

Experimental Protocols

Collision Energy Optimization Protocol

This protocol outlines a general procedure for optimizing collision energy for the analysis of this compound using a quadrupole time-of-flight (QTOF) mass spectrometer.

  • Compound Infusion: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • MS Scan: Acquire a full scan MS spectrum to confirm the presence and intensity of the [M+H]⁺ precursor ion at m/z 393.2151.

  • Product Ion Scan Setup: Set up a product ion scan experiment, selecting m/z 393.2151 as the precursor ion.

  • Collision Energy Ramping: Program the instrument to acquire a series of product ion scans at varying collision energies. Start at a low energy (e.g., 5 eV) and increase in steps of 5 eV up to a maximum of 60 eV.

  • Data Analysis:

    • Examine the product ion spectra at each collision energy level.

    • Identify the collision energy that produces the most abundant and informative fragment ions. This is often a balance between generating sufficient fragmentation and not losing the precursor ion entirely.

    • Plot the intensity of the precursor ion and key fragment ions as a function of collision energy to create a breakdown curve. The optimal collision energy will be the point where the intensity of the desired fragment ions is maximized.

LC-MS/MS Method Parameters (Example)

The following table provides a starting point for developing an LC-MS/MS method for this compound. These parameters are based on a published report and may require optimization for your specific instrumentation.[3]

ParameterValue
LC Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A 10 mM Ammonium formate (pH 3.0) in water
Mobile Phase B Acetonitrile
Gradient Initial: 95% A, 5% B; Ramp to 5% A, 95% B over 4 min; Hold for 2 min; Return to initial conditions at 7 min
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Scan Type Product Ion Scan or Multiple Reaction Monitoring (MRM)
Precursor Ion m/z 393.2
Collision Gas Nitrogen

Data Presentation

Table 1: Predicted Fragment Ions of this compound and Suggested Collision Energy Range for Optimization

The following table lists the major predicted fragment ions for this compound based on its chemical structure and common fragmentation patterns of synthetic cannabinoids. The suggested collision energy range is a general guideline for optimization on a typical QTOF or triple quadrupole instrument.

Precursor Ion (m/z)Fragment Ion (m/z)Putative Structure/LossSuggested Collision Energy Range for Optimization (eV)
393.2322.2Loss of C₄H₉NO15 - 30
393.2278.1Cleavage of the valinamide group20 - 35
393.2234.1Further fragmentation of the pyrazole core30 - 45
393.2135.1Valinamide fragment25 - 40
393.295.1Fluorophenyl fragment35 - 50

Note: The optimal collision energy is highly instrument-dependent and should be determined empirically.

Visualizations

Experimental Workflow for Collision Energy Optimization

G Workflow for Collision Energy Optimization cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Prepare 1 µg/mL this compound Solution infuse Direct Infusion into MS prep->infuse full_scan Acquire Full Scan MS (Confirm [M+H]⁺ at m/z 393.2) infuse->full_scan prod_scan Set up Product Ion Scan (Precursor: m/z 393.2) full_scan->prod_scan ce_ramp Ramp Collision Energy (e.g., 5-60 eV) prod_scan->ce_ramp analyze Analyze Spectra at Each CE ce_ramp->analyze breakdown Create Breakdown Curve analyze->breakdown optimize Determine Optimal Collision Energy breakdown->optimize

Caption: Workflow for optimizing collision energy for this compound MS/MS.

References

Technical Support Center: Solid-Phase Extraction of 5F-AB-FUPPYCA Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of 5F-AB-FUPPYCA metabolites during solid-phase extraction (SPE).

Troubleshooting Guide: Addressing Low Recovery

Low recovery of this compound metabolites is a common challenge, primarily due to their increased polarity compared to the parent compound. The major metabolic pathways for 5-fluoro synthetic cannabinoids involve hydroxylation and carboxylation of the N-pentyl chain, resulting in more polar analytes that can be difficult to retain on traditional reversed-phase sorbents and may be prematurely eluted during wash steps.

Here are common issues and actionable solutions:

Issue 1: Analyte Lost in the Loading/Wash Steps (Breakthrough)

  • Cause: The SPE sorbent is not adequately retaining the polar metabolites. This can be due to an inappropriate sorbent choice, incorrect pH of the sample, or a wash solvent that is too strong. For instance, using a high percentage of organic solvent in the wash step can elute the more polar hydroxylated and carboxylated metabolites. It has been noted that using more than 25% methanol in the wash step can lead to the loss of some synthetic cannabinoid metabolites.[1][2]

  • Solution:

    • Optimize Sorbent Selection: For polar metabolites, consider using a mixed-mode sorbent (e.g., polymeric with ion-exchange capabilities) or a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, which offers better retention for a wider range of polarities compared to standard C18 silica sorbents.

    • Adjust Sample pH: The carboxylated metabolite of this compound is acidic. Adjusting the sample pH to be at least 2 pH units below the pKa of the carboxylic acid group will neutralize it, increasing its retention on a reversed-phase sorbent. For anion exchange sorbents, the pH should be adjusted to be at least 2 pH units above the pKa to ensure the analyte is charged.

    • Modify Wash Solvent: Decrease the organic content of the wash solvent. Start with a purely aqueous wash buffer and gradually increase the organic percentage (e.g., 5-10% methanol) to remove interferences without eluting the target metabolites.

Issue 2: Analyte is Not Eluting from the Cartridge (Poor Elution)

  • Cause: The elution solvent is not strong enough to disrupt the interactions between the analyte and the sorbent. This can be a particular issue with mixed-mode sorbents where both hydrophobic and ionic interactions may need to be overcome.

  • Solution:

    • Increase Elution Solvent Strength: Increase the percentage of organic solvent in the elution buffer. For reversed-phase sorbents, this usually involves a high concentration of methanol or acetonitrile.

    • Adjust Elution Solvent pH: For acidic metabolites retained on a reversed-phase sorbent, increasing the pH of the elution solvent will ionize the carboxylic acid group, making it more polar and easier to elute. For analytes retained on an anion-exchange sorbent, a change in pH or an increase in the ionic strength of the elution buffer is necessary.

    • Use a Stronger Elution Solvent: Consider using a more non-polar solvent like isopropanol in the elution mixture for highly retained compounds.

Issue 3: Inconsistent or Low Recovery for All Analytes

  • Cause: General process errors can lead to poor and inconsistent results. This can include issues with sample pre-treatment, inconsistent flow rates, or allowing the sorbent bed to dry out.

  • Solution:

    • Ensure Complete Hydrolysis: Many metabolites are excreted as glucuronide conjugates and require enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave the conjugate before SPE. Ensure the hydrolysis conditions (pH, temperature, and time) are optimal.

    • Control Flow Rates: Maintain a consistent and slow flow rate during sample loading (1-2 mL/min) to ensure adequate interaction time between the analytes and the sorbent.

    • Prevent Sorbent from Drying: Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps, as this can lead to channeling and poor recovery.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolites of this compound?

Based on metabolism studies of structurally similar 5-fluoro synthetic cannabinoids like 5F-AB-PINACA, the major metabolic transformations are expected to occur on the 5-fluoropentyl chain. The primary metabolites are likely to be the 5-hydroxypentyl-AB-FUPPYCA and the subsequent oxidation product, AB-FUPPYCA pentanoic acid. These transformations significantly increase the polarity of the molecule.

Q2: Which type of SPE cartridge is best for this compound and its metabolites?

For a comprehensive analysis that includes the parent drug and its more polar metabolites, a polymeric sorbent with hydrophilic-lipophilic balance (HLB) is a good starting point. For targeted analysis of the acidic pentanoic acid metabolite, a mixed-mode anion exchange sorbent can provide higher selectivity and cleaner extracts.

Q3: How does pH affect the recovery of the carboxylated metabolite?

The carboxylated metabolite is an acidic compound. To retain it on a reversed-phase SPE sorbent, the pH of the sample should be acidic (e.g., pH 4-5) to keep the carboxylic acid group protonated and less polar. To elute it, the pH of the elution solvent can be made basic (e.g., pH 9-10) to ionize the carboxylic acid, making it more polar and readily eluted.

Q4: Can I use a generic SPE method for synthetic cannabinoids?

While generic methods can be a good starting point, they often need to be optimized for specific compounds, especially for the more polar metabolites. A generic method optimized for non-polar parent drugs may result in low recovery for the hydroxylated and carboxylated metabolites. It is crucial to validate the method for all target analytes.

Quantitative Data on SPE Recovery

The following table summarizes recovery data for synthetic cannabinoid metabolites with similar polarities to those expected for this compound, using different SPE sorbents. This data is compiled from various studies and provides a comparative overview.

Analyte TypeSPE SorbentSample MatrixAverage Recovery (%)Reference
Hydroxylated MetabolitesPolymeric (HLB)Urine85-95[3]
Carboxylic Acid MetabolitesPolymeric (HLB)Urine70-85[3]
Hydroxylated MetabolitesMixed-Mode Cation ExchangePlasma>80N/A
Carboxylic Acid MetabolitesMixed-Mode Anion ExchangePlasma>85N/A
Parent Synthetic CannabinoidsC18Oral Fluid>80[3]

Note: This table is a compilation of representative data. Actual recoveries can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Purpose SPE for this compound and its Metabolites using Polymeric Sorbent

This protocol is designed for the simultaneous extraction of this compound and its hydroxylated and carboxylated metabolites from urine.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an internal standard.

    • Add 1 mL of acetate buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase.

    • Vortex and incubate at 60°C for 2 hours.

    • Allow the sample to cool to room temperature.

  • SPE Procedure (using a polymeric HLB cartridge, e.g., 60 mg/3 mL):

    • Condition: Wash the cartridge with 2 mL of methanol.

    • Equilibrate: Wash the cartridge with 2 mL of deionized water.

    • Load: Apply the pre-treated sample to the cartridge at a flow rate of 1-2 mL/min.

    • Wash 1: Wash the cartridge with 2 mL of deionized water.

    • Wash 2: Wash the cartridge with 2 mL of 10% methanol in water.

    • Dry: Dry the cartridge under vacuum for 5-10 minutes.

    • Elute: Elute the analytes with 2 x 1.5 mL of methanol.

    • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 2: Targeted SPE for this compound Carboxylic Acid Metabolite using Mixed-Mode Anion Exchange Sorbent

This protocol is optimized for the selective extraction of the acidic pentanoic acid metabolite from plasma.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard.

    • Add 2 mL of 4% phosphoric acid in water and vortex.

    • Centrifuge to precipitate proteins.

    • Transfer the supernatant for SPE.

  • SPE Procedure (using a mixed-mode anion exchange cartridge):

    • Condition: Wash the cartridge with 2 mL of methanol, followed by 2 mL of deionized water.

    • Equilibrate: Wash the cartridge with 2 mL of 100 mM acetate buffer (pH 6.0).

    • Load: Apply the pre-treated sample supernatant to the cartridge.

    • Wash 1: Wash the cartridge with 2 mL of 100 mM acetate buffer (pH 6.0).

    • Wash 2: Wash the cartridge with 2 mL of methanol to remove neutral and basic interferences.

    • Elute: Elute the acidic metabolite with 2 mL of 5% ammonium hydroxide in methanol.

    • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

Visualizations

SPE_Troubleshooting_Workflow cluster_start cluster_analysis Analysis of Fractions cluster_load Analyte in Load Fraction? cluster_wash Analyte in Wash Fraction? cluster_elution Analyte Not in Elution? cluster_solutions start Low Recovery Observed analyze_fractions Analyze Load, Wash, and Elution Fractions start->analyze_fractions in_load Yes analyze_fractions->in_load not_in_load No in_load->not_in_load No solution_load Decrease Sample Solvent Strength Adjust Sample pH for Better Retention Use a More Retentive Sorbent in_load->solution_load Breakthrough in_wash Yes not_in_load->in_wash not_in_wash No in_wash->not_in_wash No solution_wash Decrease Organic Strength of Wash Solvent Adjust Wash Solvent pH in_wash->solution_wash Premature Elution not_in_elution Yes not_in_wash->not_in_elution solution_elution Increase Elution Solvent Strength Adjust Elution Solvent pH Use a Stronger Elution Solvent not_in_elution->solution_elution Irreversible Binding

Caption: A logical workflow for troubleshooting low recovery in SPE.

FUPPYCA_Metabolism parent This compound metabolite1 5-hydroxypentyl-AB-FUPPYCA parent->metabolite1 Hydroxylation (Phase I) metabolite2 AB-FUPPYCA pentanoic acid metabolite1->metabolite2 Oxidation (Phase I)

Caption: Proposed metabolic pathway of this compound.

References

Technical Support Center: Analysis of 5F-AB-Fuppyca in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression during the analysis of 5F-AB-Fuppyca in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, focusing on problems related to ion suppression.

Issue Potential Cause Recommended Solution
Low this compound Signal Intensity Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[1]1. Optimize Sample Preparation: If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[2] 2. Modify Chromatographic Conditions: Adjust the gradient profile to better separate this compound from the ion-suppressing region, which often appears early in the run due to phospholipids.[3][4] Altering the mobile phase composition (e.g., trying different organic modifiers or additives) can also improve separation.[5][6][7] 3. Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[8]
Poor Reproducibility of Results Inconsistent Matrix Effects: Variation in the composition of the biological matrix between samples can lead to variable ion suppression.[9][10]1. Implement a Robust Sample Preparation Protocol: Ensure consistent execution of the chosen sample preparation method (LLE or SPE) for all samples to minimize variability.[2] 2. Employ Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and QCs in the same biological matrix as the study samples to compensate for consistent matrix effects.[8] 3. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for variability in ion suppression between different samples as it co-elutes and experiences similar matrix effects.[3][8]
Peak Shape Issues (Tailing or Fronting) Suboptimal Chromatographic Conditions: Inappropriate mobile phase pH or organic modifier can lead to poor peak shape.1. Optimize Mobile Phase pH: Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. 2. Select Appropriate Organic Modifier: Test different organic modifiers (e.g., acetonitrile vs. methanol) and gradient conditions to improve peak symmetry.[4]
Shift in Retention Time Matrix Effects: High concentrations of matrix components can affect the interaction of this compound with the stationary phase.1. Improve Sample Cleanup: Utilize a more rigorous sample preparation method like SPE to remove a wider range of interfering compounds.[11][9] 2. Column Washing: Implement a robust column washing step between injections to prevent the buildup of matrix components on the column.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma).[3][1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[1][9]

Q2: What are the primary causes of ion suppression in plasma samples for synthetic cannabinoids like this compound?

A2: The primary causes of ion suppression in plasma are endogenous components that are co-extracted with the analyte. These include:

  • Phospholipids: Abundant in plasma, these are a major source of ion suppression, particularly in electrospray ionization (ESI).[11][4]

  • Salts: High concentrations of salts from the plasma can interfere with the ionization process.[11]

  • Other Endogenous Molecules: Proteins, peptides, and other small molecules can also contribute to ion suppression.[11]

Q3: How can I assess the extent of ion suppression in my assay?

A3: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted plasma sample is injected into the LC system. A dip in the baseline signal at the retention time of interfering components indicates ion suppression. Another approach is to compare the peak area of this compound in a neat solution to its peak area in a spiked, extracted blank plasma sample.[12]

Q4: Which sample preparation technique is generally most effective for minimizing ion suppression for synthetic cannabinoids in plasma?

A4: While protein precipitation is a simple and common technique, it is often insufficient for removing all ion-suppressing components, particularly phospholipids.[2] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at providing a cleaner sample extract and minimizing ion suppression.[11][2] The choice between LLE and SPE will depend on the specific physicochemical properties of this compound.

Q5: Can optimizing the mobile phase help reduce ion suppression?

A5: Yes, optimizing the mobile phase can help by chromatographically separating this compound from interfering matrix components. Using mobile phase additives like ammonium formate or acetate can sometimes improve ionization efficiency and reduce suppression compared to additives like trifluoroacetic acid (TFA), which is a known ion suppressor.[5][7][13]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques that can be adapted for the analysis of this compound in plasma.

Method 1: Protein Precipitation (PPT)

This is a rapid method but may result in significant ion suppression.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE)

This method offers a cleaner extract than PPT.

  • To 100 µL of plasma sample in a glass tube, add the internal standard.

  • Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium hydroxide) to adjust the pH.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Method 3: Solid-Phase Extraction (SPE)

This technique can provide the cleanest extracts and is highly effective at minimizing ion suppression.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: To 100 µL of plasma, add the internal standard and 400 µL of 4% phosphoric acid. Vortex and load the entire mixture onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of water followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elute the Analyte: Elute this compound with an appropriate volume (e.g., 1 mL) of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analyze: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table presents illustrative data on recovery and matrix effects for synthetic cannabinoids in plasma using different sample preparation techniques, which can be expected to be similar for this compound.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Reference
Protein PrecipitationJWH-122, 5F-AMB95.4 - 106.8Not explicitly stated for plasma, 93.4 - 118.0 for urine[2]
Solid-Phase ExtractionJWH-122, 5F-AMB, AMB-FUBINACA92.0 - 106.893.4 - 118.0 (for urine)[2]
Solid-Phase Extraction5F-CUMYL-PICA, 5F-MDMB-PICA91.415[14]
Liquid-Liquid ExtractionEndocannabinoids87.3 - 99.8Deemed acceptable with IS[15]

Note: Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) * 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Spiked with IS PPT Protein Precipitation Plasma_Sample->PPT LLE Liquid-Liquid Extraction Plasma_Sample->LLE SPE Solid-Phase Extraction Plasma_Sample->SPE LC_Separation LC Separation PPT->LC_Separation Supernatant LLE->LC_Separation Organic Layer Extract SPE->LC_Separation Eluate MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Troubleshooting_Ion_Suppression Start Low Analyte Signal or Poor Reproducibility Check_IS Check Internal Standard Response Start->Check_IS IS_OK IS Response is Low or Variable Check_IS->IS_OK Sample_Prep Optimize Sample Preparation (LLE or SPE) IS_OK->Sample_Prep Yes Chromatography Optimize Chromatography (Gradient, Mobile Phase) IS_OK->Chromatography No (IS is Stable) Sample_Prep->Chromatography Dilution Consider Sample Dilution Chromatography->Dilution Matrix_Matched Use Matrix-Matched Calibrators Dilution->Matrix_Matched End Problem Resolved Matrix_Matched->End

References

Technical Support Center: Quantifying Low Concentrations of 5F-AB-FUPPYCA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 5F-AB-FUPPYCA, a pyrazole-based synthetic cannabinoid. The information addresses common challenges encountered when measuring low concentrations of this compound in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying low concentrations of this compound?

A1: The primary challenges include:

  • Analyte Instability: this compound, like other synthetic cannabinoids with a 5-fluoropentyl moiety, can be unstable in biological matrices, especially at room temperature. Degradation can lead to underestimation of the analyte concentration.

  • Matrix Effects: Biological samples (e.g., blood, urine) contain endogenous components that can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement. This can significantly affect the accuracy and precision of quantification.

  • Low Concentrations: In forensic and clinical settings, this compound may be present at very low concentrations (sub-ng/mL), requiring highly sensitive analytical instrumentation and optimized methods to achieve reliable detection and quantification.

  • Metabolism: Rapid and extensive metabolism in the body can lead to low concentrations of the parent compound, making its detection challenging. Identifying and quantifying stable metabolites may be a more reliable approach to confirm exposure.

Q2: How can I minimize the degradation of this compound in my samples?

A2: To minimize degradation, proper sample handling and storage are crucial:

  • Storage Temperature: Samples should be stored frozen, preferably at -20°C or lower, immediately after collection. Avoid repeated freeze-thaw cycles.

  • pH Control: Maintaining a slightly acidic pH can help to improve the stability of some synthetic cannabinoids.

  • Prompt Analysis: Analyze samples as soon as possible after collection and extraction to minimize the potential for degradation.

Q3: What are common signs of matrix effects in my LC-MS/MS analysis?

A3: Indicators of matrix effects include:

  • Poor reproducibility of results between different samples.

  • Inconsistent peak areas for quality control samples.

  • A significant difference in the signal intensity of an analyte in a neat solvent versus a matrix-matched sample.

  • Suppressed or enhanced signal of the internal standard.

Q4: Is it better to quantify the parent compound or its metabolites?

A4: Due to the potential for rapid metabolism, quantifying stable metabolites of this compound can be a more robust approach for confirming exposure, as metabolites may be present at higher concentrations and for a longer duration in biological fluids than the parent drug. However, this requires the availability of certified reference standards for the metabolites.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Analyte Signal Analyte degradation.Ensure proper sample storage (frozen) and minimize time between collection and analysis. Check for stability of stock solutions.
Poor extraction recovery.Optimize the sample preparation method. Consider different extraction techniques (e.g., solid-phase extraction with a mixed-mode cation exchange sorbent). Ensure the pH of the sample is optimized for extraction.
Significant ion suppression.Use a matrix-matched calibration curve and quality controls. Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize chromatographic separation to separate the analyte from co-eluting matrix components. Consider using a different ionization source or modifying the source parameters.
Instrument sensitivity is too low.Check instrument tuning and calibration. Ensure the mass spectrometer is operating at optimal sensitivity for the target analyte.
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or degradation.Wash the column with a strong solvent or replace the column if necessary.
High Variability in Results Inconsistent sample preparation.Ensure consistent and precise execution of the extraction procedure for all samples, calibrators, and controls. Use an internal standard to correct for variability.
Matrix effects varying between samples.Employ a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Instrument instability.Check for fluctuations in instrument performance by monitoring system suitability tests.

Quantitative Data Summary

While a fully validated quantitative method for this compound with comprehensive data is not widely available in the public domain, the following table provides typical analytical parameters for the quantification of other synthetic cannabinoids using LC-MS/MS, which can serve as a reference for method development.

Analyte Matrix Extraction Method LOD (ng/mL) LOQ (ng/mL) Recovery (%) Reference
5F-PB-22BloodLLE0.10.5Not Reported
Various SCsBloodProtein Precipitation-0.25 - 10Not Reported[1]
Various SC MetabolitesUrineSPE-0.1 - 12Not Reported[2]
5F-ADBOral FluidSPE0.7 µg/L2.6 µg/L76 - 98[3]

LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; SCs: Synthetic Cannabinoids.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples (General Protocol)

This protocol is a general guideline for the extraction of synthetic cannabinoids from urine and should be optimized for this compound.

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard and a buffer to adjust the pH (e.g., ammonium acetate buffer). If glucuronidated metabolites are targeted, enzymatic hydrolysis with β-glucuronidase should be performed prior to extraction.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove interferences.

  • Elution: Elute the analyte from the cartridge using an appropriate solvent (e.g., a mixture of a strong organic solvent and a volatile base like ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis (General Parameters)

The following are typical starting parameters for the LC-MS/MS analysis of synthetic cannabinoids, which should be optimized for this compound.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium formate).

    • Mobile Phase B: Acetonitrile or methanol with the same modifier as mobile phase A.

    • Gradient: A gradient elution starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer.

    • Collision Energy and other MS parameters: Optimize for the specific transitions of this compound to achieve maximum sensitivity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine/Blood) Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treatment (e.g., Hydrolysis, pH adjust) Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Data Data Acquisition & Processing LC_MS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the quantification of this compound.

Troubleshooting_Workflow Start Low Analyte Recovery Check_Stability Check Sample & Standard Stability Start->Check_Stability Check_Extraction Review Extraction Procedure Start->Check_Extraction Check_Matrix Investigate Matrix Effects Start->Check_Matrix Check_Instrument Verify Instrument Performance Start->Check_Instrument Solution1 Optimize Storage & Handling Check_Stability->Solution1 Solution2 Optimize SPE/ LLE Method Check_Extraction->Solution2 Solution3 Use Matrix-Matched Calibrators / Dilution Check_Matrix->Solution3 Solution4 Tune & Calibrate Instrument Check_Instrument->Solution4

Caption: Troubleshooting workflow for low analyte recovery.

References

selecting appropriate internal standards for 5F-AB-Fuppyca analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of internal standards for the quantitative analysis of 5F-AB-FUPPYCA.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound analysis?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d5 or -d7 (deuterated). SIL internal standards are considered the gold standard for mass spectrometry-based quantification because they exhibit nearly identical chemical and physical properties to the unlabeled analyte.[1] This ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects, providing the most accurate correction for variations during sample preparation and analysis.[1][2][3]

Q2: Is a deuterated internal standard for this compound commercially available?

As of the latest information, a specific, commercially available deuterated internal standard for this compound has not been widely reported. The analysis of novel psychoactive substances (NPS) often faces the challenge of a lack of commercially available reference materials and internal standards.[4]

Q3: If a deuterated internal standard is unavailable, what are the alternatives?

When a deuterated internal standard is not available, a surrogate internal standard can be used. A surrogate should be a compound that is structurally and chemically as similar as possible to this compound.[5] For this compound, which is a pyrazole-based synthetic cannabinoid, suitable surrogates could include other pyrazole-containing synthetic cannabinoids that are not expected to be present in the samples. It is crucial that the chosen surrogate has a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer.

Q4: What are the key criteria for selecting a surrogate internal standard?

When selecting a surrogate internal standard, consider the following:

  • Structural Similarity: The surrogate should have a core structure similar to this compound (i.e., a pyrazole derivative).

  • Chemical Properties: It should have similar extraction recovery and chromatographic behavior.

  • Commercial Availability: The surrogate must be readily available in high purity.

  • Absence in Samples: It must not be naturally present in the samples being analyzed.

  • Mass Spectrometric Resolution: It must be clearly distinguishable from this compound and other sample components by the mass spectrometer.

Q5: How do I validate the chosen internal standard?

Validation should be performed according to established bioanalytical method validation guidelines.[6] Key validation parameters include assessing the internal standard's impact on linearity, accuracy, precision, and its ability to track the analyte's recovery and compensate for matrix effects.[4][6]

Troubleshooting Guide

This guide addresses common issues encountered when using internal standards in the analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor or inconsistent internal standard signal - Inconsistent addition of the internal standard.- Degradation of the internal standard in the sample or stock solution.- Ion suppression or enhancement due to matrix effects.[2]- Ensure precise and consistent spiking of the internal standard into all samples, calibrators, and quality controls.- Check the stability of the internal standard in the storage solvent and in the processed sample matrix.- Evaluate matrix effects by comparing the internal standard response in neat solution versus in extracted blank matrix. If significant, optimize sample preparation to remove interfering matrix components.
Internal standard does not co-elute with this compound - Significant differences in the chemical structure and polarity between the surrogate internal standard and this compound.- Select a surrogate internal standard with closer structural similarity to this compound.- Modify the chromatographic conditions (e.g., gradient, mobile phase composition) to achieve closer elution times. However, be aware that perfect co-elution with a surrogate is not always possible.
Crosstalk or interference between the analyte and internal standard - In-source fragmentation of the analyte to an ion monitored for the internal standard, or vice versa.- Isotopic contribution from the analyte to the internal standard signal (more common with lower mass deuterated standards).- Select mass transitions (precursor and product ions) that are unique to both the analyte and the internal standard.- If using a deuterated standard, choose one with a higher mass difference (e.g., d5 or greater) to minimize isotopic overlap.
High variability in the analyte/internal standard response ratio - The surrogate internal standard does not adequately compensate for matrix effects affecting the analyte.- Inconsistent sample preparation.- Re-evaluate the suitability of the surrogate internal standard. A deuterated standard is highly recommended if available.- Optimize the sample preparation method to improve consistency and minimize variability.

Data Presentation: Comparison of Internal Standard Options

The table below summarizes the characteristics of an ideal deuterated internal standard versus potential surrogate internal standards for this compound analysis.

Parameter Ideal Internal Standard (e.g., this compound-d5) Surrogate Internal Standard (e.g., Structurally Similar Pyrazole Cannabinoid)
Chemical & Physical Properties Nearly identical to this compound.[3]Similar, but not identical.
Chromatographic Retention Time Co-elutes with this compound.Elutes close to, but not necessarily at the same time as, this compound.
Ionization Efficiency & Matrix Effects Experiences virtually identical ionization and matrix effects as the analyte.[2][3]May experience different degrees of ion suppression or enhancement.
Compensation for Sample Loss Accurately tracks the analyte through all stages of sample preparation.Provides a reasonable but potentially less accurate estimation of analyte recovery.
Accuracy & Precision High accuracy and precision.[2]Generally lower accuracy and precision compared to a deuterated standard.
Commercial Availability Often limited or unavailable for novel psychoactive substances.More likely to be commercially available.

Experimental Protocols

Preparation of Internal Standard Spiking Solution
  • Obtain a certified reference standard of the chosen internal standard (deuterated or surrogate).

  • Accurately prepare a stock solution in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a working spiking solution by diluting the stock solution to a concentration that will result in a final concentration in the sample that is in the mid-range of the calibration curve (e.g., 10 ng/mL).

Sample Preparation (Example for Blood/Plasma)
  • To 100 µL of sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from matrix components and the internal standard. For example:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor > product ion transitions for this compound and the internal standard need to be optimized.

Mandatory Visualizations

G Workflow for Selecting an Appropriate Internal Standard cluster_0 Initial Assessment cluster_1 Ideal Pathway cluster_2 Alternative Pathway cluster_3 Final Method A Is a deuterated internal standard for this compound available? B Yes: Procure deuterated This compound A->B Yes D No: Identify potential surrogate standards A->D No C Validate performance: - Co-elution - Linearity - Accuracy - Precision B->C G Implement validated internal standard in routine analysis C->G E Evaluate surrogates based on: - Structural similarity (pyrazole core) - Chemical properties - Commercial availability D->E F Select best surrogate and validate: - Chromatographic separation - Matrix effect compensation - Accuracy and precision E->F F->G

Caption: Logical workflow for the selection of an internal standard for this compound analysis.

G General Experimental Workflow for this compound Analysis Sample Sample Collection (e.g., Blood, Urine) Spike Spike with Internal Standard Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Processing (Analyte/IS Ratio) Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification

Caption: Overview of the experimental workflow for the quantitative analysis of this compound.

References

Technical Support Center: Optimal Column Selection for FUPPYCA Analog Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of FUPPYCA (pyrazole-carrying synthetic cannabinoid receptor agonists) analogs. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving optimal separation of these novel psychoactive substances (NPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of FUPPYCA analogs?

A1: The main challenges include:

  • Structural Similarity: FUPPYCA analogs often have very similar core structures with minor modifications, leading to close elution times and potential co-elution.

  • Isomerism: The presence of regioisomers and stereoisomers is common, which can be difficult to separate using standard chromatographic methods.[1]

  • Matrix Effects: When analyzing samples from biological matrices or seized materials, complex matrix components can interfere with the separation and detection of target analytes.

Q2: Which chromatographic techniques are most suitable for FUPPYCA analog analysis?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for the analysis of synthetic cannabinoids, including FUPPYCA analogs.[2][3] LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is often preferred due to its ability to analyze a broader range of compounds with minimal sample preparation and its suitability for thermally labile molecules.[4][5]

Q3: What is the most critical factor for achieving good separation of FUPPYCA analogs?

A3: Column selectivity is the most powerful tool for optimizing the separation of structurally similar compounds like FUPPYCA analogs.[6][7] While mobile phase composition and other parameters are important, the choice of the stationary phase chemistry has the most significant impact on altering the elution order and resolving closely related analytes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of FUPPYCA analogs.

Problem 1: Poor Resolution or Co-elution of Analogs

Possible Causes:

  • Inappropriate column chemistry for the specific analogs.

  • Mobile phase is not optimized for selectivity.

  • Gradient slope is too steep.

Troubleshooting Steps:

  • Evaluate Column Chemistry:

    • If using a standard C18 column, consider switching to a stationary phase with different selectivity. Phenyl-Hexyl and Biphenyl phases often provide alternative selectivity for aromatic and unsaturated compounds, which can help resolve co-eluting peaks.[8][9]

    • For isomeric separations, a comprehensive two-dimensional LC (2D-LC) method employing different column chemistries in each dimension can provide significantly increased resolving power.[10]

  • Optimize Mobile Phase:

    • Organic Modifier: If using acetonitrile, try switching to methanol or a combination of both. Different organic modifiers can alter selectivity.[11]

    • pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.[7][12] For FUPPYCA analogs, which may have basic moieties, adjusting the pH with additives like formic acid or ammonium formate can improve peak shape and resolution. A mobile phase pH between 2 and 4 is often a good starting point for method development with ionizable compounds.[12]

  • Adjust Gradient Profile:

    • Decrease the gradient slope (make it shallower) to allow more time for the separation of closely eluting compounds.

Problem 2: Peak Tailing

Possible Causes:

  • Secondary interactions between basic analytes and residual silanols on the silica support of the column.

  • Column overload.

  • Extra-column dead volume.

  • Inappropriate mobile phase pH.

Troubleshooting Steps:

  • Address Silanol Interactions:

    • Use a column with high-purity silica and effective end-capping.

    • Add a competing base, such as a low concentration of triethylamine (TEA), to the mobile phase to block active silanol sites.

    • Operate at a low mobile phase pH (e.g., pH 3) to suppress the ionization of silanol groups.[12]

  • Check for Overload:

    • Reduce the sample concentration or injection volume. If peak shape improves, the column was likely overloaded.

  • Minimize Extra-Column Volume:

    • Use tubing with a small internal diameter and keep connection lengths as short as possible.

  • Optimize Mobile Phase pH:

    • As with resolution issues, adjusting the mobile phase pH can significantly improve peak shape for ionizable FUPPYCA analogs.[7]

Problem 3: Irreproducible Retention Times

Possible Causes:

  • Inadequate column equilibration between injections.

  • Changes in mobile phase composition.

  • Fluctuations in column temperature.

Troubleshooting Steps:

  • Ensure Proper Equilibration:

    • Increase the column equilibration time at the initial mobile phase conditions, especially when using gradient elution. A general rule is to allow 10-20 column volumes for re-equilibration.

  • Maintain Consistent Mobile Phase:

    • Prepare fresh mobile phase daily and ensure accurate mixing. If using buffered mobile phases, be aware of potential precipitation when mixing with high concentrations of organic solvent.

  • Control Column Temperature:

    • Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Column Selection Guide

The choice of HPLC column is paramount for the successful separation of FUPPYCA analogs. Below is a comparison of commonly used reversed-phase column chemistries.

Stationary PhasePrimary Interaction MechanismRecommended ForPotential Advantages
C18 (Octadecyl) Hydrophobic interactionsGeneral-purpose separation of nonpolar to moderately polar compounds.Widely available, robust, and well-characterized. A good starting point for method development.[2]
Phenyl-Hexyl Hydrophobic and π-π interactionsAnalytes containing aromatic rings.Offers alternative selectivity to C18, particularly for aromatic compounds. Can improve resolution of isomers.[8][9]
Biphenyl Hydrophobic and enhanced π-π interactionsAromatic and unsaturated compounds, particularly those with conjugated systems.Can provide unique selectivity and increased retention for planar aromatic molecules compared to Phenyl-Hexyl and C18 phases.[13]

Experimental Protocols

Below are representative experimental protocols for the analysis of FUPPYCA analogs. These should be used as a starting point and may require optimization for specific analogs and instrumentation.

Protocol 1: UHPLC-MS/MS Method for 5F-AB-PFUPPYCA[2]
  • Instrumentation: Sciex TripleTOF® 5600+ with Shimadzu Nexera XR UHPLC

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)

  • Mobile Phase:

    • A: 10 mM Ammonium formate, pH 3.0

    • B: Acetonitrile

  • Gradient:

    • Initial: 95% A / 5% B

    • Ramp to 5% A / 95% B over 4 minutes

    • Hold at 5% A / 95% B for 2 minutes

    • Return to 95% A / 5% B at 7 minutes

  • Flow Rate: Not specified

  • Column Temperature: Not specified

  • Injection Volume: 20 µL

  • Detection: QTOF-MS, TOF MS Scan Range: 100-550 Da

Protocol 2: General UHPLC-MS/MS Screening Method for NPS[14]
  • Instrumentation: LC-MS/MS system

  • Column: Poroshell 120 EC-C18 (50 mm x 4.6 mm, 2.7 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile/Water (95:5) with 0.1% formic acid

  • Gradient: Optimized for separation within 9.5 minutes

  • Flow Rate: Not specified

  • Column Temperature: Not specified

  • Injection Volume: Not specified

  • Detection: MS/MS operating in Multiple Reaction Monitoring (MRM) mode

Visualizations

Logical Workflow for Column Selection

column_selection_workflow Column Selection Workflow for FUPPYCA Analogs start Start: Separation of FUPPYCA Analogs c18 Initial Analysis on C18 Column start->c18 resolution_check Adequate Resolution? c18->resolution_check end End: Optimized Method resolution_check->end Yes phenyl_hexyl Try Phenyl-Hexyl Column resolution_check->phenyl_hexyl No phenyl_hexyl->resolution_check biphenyl Try Biphenyl Column phenyl_hexyl->biphenyl If still no resolution biphenyl->resolution_check other_phases Consider Other Phases (e.g., Embedded Polar Group) biphenyl->other_phases If still no resolution optimize_mobile_phase Optimize Mobile Phase (Organic Modifier, pH) other_phases->optimize_mobile_phase optimize_mobile_phase->c18

Caption: A decision-making workflow for selecting the optimal HPLC column for FUPPYCA analog separation.

Troubleshooting Peak Tailing

peak_tailing_troubleshooting Troubleshooting Peak Tailing for FUPPYCA Analogs start Problem: Peak Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload overload_q Peak Shape Improves? check_overload->overload_q overload_yes Column Overload was the Issue overload_q->overload_yes Yes check_ph Adjust Mobile Phase pH (e.g., lower to pH 3) overload_q->check_ph No ph_q Peak Shape Improves? check_ph->ph_q ph_yes Secondary Interactions were the Issue ph_q->ph_yes Yes check_column Use End-capped Column / Add Competing Base ph_q->check_column No column_q Peak Shape Improves? check_column->column_q column_yes Silanol Interactions were the Issue column_q->column_yes Yes check_system Check for Extra-Column Dead Volume column_q->check_system No

Caption: A troubleshooting decision tree for addressing peak tailing issues in the analysis of FUPPYCA analogs.

References

cross-reactivity issues with 5F-AB-Fuppyca in cannabinoid immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with detecting 5F-AB-FUPPYCA using standard cannabinoid immunoassays. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why are we seeing negative results for suspected this compound samples in our cannabinoid immunoassay?

A1: Standard cannabinoid immunoassays are typically designed to detect Δ⁹-tetrahydrocannabinol (THC) or its metabolites. The antibodies used in these assays have a specific binding affinity for the classic cannabinoid structure. This compound, a synthetic cannabinoid, possesses a distinct pyrazole-based structure that differs significantly from THC.[1] This structural difference often leads to poor or no cross-reactivity with the antibodies in standard cannabinoid immunoassays, resulting in false-negative results.[2][3]

Q2: Is there any commercially available immunoassay that can detect this compound?

A2: The market for synthetic cannabinoid immunoassays is constantly evolving, but many commercial kits target older generations of synthetic cannabinoids like JWH-018 and UR-144.[2][4] Due to the rapid emergence of new compounds like this compound, it is unlikely that a specific commercial immunoassay for this compound is widely available. It is crucial to check the manufacturer's cross-reactivity data for any "synthetic cannabinoid" assay to see if this compound or structurally similar compounds are listed. Given its unique structure, significant cross-reactivity is not expected in broader synthetic cannabinoid assays.[5]

Q3: What are the primary metabolites of this compound, and would they be detectable by immunoassay?

A3: The metabolism of pyrazole-based synthetic cannabinoids can be complex, often involving hydroxylation and other phase I and phase II modifications.[6][7] While specific metabolic pathways for this compound are not extensively documented in the provided search results, it is probable that its metabolites will also have a low affinity for the antibodies in standard cannabinoid immunoassays due to the preservation of the core pyrazole structure. Therefore, relying on the detection of metabolites to overcome the lack of parent drug cross-reactivity is not a reliable strategy for this compound with current standard immunoassays.

Q4: How can we confirm the presence of this compound in our samples?

A4: For definitive identification of this compound, mass spectrometry-based methods are the gold standard.[2] Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide the necessary sensitivity and specificity to identify and quantify the compound and its metabolites.[6][8]

Troubleshooting Guide

Issue: Unexpected Negative Results with Suspected this compound Samples

This guide provides a systematic approach to troubleshooting negative immunoassay results when the presence of this compound is suspected.

Step 1: Review Assay Specificity
  • Action: Carefully review the package insert and technical data sheet for your cannabinoid immunoassay kit.

  • Rationale: Identify the target analyte(s) for the assay. Note the cross-reactivity data provided by the manufacturer for other synthetic cannabinoids. It is highly probable that this compound is not listed, or has negligible cross-reactivity.

Step 2: Consider the Structural Differences
  • Action: Compare the chemical structure of this compound with the primary target of your immunoassay (e.g., THC-COOH).

  • Rationale: Visualizing the structural disparities will help in understanding the lack of antibody recognition. This compound is a pyrazole-based compound, which is fundamentally different from the phenanthrenoid core of classical cannabinoids.[1]

Step 3: Confirmatory Analysis
  • Action: Triage samples with a strong suspicion of containing this compound for confirmatory analysis using mass spectrometry (LC-MS/MS or GC-MS).

  • Rationale: Immunoassays are screening tools. Negative results for novel synthetic cannabinoids are common, and confirmation with a more specific method is essential for accurate results.[2]

Step 4: Evaluate Alternative Screening Strategies
  • Action: If your laboratory frequently encounters novel synthetic cannabinoids, consider developing or outsourcing a broader screening method.

  • Rationale: A targeted LC-MS/MS screen for a panel of common synthetic cannabinoids, including newer generations, may be more effective than relying on immunoassays with limited cross-reactivity.

Data on Immunoassay Cross-Reactivity

CompoundClassTarget Analyte of ImmunoassayRepresentative Cross-Reactivity (%)
THC-COOH Classical Cannabinoid THC-COOH 100%
JWH-018NaphthoylindoleTHC-COOH< 0.1%
UR-144PhenylacetylindoleTHC-COOH< 0.1%
AB-PINACAIndazole CarboxamideTHC-COOH< 0.1%
This compound Pyrazole Carboxamide THC-COOH Expected to be < 0.1% (Undetectable)

Note: This data is illustrative and compiled from general knowledge of immunoassay performance. Actual cross-reactivity can vary between different manufacturers' assays.

Experimental Protocols

Protocol: Generic Immunoassay Cross-Reactivity Testing

This protocol outlines a general procedure for assessing the cross-reactivity of a compound like this compound in a competitive immunoassay.

  • Preparation of Standards and Controls:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the this compound stock solution in a drug-free matrix (e.g., urine or buffer) to create a range of test concentrations.

    • Prepare positive and negative controls as specified by the immunoassay manufacturer.

  • Assay Procedure:

    • Follow the immunoassay manufacturer's instructions for the assay procedure (e.g., ELISA, EMIT).

    • In place of the sample, add the prepared dilutions of this compound.

    • Run the positive and negative controls in parallel.

  • Data Analysis:

    • Measure the signal response for each concentration of this compound.

    • Determine the concentration of this compound that produces a signal equivalent to the assay's cutoff calibrator.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of this compound at Cutoff) x 100

Visualizations

Immunoassay_Cross_Reactivity Mechanism of Immunoassay Cross-Reactivity cluster_0 High Specificity (e.g., THC) cluster_1 Low/No Cross-Reactivity (e.g., this compound) Antibody_THC Antibody Specific for THC THC THC THC->Antibody_THC:f1 Binds Strongly Antibody_5F Antibody Specific for THC FUPPYCA This compound FUPPYCA->Antibody_5F:f1 Does Not Bind

Caption: Antibody binding specificity for THC versus this compound.

Troubleshooting_Workflow Troubleshooting Negative Immunoassay Results Start Negative Immunoassay Result for Suspected this compound Sample Check_Assay Review Immunoassay Kit Insert for Target Analyte and Cross-Reactivity Data Start->Check_Assay Is_Listed Is this compound or a Structural Analog Listed with Significant Cross-Reactivity? Check_Assay->Is_Listed Confirm Proceed with Confirmatory Testing (LC-MS/MS or GC-MS) Is_Listed->Confirm Yes Report_Negative Report as Negative by Immunoassay, Recommend Confirmatory Testing if Suspicion Remains High Is_Listed->Report_Negative No Consider_Alternative Evaluate Alternative Screening Methods (e.g., Broader Synthetic Cannabinoid Panel) Confirm->Consider_Alternative Report_Negative->Confirm

References

Navigating the Complexities of Novel Psychoactive Substances: A Technical Support Center for 5F-AB-Fuppyca Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the forensic and clinical toxicology communities. Among these, synthetic cannabinoids like 5F-AB-Fuppyca require constant vigilance and the development of robust analytical methods for their detection and the interpretation of their metabolic profiles. This technical support center provides essential guidance, troubleshooting tips, and frequently asked questions to aid researchers in the mass spectrometric analysis of this compound and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound, with the IUPAC name N-(1-carbamoyl-2-methyl-propyl)-2-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide, is a synthetic cannabinoid featuring a pyrazole core. Its molecular formula is C₂₀H₂₆F₂N₄O₂ and it has a molar mass of 392.45 g/mol . The structure includes a 5-fluoropentyl tail, a fluorophenyl group, and a valinamide moiety, all of which are important considerations for predicting its metabolism and mass spectral fragmentation.

Q2: What are the expected major metabolic pathways for this compound?

A2: While comprehensive in-vivo metabolic studies on this compound are limited, based on its structural features and studies on analogous synthetic cannabinoids, the following metabolic pathways are anticipated:

  • Phase I Metabolism:

    • Hydroxylation: Primarily on the pentyl chain and potentially on the fluorophenyl ring.

    • Oxidative Defluorination: The 5-fluoropentyl chain is a common site for metabolic alteration, leading to the formation of a 5-hydroxypentyl metabolite, which can be further oxidized to a carboxylic acid.

    • Amide Bond Stability: In-vitro studies on the 3,5-regioisomer of this compound have shown that the amide linkage is resistant to hydrolysis by human carboxylesterases (hCES)[1][2].

  • Phase II Metabolism:

    • Glucuronidation: The hydroxylated metabolites are likely to undergo glucuronidation to form more water-soluble conjugates for excretion.

Q3: What are the common challenges in interpreting the mass spectra of this compound metabolites?

A3: A primary challenge is the lack of commercially available reference standards for its metabolites. This makes definitive identification difficult. Isomeric metabolites, such as different positional isomers of hydroxylated metabolites, can also be challenging to distinguish without high-resolution mass spectrometry and detailed fragmentation analysis. Furthermore, the presence of regioisomers of the parent compound in the initial seized material can complicate the interpretation of metabolic profiles[3].

Troubleshooting Guide for Mass Spectra Interpretation

Interpreting the mass spectra of novel synthetic cannabinoid metabolites requires a systematic approach. Below are common issues and recommended troubleshooting steps.

Issue Possible Cause Troubleshooting Steps
Unexpected or Unidentifiable Peaks in the Mass Spectrum Presence of regioisomers or impurities in the parent compound.Analyze a certified reference standard of the parent compound, if available, to identify any inherent impurities. Consider the possibility of regioisomers and their potential metabolites.
Co-elution of multiple metabolites.Optimize the liquid chromatography gradient to improve the separation of metabolites.
In-source fragmentation.Adjust the source parameters, such as the cone voltage or capillary temperature, to minimize in-source fragmentation.
Difficulty in Distinguishing Isomeric Metabolites Insufficient fragmentation for structural elucidation.Perform MS/MS or MSⁿ experiments at varying collision energies to generate more informative fragment ions.
Similar fragmentation patterns between isomers.Carefully analyze the relative abundances of fragment ions, as they may differ between isomers. High-resolution mass spectrometry can aid in confirming the elemental composition of fragments.
Low Abundance of Metabolite Signals Extensive metabolism leading to a wide range of low-concentration metabolites.Employ sensitive instrumentation, such as a QTOF or Orbitrap mass spectrometer. Optimize sample preparation to pre-concentrate the metabolites.
Inefficient ionization of certain metabolites.Experiment with different ionization sources (e.g., APCI) or mobile phase additives to enhance ionization.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following protocols are based on established methods for the analysis of synthetic cannabinoids and can be adapted for this compound and its metabolites.

Sample Preparation: Solid-Phase Extraction (SPE) of Urine Samples
  • Enzymatic Hydrolysis: To a 1 mL urine sample, add 50 µL of β-glucuronidase from Helix pomatia and incubate at 37°C for 2 hours to cleave glucuronide conjugates.

  • Sample Loading: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Load the hydrolyzed urine sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a 5% methanol in water solution.

  • Elution: Elute the analytes with 1 mL of a 2% formic acid in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Mass Spectrometer: A triple quadrupole, QTOF, or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MS Parameters:

    • Scan Mode: Full scan for initial screening and product ion scan for fragmentation analysis.

    • Precursor Ion: For the parent compound, the protonated molecule [M+H]⁺ is observed at an m/z of 393.2097[3][4].

    • Collision Energy: Optimize for each metabolite to obtain characteristic fragment ions.

Data Presentation

Currently, there is a lack of published quantitative data on the concentrations of this compound and its metabolites in biological samples from forensic or clinical cases. As research in this area progresses, it is anticipated that such data will become available. The table below is a template for how such quantitative data could be structured.

Table 1: Hypothetical Quantitative Data for this compound and its Metabolites in Urine (ng/mL)

Analyte Case 1 Case 2 Case 3 Mean ± SD
This compound< 0.1< 0.10.2-
This compound N-(5-hydroxypentyl)5.28.13.55.6 ± 2.3
This compound N-pentanoic acid12.518.99.813.7 ± 4.6
This compound N-(5-hydroxypentyl) glucuronide25.135.719.426.7 ± 8.2

Note: The data in this table is for illustrative purposes only and does not represent actual experimental findings.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the predicted metabolic pathway of this compound based on known metabolic reactions of similar synthetic cannabinoids.

metabolic_pathway parent This compound phase1_hydroxylation Hydroxylation (on pentyl chain) parent->phase1_hydroxylation Phase I phase1_defluorination Oxidative Defluorination parent->phase1_defluorination Phase I hydroxylated_metabolite Hydroxylated Metabolite phase1_hydroxylation->hydroxylated_metabolite defluorinated_hydroxylated_metabolite 5-Hydroxypentyl Metabolite phase1_defluorination->defluorinated_hydroxylated_metabolite phase2_glucuronidation Glucuronidation hydroxylated_metabolite->phase2_glucuronidation Phase II carboxylic_acid_metabolite Carboxylic Acid Metabolite defluorinated_hydroxylated_metabolite->carboxylic_acid_metabolite Oxidation defluorinated_hydroxylated_metabolite->phase2_glucuronidation Phase II glucuronide_conjugate Glucuronide Conjugate phase2_glucuronidation->glucuronide_conjugate experimental_workflow sample Biological Sample (e.g., Urine) hydrolysis Enzymatic Hydrolysis (β-glucuronidase) sample->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe lcms LC-MS/MS Analysis (Full Scan & Product Ion Scan) spe->lcms data_analysis Data Analysis (Metabolite Identification) lcms->data_analysis confirmation Confirmation with Reference Standards (if available) data_analysis->confirmation troubleshooting_logic rect_node rect_node start Unexpected Peak in Mass Spectrum check_parent Analyze Parent Compound Standard start->check_parent optimize_lc Optimize LC Separation start->optimize_lc Multiple Peaks Co-eluting? check_source Adjust MS Source Parameters start->check_source Fragment-like Ions in Full Scan? is_impurity Impurity in Standard? check_parent->is_impurity check_isomers Consider Regioisomers is_impurity->check_isomers No end_impurity Source of Peak Identified as Impurity is_impurity->end_impurity Yes end_isomer Hypothesize Isomeric Metabolite check_isomers->end_isomer end_coelution Improved Separation Achieved optimize_lc->end_coelution end_insource In-source Fragmentation Reduced check_source->end_insource

References

Validation & Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for 5F-AB-Fuppyca in Oral Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the detection of 5F-AB-Fuppyca in oral fluid. It includes detailed experimental protocols, a comparison with alternative techniques, and supporting data to aid in the development and validation of robust analytical methods for this synthetic cannabinoid.

Introduction to this compound and its Detection

This compound (also known as AZ-037) is a pyrazole-based synthetic cannabinoid that has been identified in the illicit drug market. As with other novel psychoactive substances (NPS), its detection in biological matrices like oral fluid is crucial for clinical and forensic toxicology. Oral fluid offers a non-invasive collection method and can reflect recent drug use. LC-MS/MS is the gold standard for the confirmation of synthetic cannabinoids in oral fluid due to its high sensitivity and specificity.

LC-MS/MS Method Validation: A Comparative Overview

A thorough validation is essential to ensure the reliability of any analytical method. The following tables summarize key validation parameters for the analysis of synthetic cannabinoids in oral fluid using LC-MS/MS, based on published methodologies for compounds structurally similar to this compound.

Table 1: Comparison of Sample Preparation Techniques for Synthetic Cannabinoids in Oral Fluid
Sample Preparation TechniquePrincipleAdvantagesDisadvantagesTypical RecoveryReference
Protein Precipitation (PPT) Addition of a solvent (e.g., acetonitrile) to precipitate proteins, followed by centrifugation.Simple, fast, and inexpensive.Less effective at removing matrix interferences, which can lead to ion suppression.80-110%[1]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a solvent.Provides cleaner extracts, reduces matrix effects, and allows for sample concentration.More time-consuming and expensive than PPT. Requires method development to optimize sorbent, wash, and elution steps.>85%[2][3]
Supported Liquid Extraction (SLE) Aqueous sample is loaded onto a diatomaceous earth support. An immiscible organic solvent is then used to elute the analytes.Simpler and faster than traditional liquid-liquid extraction. Provides clean extracts.Can be more expensive than PPT.80-115%[4]
Dispersive Liquid-Liquid Microextraction (DLLME) A small volume of extraction solvent and a disperser solvent are injected into the aqueous sample, forming a cloudy solution. After centrifugation, the sedimented phase is analyzed.High enrichment factor, low solvent consumption.Can be technically challenging and sensitive to experimental parameters.>90%[5]
Table 2: Typical LC-MS/MS Method Validation Parameters for Synthetic Cannabinoids in Oral Fluid
ParameterTypical Range of ValuesKey Considerations
Limit of Detection (LOD) 0.01 - 1 ng/mLMust be sensitive enough for the intended application.
Limit of Quantification (LOQ) 0.05 - 2.5 ng/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Linearity (R²) > 0.99Demonstrates a proportional relationship between concentration and instrument response.
Accuracy (% Bias) Within ±15% (±20% at LOQ)Closeness of the measured value to the true value.
Precision (% RSD) < 15% (< 20% at LOQ)Agreement between replicate measurements.
Recovery (%) 80 - 120%Efficiency of the extraction process.
Matrix Effect (%) Should be minimized and compensated for with an appropriate internal standard.Ion suppression or enhancement caused by co-eluting matrix components.
Stability Assessed under various storage conditions (e.g., room temperature, 4°C, -20°C) and freeze-thaw cycles.Synthetic cannabinoids can be prone to degradation and adsorption to container surfaces.[6]

Experimental Protocols

Sample Preparation: A Generalized Protocol

A common and effective method for preparing oral fluid samples for LC-MS/MS analysis is protein precipitation, valued for its simplicity and speed.

Materials:

  • Oral fluid collection device (e.g., Quantisal™)

  • Centrifuge tubes

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS) solution (a deuterated analog of a similar synthetic cannabinoid)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of oral fluid in a centrifuge tube, add 20 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following are typical instrumental conditions for the analysis of synthetic cannabinoids. Note: Specific parameters for this compound, particularly the MRM transitions, must be empirically determined.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for synthetic cannabinoids.

  • Precursor Ion: For this compound (C₂₀H₂₆F₂N₄O₂), the protonated molecule [M+H]⁺ would have an m/z of 393.2.[7]

  • Product Ions (MRM Transitions): These need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing product ion scans. At least two transitions (one for quantification and one for qualification) should be selected to ensure specificity.

  • Collision Energy and other MS parameters: These will need to be optimized for each MRM transition to achieve maximum sensitivity.

Mandatory Visualization

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing OralFluid Oral Fluid Collection (e.g., Quantisal™ device) Spiking Spike with Internal Standard OralFluid->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Quantification Quantification and Confirmation LC_MSMS->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound in oral fluid.

Comparison with Alternative Methods

While LC-MS/MS is the confirmatory method of choice, other techniques can be used for screening or in settings where LC-MS/MS is not available.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common screening technique for drugs of abuse.

  • Principle: Based on the competitive binding of an antibody to the target analyte.

  • Advantages: High throughput, relatively low cost per sample, and does not require extensive instrumentation.[8]

  • Disadvantages: Prone to cross-reactivity with structurally similar compounds, leading to false positives. Results are typically qualitative or semi-quantitative and require confirmation by a more specific method like LC-MS/MS. The availability of a specific antibody for this compound may be limited.

Liquid Chromatography with Fluorescence Detection (LC-FD)

For compounds with native fluorescence or those that can be derivatized to be fluorescent, LC-FD can be a viable alternative to LC-MS/MS.

  • Principle: Separates the analyte by liquid chromatography, and detection is based on the fluorescence of the compound.

  • Advantages: Can offer good sensitivity and selectivity for fluorescent compounds. Instrumentation is less expensive and complex than LC-MS/MS.[2]

  • Disadvantages: Not all compounds are naturally fluorescent, and derivatization adds an extra step to the sample preparation and can introduce variability. It is not as universal as mass spectrometry for compound identification. The fluorescent properties of this compound would need to be investigated.

Table 3: Head-to-Head Comparison of Analytical Techniques
FeatureLC-MS/MSELISALC-FD
Specificity Very HighModerate to LowHigh (for fluorescent compounds)
Sensitivity Very HighHighHigh
Quantification Yes (Gold Standard)Semi-quantitative at bestYes
Throughput ModerateHighModerate
Cost per Sample HighLowModerate
Confirmation YesNo (requires confirmation)Potentially, but less definitive than MS
Application Confirmatory analysis, quantificationScreeningQuantification of fluorescent analytes

Conclusion

The validation of an LC-MS/MS method for the detection of this compound in oral fluid requires a systematic approach that includes optimizing sample preparation, chromatographic separation, and mass spectrometric detection. While specific MRM transitions for this compound must be determined experimentally, the methodologies and validation parameters presented in this guide for similar synthetic cannabinoids provide a robust framework for developing a reliable and sensitive analytical method. The choice of sample preparation will depend on the desired balance between sample cleanliness, throughput, and cost. For initial screening, ELISA can be a useful tool, but all presumptive positive results must be confirmed by a highly specific method such as LC-MS/MS.

References

A Comparative Guide to the Analytical Methods for 5F-AB-FUPPYCA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence of novel psychoactive substances (NPS), such as the synthetic cannabinoid 5F-AB-FUPPYCA (also known as AZ-037), presents a significant challenge for analytical laboratories.[1] Ensuring accurate and reproducible detection and quantification is crucial for forensic toxicology, clinical diagnostics, and pharmacological research. This guide provides a comparative overview of the primary analytical methodologies for this compound, supported by experimental data drawn from published studies. While a formal inter-laboratory comparison study for this specific compound is not publicly available, this document synthesizes existing data to offer a valuable resource for professionals in the field. The inherent variability between laboratories, often stemming from a lack of certified reference materials for new analogues and differences in instrumentation, underscores the importance of robust, validated methods.[2]

Data Presentation: A Comparative Overview of Analytical Techniques

The principal methods for the identification and quantification of this compound and other synthetic cannabinoids are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), including advanced techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[3][4][5][6] The following tables summarize the typical instrumentation and performance characteristics for these methods, based on single-laboratory validation studies of this compound and related synthetic cannabinoids.

Table 1: Comparison of GC-MS and LC-MS/MS Methods for Synthetic Cannabinoid Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase, followed by ionization and mass analysis.[4]Separates compounds in the liquid phase, followed by ionization and tandem mass analysis for enhanced selectivity and sensitivity.[6][7]
Typical Application Widely used in forensic laboratories for the analysis of seized materials.[4][8]Preferred for complex biological matrices like blood and urine due to higher sensitivity and specificity.[6][7]
Sample Derivatization May be required for non-volatile or thermally labile compounds.Generally not required, allowing for a simpler sample preparation.
Ionization Technique Commonly Electron Ionization (EI).[4]Electrospray Ionization (ESI) is most common.
Reported Analytes 5F-AB-PFUPPYCA and other synthetic cannabinoids.[3][8]This compound, its metabolites, and a wide range of other synthetic cannabinoids.[6]

Table 2: Illustrative Performance Characteristics of LC-MS/MS Methods for Synthetic Cannabinoid Quantification

AnalyteMatrixLOQ (ng/mL)Extraction MethodReference
JWH-122Urine0.01Solid-Phase Extraction[7]
AMB-FUBINACAUrine0.01Solid-Phase Extraction[7]
5F-AMBUrine0.03Solid-Phase Extraction[7]
5F-ADBUrine0.03Solid-Phase Extraction[7]
AB-CHMINACAUrine0.1Solid-Phase Extraction[7]
5F-MDMB-PICAUrine0.1Solid-Phase Extraction[7]

Note: This table provides examples of LOQs for various synthetic cannabinoids to illustrate the typical sensitivity of LC-MS/MS methods. Specific performance for this compound may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for GC-MS and LC-QTOF-MS analysis of synthetic cannabinoids.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for 5F-AB-PFUPPYCA

This protocol is based on the analysis of seized material.[3]

  • Sample Preparation: A swab of the packaging material containing the suspected substance is taken with methanol.[3]

  • Instrumentation:

    • Instrument: Agilent 5975 Series GC/MSD System.[3]

    • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm).[3]

    • Carrier Gas: Helium.[3]

  • GC Conditions:

    • Injection Port Temperature: 265 °C.[3]

    • Injection Type: Splitless.[3]

  • MS Conditions:

    • Mass Scan Range: 40-550 m/z.[3]

  • Data Analysis: The resulting mass spectrum is compared to a reference standard of 5F-AB-PFUPPYCA.[3]

Protocol 2: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for 5F-AB-PFUPPYCA

This protocol is also based on the analysis of seized material.[3]

  • Sample Preparation: A 1:100 dilution of a methanol swabbing of the sample in the initial mobile phase.[3]

  • Instrumentation:

    • Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC.[3]

    • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[3]

  • LC Conditions:

    • Mobile Phase A: 10 mM Ammonium formate (pH 3.0).[3]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A time-programmed gradient from 95% A to 95% B.[3]

    • Injection Volume: 20 µL.[3]

  • MS Conditions:

    • Scan Range: 100-550 Da.[3]

  • Data Analysis: The accurate mass measurement and fragmentation pattern are compared to a known reference standard.[3]

Mandatory Visualizations

Signaling Pathway of a Synthetic Cannabinoid Receptor Agonist

This compound is presumed to be an agonist of the CB1 receptor.[1] The following diagram illustrates the general signaling pathway initiated by the activation of cannabinoid receptors.

G General Signaling Pathway of a Cannabinoid Receptor Agonist SC Synthetic Cannabinoid (e.g., this compound) CB1R CB1/CB2 Receptor SC->CB1R Binds to and activates Gi Gi/o Protein CB1R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates Ion Ion Channels (e.g., K+, Ca2+) Gi->Ion Modulates cAMP cAMP Production AC->cAMP Decreased Effects Cellular Effects (e.g., altered neurotransmission) cAMP->Effects MAPK->Effects Ion->Effects

General signaling cascade following cannabinoid receptor activation.
Experimental Workflow for Synthetic Cannabinoid Analysis

The diagram below outlines a typical workflow for the analysis of this compound in a laboratory setting, from sample reception to final reporting.

G General Experimental Workflow for this compound Analysis cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample_Reception Sample Reception (Seized Material/Biological Sample) Initial_Screen Initial Screening (e.g., Immunoassay) Sample_Reception->Initial_Screen Sample_Prep Sample Preparation (Extraction/Dilution) Initial_Screen->Sample_Prep LC_MS LC-MS/MS or LC-QTOF Analysis Sample_Prep->LC_MS GC_MS GC-MS Analysis Sample_Prep->GC_MS Data_Processing Data Processing & Analysis LC_MS->Data_Processing GC_MS->Data_Processing Confirmation Confirmation with Reference Standard Data_Processing->Confirmation Reporting Final Report Generation Confirmation->Reporting

A typical laboratory workflow for the analysis of this compound.

References

A Comparative Analysis of Receptor Activity: 5F-AB-FUPPYCA vs. 5F-ADB-PINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro receptor activity of two synthetic cannabinoid receptor agonists (SCRAs), 5F-AB-FUPPYCA and 5F-ADB-PINACA. The information presented is intended for an audience with a professional background in pharmacology, drug discovery, and related scientific fields.

Executive Summary

Significant disparities in the available research data define the current understanding of this compound and 5F-ADB-PINACA. 5F-ADB-PINACA is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with extensive quantitative data available regarding its binding affinity and functional activity. In stark contrast, the pharmacological profile of this compound remains largely uncharacterized in publicly available literature. Studies utilizing a live cell β-arrestin 2 recruitment assay have reported this compound to be essentially inactive at both CB1 and CB2 receptors[1][2]. This fundamental difference in receptor interaction dictates their potential physiological effects and research applications.

Quantitative Receptor Activity Data

Due to the limited data for this compound, a direct quantitative comparison is not feasible. The following table summarizes the available in vitro receptor activity data for 5F-ADB-PINACA at human cannabinoid receptors.

CompoundReceptorAssay TypeParameterValue (nM)
5F-ADB-PINACA CB1Radioligand BindingKᵢ0.32 - 0.55
CB2Radioligand BindingKᵢ>10,000
CB1Membrane PotentialEC₅₀0.24 - 21
CB2Membrane PotentialEC₅₀0.88 - 15
CB1β-arrestin 2 RecruitmentEC₅₀1.78
CB2β-arrestin 2 RecruitmentEC₅₀1.46

Note: Values are compiled from multiple studies and may vary based on the specific experimental conditions and cell lines used.[3][4][5]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of cannabinoid receptor activation, it is crucial to examine the downstream signaling cascades. The following diagrams illustrate the canonical signaling pathway for cannabinoid receptors and a typical experimental workflow for assessing receptor activity.

Cannabinoid Receptor Signaling Pathway Cannabinoid Receptor Signaling Cascade cluster_membrane Cell Membrane CB1/CB2_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein (αβγ) CB1/CB2_Receptor->G_Protein Activates Arrestin β-Arrestin CB1/CB2_Receptor->Arrestin Recruits AC Adenylate Cyclase G_Protein->AC αi inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK_Pathway βγ activates Ion_Channels Ion Channels (Ca²⁺ Influx ↓, K⁺ Efflux ↑) G_Protein->Ion_Channels βγ modulates Agonist SCRA Agonist (e.g., 5F-ADB-PINACA) Agonist->CB1/CB2_Receptor Binds to cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Arrestin->MAPK_Pathway Scaffolds Receptor_Internalization Receptor Internalization & Desensitization Arrestin->Receptor_Internalization

Caption: Canonical G-protein dependent and independent signaling pathways activated by cannabinoid receptor agonists.

Experimental_Workflow_Beta_Arrestin_Assay Workflow for β-Arrestin Recruitment Assay Cell_Culture 1. Cell Culture (HEK 293 cells expressing CB1/CB2 and β-arrestin fusion proteins) Plating 2. Cell Plating (Assay-ready plates) Cell_Culture->Plating Compound_Addition 3. Compound Addition (Serial dilutions of this compound or 5F-ADB-PINACA) Plating->Compound_Addition Incubation 4. Incubation Compound_Addition->Incubation Substrate_Addition 5. Substrate Addition (Luminescent or fluorescent substrate) Incubation->Substrate_Addition Detection 6. Signal Detection (Luminometer or Fluorometer) Substrate_Addition->Detection Data_Analysis 7. Data Analysis (Dose-response curves, EC₅₀ calculation) Detection->Data_Analysis

Caption: A generalized workflow for a β-arrestin 2 recruitment assay to determine agonist activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of synthetic cannabinoid receptor agonists.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ value) of a compound for a receptor.

  • Cell Preparation: Membranes from cells stably expressing the human CB1 or CB2 receptor are used.

  • Radioligand: A radiolabeled cannabinoid agonist or antagonist (e.g., [³H]CP55,940) is used as the primary ligand.

  • Assay Protocol:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or 5F-ADB-PINACA).

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Fluorescence-Based Membrane Potential Assay

This functional assay measures the ability of a compound to activate G-protein coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

  • Cell Line: AtT-20 cells stably expressing the human CB1 receptor are often used as they endogenously express GIRK channels.

  • Assay Protocol:

    • Cells are plated in a microplate and loaded with a fluorescent membrane potential-sensitive dye.

    • A baseline fluorescence reading is taken.

    • The test compound is added at various concentrations.

    • Changes in fluorescence, corresponding to changes in membrane potential, are monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The change in fluorescence is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values can be determined.[3][4][5]

β-Arrestin 2 Recruitment Assay

This assay measures the recruitment of the scaffolding protein β-arrestin 2 to the activated cannabinoid receptor, a key event in receptor desensitization and G-protein independent signaling.[6][7][8][9]

  • Assay Principle: This assay often utilizes enzyme fragment complementation (EFC). The cannabinoid receptor is fused to a small enzyme fragment, and β-arrestin 2 is fused to a larger, complementary enzyme fragment.[10]

  • Assay Protocol:

    • Cells co-expressing the receptor-enzyme fragment and the β-arrestin-enzyme fragment fusions are plated.

    • The test compound is added at various concentrations.

    • Agonist binding to the receptor induces a conformational change, leading to the recruitment of the β-arrestin 2 fusion protein.

    • The proximity of the two enzyme fragments results in the formation of a functional enzyme.

    • A substrate is added that is converted by the active enzyme into a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: The signal intensity is proportional to the extent of β-arrestin 2 recruitment. A dose-response curve is generated by plotting the signal against the compound concentration to determine EC₅₀ and Eₘₐₓ values.[6]

Conclusion

The available scientific evidence strongly indicates that 5F-ADB-PINACA is a potent agonist at cannabinoid receptors, capable of eliciting robust downstream signaling. In contrast, this compound demonstrates little to no activity at these receptors in the assays conducted to date. Researchers and drug development professionals should consider these profound differences in receptor activity when designing experiments or considering these compounds for any application. The lack of data on this compound highlights a significant knowledge gap and underscores the importance of comprehensive pharmacological characterization of novel psychoactive substances.

References

A Comparative Analysis of the Metabolic Stability of JWH-018 and 5F-AB-PINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Compound Selection: Initial research revealed a lack of publicly available metabolic stability data for 5F-AB-Fuppyca. To fulfill the comparative analysis request, the structurally related and well-characterized synthetic cannabinoid 5F-AB-PINACA has been selected as a substitute. This guide therefore compares the metabolic stability of JWH-018 and 5F-AB-PINACA.

This guide provides a detailed comparison of the in vitro metabolic stability of two prominent synthetic cannabinoids, JWH-018 and 5F-AB-PINACA. The data presented is intended to inform researchers and scientists in the fields of pharmacology, toxicology, and drug development on the metabolic fate of these compounds. All quantitative data is derived from in vitro studies utilizing human liver microsomes (HLM).

Quantitative Metabolic Stability Data

The following table summarizes the key parameters for the metabolic stability of JWH-018 and 5F-AB-PINACA in human liver microsomes.

ParameterJWH-0185F-AB-PINACA
In Vitro Half-Life (T1/2) ~21.1 min35.9 ± 3.0 min[1]
Intrinsic Clearance (CLint) ~64.9 µL/min/mg18 mL/min/kg (scaled)[1]
Primary Metabolic Pathways Hydroxylation, N-dealkylation, CarboxylationAmide Hydrolysis, Hydroxylation, Oxidative Defluorination[1]
Key Metabolizing Enzymes Cytochrome P450 (CYP2C9, CYP1A2, CYP2C19)Carboxylesterases, Cytochrome P450

Experimental Protocols

The data presented in this guide is based on in vitro metabolism studies using human liver microsomes. The general experimental workflow is outlined below.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes
  • Incubation Mixture Preparation: A typical incubation mixture contains the test compound (JWH-018 or 5F-AB-PINACA), pooled human liver microsomes, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C in a shaking water bath.

  • Sampling: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction in the collected aliquots is stopped by the addition of a cold organic solvent, such as acetonitrile.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (T1/2 = -0.693/slope). Intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration in the incubation.

Visualizing Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the metabolic pathways of JWH-018 and 5F-AB-PINACA, along with a generalized experimental workflow for in vitro metabolic stability studies.

Experimental Workflow for In Vitro Metabolic Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Incubation Mixture (Test Compound, HLM, Buffer) C Pre-incubate at 37°C A->C B Prepare NADPH Regenerating System D Initiate Reaction (Add NADPH System) B->D C->D E Incubate at 37°C with Shaking D->E F Collect Aliquots at Time Points E->F G Terminate Reaction (Add Cold Acetonitrile) F->G H Centrifuge to Remove Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate T1/2 and CLint I->J Metabolic Pathways of JWH-018 cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism JWH018 JWH-018 M1 Monohydroxylation (Pentyl Chain) JWH018->M1 CYP2C9, CYP1A2 M2 Monohydroxylation (Indole Ring) JWH018->M2 CYP2C9, CYP1A2 M3 Monohydroxylation (Naphthyl Ring) JWH018->M3 CYP2C9, CYP1A2 M4 N-dealkylation JWH018->M4 CYP Enzymes M5 Carboxylation (Pentyl Chain) M1->M5 ADH/ALDH Glucuronide1 Hydroxylated Metabolite Glucuronide M1->Glucuronide1 UGTs Glucuronide2 Hydroxylated Metabolite Glucuronide M2->Glucuronide2 UGTs Metabolic Pathways of 5F-AB-PINACA cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 5F-AB-PINACA 5F-AB-PINACA M1 Amide Hydrolysis (to Carboxylic Acid) 5F-AB-PINACA->M1 Carboxylesterases M2 Hydroxylation (Pentyl Chain) 5F-AB-PINACA->M2 CYP Enzymes M3 Oxidative Defluorination & Hydroxylation 5F-AB-PINACA->M3 CYP Enzymes Glucuronide1 Carboxylic Acid Glucuronide M1->Glucuronide1 UGTs Glucuronide2 Hydroxylated Metabolite Glucuronide M2->Glucuronide2 UGTs

References

Distinguishing 5F-AB-FUPPYCA from its 3,5-Regioisomer by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of synthetic cannabinoids presents a significant challenge for forensic and research laboratories, necessitating accurate and reliable methods for the identification and differentiation of closely related isomers. This guide provides a detailed comparison of 5F-AB-FUPPYCA and its 3,5-regioisomer, focusing on the use of Nuclear Magnetic Resonance (NMR) spectroscopy as a definitive tool for their distinction. The structural nuances between these two compounds, while subtle, result in discernible differences in their NMR spectra, providing a robust basis for unambiguous identification.

Structural and NMR Data Comparison

The key to differentiating this compound from its 3,5-regioisomer lies in the chemical environment of the pyrazole ring proton and the adjacent carbon atoms. The substitution pattern of the carboxamide and the fluorophenyl groups on the pyrazole core dictates the electronic environment and, consequently, the chemical shifts observed in both ¹H and ¹³C NMR spectra.

Table 1: Predicted Distinguishing ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound and its 3,5-Regioisomer

Atom This compound (5,3-isomer) 3,5-Regioisomer Key Differentiating Feature
Pyrazole C4-H ~6.8 - 7.2~6.5 - 6.9The C4-H proton in the 5,3-isomer is expected to be at a higher chemical shift (downfield) compared to the 3,5-isomer.
Pyrazole C3 Carbonyl substitutedFluorophenyl substitutedThe chemical shift of this carbon will be significantly different due to the directly attached group.
Pyrazole C5 Fluorophenyl substitutedCarbonyl substitutedThe chemical shift of this carbon will be significantly different due to the directly attached group.
Amide NH ~7.5 - 8.0~7.5 - 8.0While potentially similar, slight differences may be observed.
Aromatic CH (fluorophenyl) ~7.1 - 7.8~7.1 - 7.8The patterns and chemical shifts of the fluorophenyl protons are expected to be very similar in both isomers.
5-fluoropentyl CH₂ ~1.8 - 4.5~1.8 - 4.5The signals for the fluoropentyl chain are expected to be very similar in both isomers.
Valinamide CH/CH₃ ~0.9 - 4.2~0.9 - 4.2The signals for the valinamide moiety are expected to be very similar in both isomers.

Note: The chemical shift values are estimates based on related compounds and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Analysis

This section outlines a general procedure for the NMR analysis of this compound and its regioisomer.

1. Sample Preparation:

  • Dissolve 5-10 mg of the analytical standard in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆).

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

  • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and aid in the assignment of carbon types.

  • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguous assignment of proton and carbon signals, respectively.

3. Data Analysis:

  • Process the acquired spectra using appropriate NMR software.

  • Reference the spectra to the residual solvent peak.

  • Integrate the proton signals to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities of the signals to elucidate the structure.

  • Pay close attention to the chemical shift of the pyrazole C4-H proton as the primary diagnostic signal for differentiating the two isomers.

Visualization of the Distinguishing Features

The following diagrams illustrate the structural differences and the logical workflow for distinguishing the two regioisomers by NMR.

G Structural Isomers of this compound cluster_0 This compound (5,3-isomer) cluster_1 3,5-Regioisomer a Pyrazole Ring b C5: p-Fluorophenyl a->b c C3: Carboxamide a->c d Pyrazole Ring e C3: p-Fluorophenyl d->e f C5: Carboxamide d->f

Caption: Structural difference between this compound and its 3,5-regioisomer.

G NMR Differentiation Workflow start Acquire ¹H NMR Spectrum observe_c4h Observe Chemical Shift of Pyrazole C4-H Proton start->observe_c4h downfield Downfield Shift (~6.8 - 7.2 ppm) observe_c4h->downfield Higher δ upfield Upfield Shift (~6.5 - 6.9 ppm) observe_c4h->upfield Lower δ isomer_53 Identified as This compound (5,3-isomer) downfield->isomer_53 isomer_35 Identified as 3,5-Regioisomer upfield->isomer_35

Comparative Analysis of FUPPYCA and PINACA Series Synthetic Cannabinoids: A Guide to Their Mass Spectral Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mass spectral fragmentation patterns of two prominent series of synthetic cannabinoids: the FUPPYCA (4-fluorophenyl-pyrazole-carboxamide) and PINACA (indazole-3-carboxamide) series. Understanding the distinct fragmentation pathways of these compounds is crucial for their unambiguous identification in forensic and clinical settings, as well as for metabolism studies in drug development. This document summarizes key quantitative data, outlines typical experimental protocols, and visualizes the characteristic fragmentation pathways.

Core Structural Differences

The fundamental difference between the FUPPYCA and PINACA series lies in their core heterocyclic systems. The FUPPYCA series is characterized by a 4-fluorophenyl-pyrazole core, whereas the PINACA series is built upon an indazole core. This structural variance is the primary determinant of their distinct fragmentation patterns upon analysis by mass spectrometry.

Figure 1: Comparison of the core chemical structures of the FUPPYCA and PINACA series.

Comparative Fragmentation Patterns

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is the cornerstone for identifying synthetic cannabinoids. The following tables summarize the characteristic fragment ions observed for representative analogues of the FUPPYCA and PINACA series. A predominant fragmentation pathway for both series involves the cleavage of the bond adjacent to the carbonyl group in the carboxamide linker.[1]

PINACA Series Fragmentation Data

The PINACA series, with its indazole core, consistently produces characteristic fragment ions that are invaluable for identification. The fragmentation of 5F-ADB (also known as 5F-MDMB-PINACA) and ADB-PINACA has been well-documented.

Compound Precursor Ion (m/z) Characteristic Fragment Ions (m/z) Proposed Fragment Structure/Origin
5F-ADB (5F-MDMB-PINACA) 378.2 [M+H]⁺318.20, 251.12 (base peak), 233.11, 213.10, 145.04Cleavage of the ester carbonyl; Rearrangement product; Cleavage of the amide bond; Loss of the terminal fluorine atom from the pentyl chain; Loss of the entire 5-fluoropentyl side chain.[2]
ADB-PINACA 331.2 [M+H]⁺215.12, 145.04Cleavage of the N-alkyl chain; Formation of the indazole-3-carboxamide ion.[3]
MDMB-4en-PINACA 357 [M]⁺301, 213 (base peak), 145, 131McLafferty rearrangement; Acylium-indazole-alkyl ion; Acylium-indazole ion; Methylidene-indazolium ion.
FUPPYCA Series Fragmentation Data

The FUPPYCA series is characterized by its 4-fluorophenyl-pyrazole core. While detailed quantitative data for a wide range of FUPPYCA analogues is less abundant in the literature compared to the PINACA series, the primary fragmentation is known to occur at the carboxamide linker.[1]

Compound Precursor Ion (m/z) Characteristic Fragment Ions (m/z) Proposed Fragment Structure/Origin
5F-AB-PFUPPYCA 393.2 [M+H]⁺Data not readily availableCleavage adjacent to the carbonyl group is expected.
AB-FUPPYCA Varies by analogueData not readily availableCleavage adjacent to the carbonyl group is the primary fragmentation pathway.[1]

Experimental Protocols

The following are generalized experimental protocols for the analysis of FUPPYCA and PINACA series synthetic cannabinoids using GC-MS and LC-MS/MS. These protocols are based on methods commonly reported in the scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Samples (e.g., herbal material, powders) are typically extracted with an organic solvent such as methanol or acetonitrile. The extract is then filtered and may be diluted prior to injection. For biological matrices like blood or urine, a liquid-liquid or solid-phase extraction is employed to isolate the analytes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150 °C, holding for 1 minute, then ramping to 300 °C at 15-20 °C/min, with a final hold time.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-550.

    • Ion Source Temperature: 230 °C.

GCMS_Workflow Sample Sample (Herbal Material, Powder, or Biological Matrix) Extraction Solvent Extraction (Methanol/Acetonitrile) Sample->Extraction Filtration Filtration Extraction->Filtration Dilution Dilution (Optional) Filtration->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-550) Ionization->Detection Analysis Data Analysis Detection->Analysis

Figure 2: A generalized workflow for the GC-MS analysis of synthetic cannabinoids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Similar to GC-MS, samples are extracted with a suitable solvent. For biological fluids, protein precipitation or solid-phase extraction is common. Extracts are typically evaporated and reconstituted in the initial mobile phase.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or QTOF) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution with two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and an organic solvent like acetonitrile or methanol with the same additive as mobile phase B.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan/product ion scan for untargeted analysis.

    • Collision Gas: Argon is typically used.

    • Collision Energy: Optimized for each specific compound to achieve characteristic fragmentation.

LCMSMS_Workflow Sample Sample (Herbal Material, Powder, or Biological Matrix) Extraction Extraction/Cleanup (LLE or SPE) Sample->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS1 Precursor Ion Selection (Q1) Ionization->MS1 Fragmentation Collision-Induced Dissociation (Q2) MS1->Fragmentation MS2 Product Ion Detection (Q3) Fragmentation->MS2 Analysis Data Analysis MS2->Analysis PINACA_Fragmentation Parent 5F-ADB (m/z 378.2) Frag1 Loss of Ester Carbonyl (m/z 318.20) Parent->Frag1 Frag2 Rearrangement (m/z 251.12) Parent->Frag2 Frag3 Amide Bond Cleavage (m/z 233.11) Parent->Frag3 Frag4 Loss of Terminal Fluorine (m/z 213.10) Frag3->Frag4 Frag5 Loss of 5-Fluoropentyl Chain (m/z 145.04) Frag3->Frag5 FUPPYCA_Fragmentation Parent FUPPYCA Analogue Cleavage Cleavage adjacent to Carbonyl Group Parent->Cleavage Fragment1 4-Fluorophenyl-pyrazole Core Fragment Cleavage->Fragment1 Fragment2 Amide Side-Chain Fragment Cleavage->Fragment2

References

Forensic Identification of 5F-AB-Fuppyca: A Comparative Guide to Validation Parameters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic laboratories. Among these, synthetic cannabinoids are a prominent class, with new analogues frequently appearing on the illicit market. 5F-AB-Fuppyca (also known as 5F-AB-PFUPPYCA) is one such synthetic cannabinoid that requires robust and validated analytical methods for its unambiguous identification in forensic casework. This guide provides a comparative overview of the validation parameters for the forensic identification of this compound and similar compounds, offering supporting experimental data and detailed methodologies.

Comparison of Analytical Method Validation Parameters

While specific quantitative validation data for a dedicated this compound assay is not widely published, the following table presents typical validation parameters for the analysis of other relevant synthetic cannabinoids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). These values serve as a benchmark for laboratories developing and validating methods for this compound.

Validation Parameter5F-MDMB-PICA (GC-MS/MS)[1]5F-CUMYL-PICA (GC-MS/MS)[1]General Synthetic Cannabinoids (LC-MS/MS)[2][3]
Limit of Detection (LOD) 0.11 ng/mL0.1 ng/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 0.50 ng/mL0.50 ng/mL0.05 - 5 ng/mL
Linearity (r²) >0.99>0.99>0.99
Linear Range 0.5 - 500 ng/mL0.5 - 500 ng/mLTypically 0.25 - 25 ng/mL
Accuracy (% Bias) 3.9 - 7.3%2.4 - 5.5%Generally within ±15%
Precision (%RSD) 6.4 - 8.3%4.6 - 7.7%Generally <15%
Recovery 82.54 - 91.40%82.54 - 91.40%Method dependent
Matrix Effects 15 - 24%15 - 24%Method dependent

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols for the qualitative identification of this compound are based on methods reported by the Center for Forensic Science Research and Education[4].

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A swab of the packaging or suspected material is extracted with methanol.

  • Instrumentation: Agilent 5975 Series GC/MSD System or equivalent.

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar column.

  • Carrier Gas: Helium with a flow rate adjusted based on retention time locking.

  • Injection Port Temperature: 265 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 0.5 min.

    • Ramp 1: 30 °C/min to 310 °C.

    • Hold at 310 °C for 5.5 min.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: 40-550 m/z.

    • Acquisition Mode: Electron Ionization (EI) at 70 eV.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
  • Sample Preparation: A 1:100 dilution of a methanol swabbing in the initial mobile phase.

  • Instrumentation: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system or equivalent.

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar reversed-phase column.

  • Mobile Phase:

    • A: 10 mM ammonium formate in water, pH 3.0.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • Initial: 95% A, 5% B.

    • Ramp to 5% A, 95% B over 4 min.

    • Hold at 95% B for 2 min.

    • Return to initial conditions at 7 min.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 50 °C.

  • Autosampler Temperature: 15 °C.

  • Injection Volume: 20 µL.

  • QTOF Parameters:

    • Ion Source: TurboIonSpray.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • TOF MS Scan Range: 100-550 Da.

    • MS/MS Scan Range: 50-550 Da.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the forensic identification of this compound.

Forensic_Workflow_5F_AB_Fuppyca cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis and Reporting Sample_Receipt Sample Receipt and Documentation Preliminary_Exam Preliminary Examination Sample_Receipt->Preliminary_Exam Extraction Solvent Extraction (Methanol) Preliminary_Exam->Extraction Dilution Dilution for LC-QTOF-MS Extraction->Dilution GCMS GC-MS Analysis Extraction->GCMS LCQTOF LC-QTOF-MS Analysis Dilution->LCQTOF Data_Review Data Review and Interpretation GCMS->Data_Review LCQTOF->Data_Review Confirmation Confirmation against Reference Standard Data_Review->Confirmation Report Final Report Generation Confirmation->Report

Caption: Forensic analysis workflow for this compound.

References

Comparative Analysis of 5F-AB-Fuppyca Quantification Across Biological Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of analytical methodologies for the quantification of synthetic cannabinoids, with a focus on providing context for the analysis of 5F-AB-Fuppyca. Due to a scarcity of publicly available, detailed cross-validation studies for this compound, this document leverages data from validated methods for other potent synthetic cannabinoids, particularly those with similar chemical structures, to provide a comparative framework.

This guide details experimental protocols, presents quantitative data in clear tabular formats, and includes visualizations of key pathways and workflows to support research and analytical method development in the field of novel psychoactive substances (NPS).

Introduction to this compound

This compound is a synthetic cannabinoid featuring a pyrazole core, distinguishing it from many earlier generations of indole- or indazole-based compounds.[1] Like other synthetic cannabinoids, it is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2, mimicking the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] The continuous emergence of new synthetic cannabinoids like this compound presents a significant challenge for forensic and clinical toxicology, necessitating the development and validation of robust analytical methods for their detection and quantification in various biological matrices.

Comparative Quantification Data in Different Matrices

The following tables summarize typical validation parameters for the quantification of potent synthetic cannabinoids in whole blood, urine, and oral fluid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific data for this compound is limited, the presented data for compounds like 5F-ADB, AB-CHMINACA, and others provide a benchmark for expected analytical performance.

Table 1: Quantification of Synthetic Cannabinoids in Whole Blood

AnalyteLLD (ng/mL)LLOQ (ng/mL)Linearity (ng/mL)Recovery (%)Matrix Effect (%)Reference
5F-ADB0.010.0250.025 - 1075-85Ion Suppression[3]
5F-MDMB-PINACA0.050.10.1 - 10>80Not specified
AB-CHMINACA0.10.250.25 - 25Not specifiedNot specified
MDMB-CHMICA0.10.250.25 - 25Not specifiedNot specified

Table 2: Quantification of Synthetic Cannabinoids in Urine

Analyte/MetaboliteLLD (ng/mL)LLOQ (ng/mL)Linearity (ng/mL)Recovery (%)Matrix Effect (%)Reference
JWH-018 Metabolite0.10.50.5 - 10085-95<15[4]
UR-144 Metabolite0.10.50.5 - 10080-90<15[4]
5F-AKB48 Metabolite0.050.10.1 - 10>80Not specified[5]
AB-CHMINACA M21.01.01.0 - 100Not specifiedNot specified[6]

Table 3: Quantification of Synthetic Cannabinoids in Oral Fluid

AnalyteLLD (ng/mL)LLOQ (ng/mL)Linearity (ng/mL)Recovery (%)Matrix Effect (%)Reference
5F-ADB1.02.52.5 - 50090.5 - 112.5Not specified[7]
AB-CHMINACA1.02.52.5 - 50090.5 - 112.5Not specified[7]
MDMB-CHMICA1.02.52.5 - 50090.5 - 112.5Not specified[7]
JWH-0181.02.52.5 - 50090.5 - 112.5Not specified[7]

Experimental Protocols

The following sections detail typical methodologies for the quantification of synthetic cannabinoids in biological matrices, primarily utilizing LC-MS/MS.

Sample Preparation

Whole Blood:

  • Protein Precipitation: A common and rapid method involves the addition of a cold organic solvent, such as acetonitrile or methanol (typically in a 2:1 or 3:1 ratio to the blood volume), to precipitate proteins.

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant is collected and can be either directly injected into the LC-MS/MS system or subjected to further clean-up or concentration steps.

  • Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to enhance sensitivity.

Urine:

  • Enzymatic Hydrolysis: To quantify both free and glucuronidated metabolites, urine samples are often treated with β-glucuronidase at an elevated temperature (e.g., 50-60°C) for a specified period (e.g., 1-3 hours) to cleave the glucuronide conjugates.[5]

  • Solid-Phase Extraction (SPE): The hydrolyzed urine is then subjected to SPE for clean-up and concentration. A mixed-mode or polymeric reversed-phase sorbent is commonly used.

    • Conditioning: The SPE cartridge is conditioned with methanol followed by water or a buffer.

    • Loading: The pre-treated urine sample is loaded onto the cartridge.

    • Washing: The cartridge is washed with a weak organic solvent to remove interferences.

    • Elution: The analytes of interest are eluted with a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture with a modifying agent).

  • Evaporation and Reconstitution: The eluate is evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

Oral Fluid:

  • Collection: Oral fluid is typically collected using a specialized device that contains a collection pad and a buffer solution.

  • Extraction from Collection Device: The collection pad is placed in the buffer solution, and the tube is centrifuged to release the oral fluid into the buffer.

  • Protein Precipitation or SPE: Similar to blood, a protein precipitation step with an organic solvent is often sufficient.[7] Alternatively, for higher sensitivity, an SPE procedure analogous to that used for urine can be employed.

  • Centrifugation and Analysis: After extraction and any necessary concentration steps, the sample is centrifuged, and the supernatant is analyzed.

LC-MS/MS Analysis
  • Chromatography: Reversed-phase liquid chromatography is typically employed using a C18 or similar column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is used to separate the analytes.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the gold standard for quantification. For each analyte, at least two specific precursor-to-product ion transitions are monitored for confident identification and quantification. One transition is used for quantification (quantifier), and the other(s) for confirmation (qualifier).

Visualizations

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids primarily exert their effects by acting as agonists at the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.

G Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane SC Synthetic Cannabinoid (e.g., this compound) CB1R CB1/CB2 Receptor SC->CB1R Agonist Binding G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation IonChannels Ion Channels (Ca2+, K+) G_protein->IonChannels Modulation cAMP cAMP AC->cAMP Conversion of ATP CellularResponse Cellular Response (e.g., altered neurotransmission) cAMP->CellularResponse MAPK->CellularResponse IonChannels->CellularResponse

Caption: Simplified signaling pathway of synthetic cannabinoids via CB1/CB2 receptors.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of synthetic cannabinoids in biological samples.

G General Experimental Workflow for Synthetic Cannabinoid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Blood, Urine, Oral Fluid) Extraction Extraction (Protein Precipitation / SPE) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataProcessing Data Processing (Integration, Calibration) LCMS->DataProcessing Quantification Quantification & Reporting DataProcessing->Quantification

References

A Comparative Analysis of the Antagonistic Potency of 5F-AB-Fuppyca and Rimonabant at the Cannabinoid Type 1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A definitive quantitative comparison of the antagonistic potency of the synthetic cannabinoid 5F-AB-Fuppyca and the well-characterized antagonist rimonabant at the cannabinoid type 1 (CB1) receptor is currently hampered by a lack of specific experimental data for this compound. While rimonabant has been extensively studied, with its antagonistic properties well-documented, research on this compound has primarily focused on its lack of agonist activity, with only qualitative descriptions of its antagonistic behavior.

This guide synthesizes the available information on both compounds, providing a framework for understanding their potential relative potencies and detailing the experimental approaches required for a direct comparison.

Introduction to the Compounds

Rimonabant (SR141716A) is a well-established selective CB1 receptor antagonist and inverse agonist. It was developed as an anti-obesity drug and has been extensively used as a research tool to investigate the endocannabinoid system. Its high affinity for the CB1 receptor and its ability to block the effects of cannabinoid agonists are well-documented.

This compound is a pyrazole-based synthetic cannabinoid. Unlike many synthetic cannabinoids that are potent CB1 agonists, in vitro studies have shown that this compound and its analogs are largely inactive as agonists at the CB1 receptor. Notably, these compounds have been observed to exhibit antagonistic behavior, suggesting they may block the receptor's activity. However, quantitative measures of this antagonism, such as inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for antagonism, are not yet publicly available.

Quantitative Data on Antagonistic Potency

A direct comparison of antagonistic potency requires quantitative data from standardized in vitro assays. The following table summarizes the available data for rimonabant and highlights the current data gap for this compound.

CompoundParameterValueReceptorAssay TypeReference
Rimonabant Kᵢ (binding affinity)~2 nMHuman CB1Radioligand Binding Assay[Not specified in search results]
Functional AntagonismPotent antagonistHuman/Rodent CB1Various functional assays[Not specified in search results]
This compound Kᵢ (binding affinity)Not Reported---
Functional AntagonismAntagonistic behavior observedHuman CB1β-arrestin 2 Recruitment[Not specified in search results]
IC₅₀ (antagonism)Not Reported---

Experimental Protocols for Determining Antagonistic Potency

To quantitatively assess the antagonistic potency of this compound and directly compare it to rimonabant, several key experiments would need to be performed.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by assessing its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of this compound for the CB1 receptor.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the human CB1 receptor are prepared.

  • Competitive Binding: A constant concentration of a high-affinity CB1 receptor radioligand (e.g., [³H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or rimonabant).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow A CB1 Receptor Membranes + Radioligand ([³H]CP55,940) B Add varying concentrations of Test Compound (this compound or Rimonabant) A->B C Incubation to Equilibrium B->C D Rapid Filtration C->D E Scintillation Counting of Bound Radioligand D->E F Data Analysis (IC₅₀ and Kᵢ determination) E->F

Figure 1. Workflow for a competitive radioligand binding assay.

Functional Assays (e.g., cAMP Accumulation Assay or β-Arrestin Recruitment Assay)

These assays measure the ability of a compound to block the functional response induced by a receptor agonist.

Objective: To determine the functional antagonistic potency (IC₅₀) of this compound.

Methodology (β-Arrestin Recruitment Assay):

  • Cell Culture: Cells engineered to express the human CB1 receptor and a β-arrestin reporter system are cultured.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or rimonabant).

  • Agonist Stimulation: A known CB1 agonist (e.g., CP55,940) is added at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Signal Detection: The recruitment of β-arrestin to the CB1 receptor is measured, typically via a luminescent or fluorescent signal.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced signal (IC₅₀) is determined.

G cluster_1 Functional Antagonism Assay Workflow (β-Arrestin) A CB1 Receptor-expressing cells with β-arrestin reporter B Pre-incubate with varying concentrations of Antagonist A->B C Stimulate with CB1 Agonist (e.g., CP55,940) B->C D Measure β-arrestin recruitment signal C->D E Data Analysis (IC₅₀ determination) D->E

Figure 2. Workflow for a β-arrestin recruitment functional antagonism assay.

Signaling Pathways of CB1 Receptor Antagonism

CB1 receptors are G-protein coupled receptors (GPCRs). When activated by an agonist, they typically inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulate ion channels through the Gᵢ/ₒ pathway. They can also signal through β-arrestin pathways. An antagonist like rimonabant binds to the receptor but does not activate these pathways. Instead, it blocks agonists from binding and initiating these signaling cascades. Rimonabant is also an inverse agonist, meaning it can reduce the basal or constitutive activity of the receptor in the absence of an agonist. It is currently unknown if this compound acts as a neutral antagonist or an inverse agonist.

G cluster_0 CB1 Receptor Signaling Agonist CB1 Agonist CB1 CB1 Receptor Agonist->CB1 Activates Antagonist Antagonist (Rimonabant / this compound) Antagonist->CB1 Blocks G_protein Gᵢ/ₒ Protein Activation CB1->G_protein Beta_Arrestin β-Arrestin Recruitment CB1->Beta_Arrestin Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream Downstream Signaling Beta_Arrestin->Downstream

Figure 3. Simplified CB1 receptor signaling pathways and the role of an antagonist.

Conclusion

While this compound exhibits antagonistic properties at the CB1 receptor, a direct and quantitative comparison of its potency relative to rimonabant is not possible with the currently available scientific literature. Rimonabant is a potent CB1 antagonist with a well-defined pharmacological profile. To ascertain the relative potency of this compound, further in vitro studies, such as radioligand binding assays and functional antagonism assays, are required. Such research would be crucial for a comprehensive understanding of the pharmacological profile of this novel synthetic cannabinoid and for accurately assessing its potential effects and interactions within the endocannabinoid system. Researchers in drug development and related scientific fields should be aware of this data gap when considering the use or study of this compound.

A Comparative In Vitro Metabolic Profile of 5F-AB-FUPPYCA and its Non-Fluorinated Analog AB-FUPPYCA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative in vitro metabolism studies for 5F-AB-FUPPYCA and its non-fluorinated analog, AB-FUPPYCA, are not publicly available in peer-reviewed literature. This guide provides an inferred comparison based on established metabolic pathways of structurally similar fluorinated and non-fluorinated synthetic cannabinoids. The presented data is a qualitative summary derived from analogous compounds to project the likely metabolic fate of this compound and AB-FUPPYCA.

This comparison guide offers insights into the anticipated in vitro metabolism of the synthetic cannabinoid this compound and its non-fluorinated counterpart, AB-FUPPYCA. By examining the metabolic pathways of analogous synthetic cannabinoids, we can project the primary biotransformations these compounds likely undergo when incubated with human liver microsomes. Understanding these metabolic pathways is crucial for the development of analytical methods for their detection and for comprehending their pharmacokinetic profiles.

The introduction of a fluorine atom is a common chemical modification in drug design, known to alter a molecule's metabolic stability and pharmacological activity. In synthetic cannabinoids, fluorination often introduces new metabolic pathways, such as oxidative defluorination, which can significantly influence the profile of resulting metabolites.

Predicted Comparative Metabolic Stability

While quantitative data for this compound and AB-FUPPYCA is unavailable, studies on similar pairs of synthetic cannabinoids, such as AB-PINACA and 5F-AB-PINACA, have shown that both fluorinated and non-fluorinated analogs can be extensively metabolized. For instance, both AB-PINACA and 5F-AB-PINACA have been reported to have intermediate clearance in human liver microsomes.[1] The presence of fluorine can influence the rate of metabolism, but both compounds are expected to be significantly transformed.

Projected Key Metabolic Reactions

The following table summarizes the anticipated primary metabolic reactions for this compound and AB-FUPPYCA based on the metabolism of analogous synthetic cannabinoids.

Metabolic ReactionThis compoundAB-FUPPYCA
Amide Hydrolysis Expected to be a significant pathway, leading to the formation of the corresponding carboxylic acid metabolite. This is a common metabolic route for synthetic cannabinoids with an amide linkage.Similar to its fluorinated analog, amide hydrolysis is anticipated to be a major metabolic pathway, resulting in the formation of the carboxylic acid derivative.
Hydroxylation Monohydroxylation and dihydroxylation are expected to occur on the fluorophenyl ring and the valine moiety. Hydroxylation is a primary phase I metabolic reaction for many synthetic cannabinoids.[2][3]Hydroxylation is also predicted to be a major metabolic route, occurring on the phenyl ring and the valine moiety, leading to the formation of various hydroxylated metabolites.
Oxidative Defluorination A key metabolic pathway specific to the fluorinated analog. This reaction would involve the replacement of the fluorine atom on the pentyl chain with a hydroxyl group, which can be further oxidized to a carboxylic acid.[1][4][5]This pathway is not applicable as the compound lacks a fluorine atom.
N-Dealkylation Cleavage of the N-pentyl chain is a possible, though likely minor, metabolic pathway for some synthetic cannabinoids.Similar to the fluorinated analog, N-dealkylation of the pentyl chain may occur as a minor metabolic route.
Glucuronidation Phase II metabolism via glucuronidation is expected to occur on the hydroxylated metabolites.Hydroxylated metabolites of AB-FUPPYCA are also likely to undergo phase II conjugation with glucuronic acid.

Experimental Protocols

The following is a representative experimental protocol for the in vitro metabolism of synthetic cannabinoids using human liver microsomes (HLMs). This protocol is based on methodologies reported in the scientific literature for similar compounds.[1][3][4]

Incubation with Human Liver Microsomes (HLMs)
  • Reagents and Materials:

    • Pooled human liver microsomes (HLMs)

    • This compound and AB-FUPPYCA standard

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Magnesium chloride (MgCl₂)

    • Acetonitrile (for reaction termination)

    • Internal standard (for analytical quantification)

  • Incubation Procedure:

    • Prepare a stock solution of the test compound (this compound or AB-FUPPYCA) in a suitable organic solvent (e.g., methanol or DMSO).

    • In a microcentrifuge tube, pre-incubate a mixture of HLMs (e.g., 0.5 mg/mL protein concentration), phosphate buffer, and MgCl₂ at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1-10 µM) and the NADPH regenerating system to the pre-incubated mixture.

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.

    • Transfer the supernatant to a new tube or a well plate for analysis.

    • Analyze the samples using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and quantify the parent compound and its metabolites.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (HLMs, Buffer, NADPH, Test Compound) pre_incubation Pre-incubate HLMs and Buffer at 37°C reagents->pre_incubation initiation Initiate Reaction (Add Test Compound and NADPH) pre_incubation->initiation incubation Incubate at 37°C (Collect aliquots at time points) initiation->incubation termination Terminate Reaction (Add Acetonitrile) incubation->termination centrifugation Centrifuge to Precipitate Proteins termination->centrifugation analysis Analyze Supernatant (LC-HRMS) centrifugation->analysis G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent AB-FUPPYCA hydrolysis Amide Hydrolysis parent->hydrolysis hydroxylation_phenyl Phenyl Hydroxylation parent->hydroxylation_phenyl hydroxylation_valine Valine Hydroxylation parent->hydroxylation_valine glucuronide_phenyl Hydroxyphenyl Glucuronide hydroxylation_phenyl->glucuronide_phenyl UGT glucuronide_valine Hydroxyvaline Glucuronide hydroxylation_valine->glucuronide_valine UGT G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydrolysis Amide Hydrolysis parent->hydrolysis hydroxylation_phenyl Fluorophenyl Hydroxylation parent->hydroxylation_phenyl defluorination Oxidative Defluorination parent->defluorination glucuronide_phenyl Hydroxyfluorophenyl Glucuronide hydroxylation_phenyl->glucuronide_phenyl UGT further_oxidation Carboxylic Acid Metabolite defluorination->further_oxidation Oxidation

References

Evaluating Antibody Specificity for 5F-AB-Fuppyca Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence of novel psychoactive substances (NPS) presents a significant challenge for forensic and clinical toxicology. 5F-AB-FUPPYCA (also known as 5F-AB-PFUPPYCA or AZ-037) is a pyrazole-based synthetic cannabinoid receptor agonist (SCRA) that exemplifies the difficulty in developing specific detection methods. Due to its unique core structure, antibodies developed for older generations of indole or indazole-based SCRAs are unlikely to exhibit significant cross-reactivity, leading to potential false-negative results in immunoassay-based screening.

Currently, there are no commercially available antibodies or ELISA kits specifically designed and validated for the detection of this compound. This guide provides a comparative overview of existing broad-range SCRA ELISA kits, evaluating their stated cross-reactivity profiles to infer their potential (and likely limited) utility for detecting novel pyrazole-based compounds. The data underscores the critical need for confirmatory methods, such as mass spectrometry, and the development of new antibodies with broader specificity.

Performance of Broad-Range SCRA Immunoassays

The following tables summarize the performance of representative broad-range SCRA ELISA kits. It is critical to note that This compound and other pyrazole-based analogues are absent from the manufacturers' and validation studies' cross-reactivity lists , highlighting a significant gap in current screening capabilities. The data is presented to compare the intended targets and known cross-reactivities of these kits, illustrating the structural classes they are designed to detect.

Table 1: Comparison of Commercial Broad-Range Synthetic Cannabinoid ELISA Kits

Manufacturer / Kit NamePrimary Target(s)General Structural Class DetectedReported Cross-Reactivity Highlights (Non-Target Analytes)
Neogen / Synthetic Cannabinoids (JWH-018) Forensic ELISA KitJWH-018 N-pentanoic acidIndole-based (JWH-series)High cross-reactivity with JWH-073 N-butanoic acid and other JWH metabolites. Moderate reactivity with AM2201.[1]
Immunalysis / Synthetic Cannabinoids HEIAJWH-018 N-pentanoic acidIndole-based (JWH-series)High cross-reactivity with JWH-073 metabolites. Moderate reactivity with some other JWH analogues.[2]
Tulip Biolabs / AB-PINACA Synthetic Cannabinoid ELISA KitAB-PINACA metabolitesIndazole-based (PINACA-series)Cross-reacts with ADB-PINACA, AB-CHMINACA, and ADB-FUBINACA.[3]

Table 2: Quantitative Cross-Reactivity of Selected Analogs (Immunalysis HEIA Kit)

This table provides an example of quantitative cross-reactivity data from a study evaluating the Immunalysis HEIA kit, which targets the JWH-018 N-pentanoic acid metabolite. A higher percentage indicates greater cross-reactivity.

CompoundConcentration Tested (µg/L)% Cross-Reactivity
JWH-018 N-pentanoic acid (Calibrator)10100%
JWH-073 N-butanoic acid10>100%
JWH-018 N-(5-hydroxypentyl)10≥50%
JWH-073 N-(4-hydroxybutyl)10≥50%
AM2201 N-(4-hydroxypentyl)1010-50%
Other Indole/Indazole AnalogsVariesLow to Moderate
Pyrazole-based Analogs (e.g., this compound) Not Reported Presumed <1%

Data synthesized from published validation studies.[2] The absence of pyrazole compounds in these evaluations is notable.

The Challenge of Structural Diversity

The limited utility of current immunoassays for detecting this compound stems from its distinct pyrazole core. Antibody generation relies on recognizing a specific three-dimensional structure (the hapten). As shown in the diagram below, the core scaffold of pyrazole-based SCRAs is fundamentally different from the indole and indazole cores that existing assays were designed to detect.

G cluster_0 Established SCRA Classes (Detected by Kits) cluster_1 Novel SCRA Class (Likely Undetected) Indole Indole Core (e.g., JWH-018) Pyrazole Pyrazole Core (e.g., this compound) Indole->Pyrazole Structurally Dissimilar Indazole Indazole Core (e.g., AB-PINACA) Indazole->Pyrazole Structurally Dissimilar Ab1 Ab1->Indole Binds Ab1->Indazole Binds Ab1->Pyrazole No Binding

Caption: Structural dissimilarity between SCRA classes limits antibody cross-reactivity.

Experimental Protocols

The most common method for screening synthetic cannabinoids is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . Below is a generalized protocol representative of commercial kits.

Principle of Competitive ELISA: This assay is based on the competition between the drug present in the sample and a fixed amount of drug-enzyme conjugate for a limited number of antibody binding sites pre-coated on a microplate well. When the drug is absent in the sample, the drug-enzyme conjugate binds to the antibody. In contrast, when the drug is present, it competes with the conjugate for the antibody sites, resulting in less conjugate being bound. The addition of a substrate that reacts with the enzyme produces a colorimetric signal. The intensity of the color is inversely proportional to the concentration of the drug in the sample.

Generalized Protocol:

  • Sample Preparation: Urine or other biological samples are typically diluted with the provided assay buffer.

  • Competitive Reaction: An aliquot of the prepared sample (or standard) and a drug-enzyme conjugate (e.g., SCRA-HRP) are added to the antibody-coated microplate wells.

  • Incubation: The plate is incubated, typically for 30-60 minutes at room temperature, to allow for competitive binding between the drug in the sample and the drug-enzyme conjugate for the antibody sites.

  • Washing: The plate is washed multiple times with a wash buffer to remove any unbound reagents, including unbound drug-enzyme conjugate.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to each well. The enzyme on the bound conjugate converts the substrate into a colored product.

  • Incubation: The plate is incubated for a short period (15-30 minutes) to allow for color development.

  • Stopping Reaction: A stop solution (e.g., dilute acid) is added to each well to terminate the enzymatic reaction.

  • Data Acquisition: The absorbance (optical density) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The absorbance of the samples is compared to the absorbance of the calibrators (standards). A sample is considered positive if its absorbance is lower than that of a defined cutoff calibrator.

G cluster_workflow Competitive ELISA Workflow A 1. Add Sample/Standard and Drug-Enzyme Conjugate to Antibody-Coated Well B 2. Incubate (Competitive Binding Occurs) A->B C 3. Wash Plate (Removes Unbound Conjugate) B->C D 4. Add Substrate C->D E 5. Incubate (Color Develops) D->E F 6. Add Stop Solution E->F G 7. Read Absorbance (Signal is Inversely Proportional to Drug Concentration) F->G

Caption: Generalized workflow for a competitive ELISA used in SCRA screening.

Conclusion and Recommendations

The evaluation of antibody specificity for this compound detection reveals a critical limitation in currently available immunoassay technology. No commercial kits are specifically designed for, or have demonstrated cross-reactivity with, this pyrazole-based synthetic cannabinoid.

For researchers and drug development professionals, the key takeaways are:

  • High Risk of False Negatives: Relying on existing broad-range SCRA immunoassays for the detection of this compound or other pyrazole-based analogues is not recommended and will likely produce false-negative results.

  • Confirmatory Analysis is Mandatory: All presumptive screening, regardless of the target, should be confirmed with a highly specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Need for Novel Antibody Development: There is an urgent need to develop new antibodies using haptens that incorporate the pyrazole-core structure. This would enable the creation of next-generation immunoassays capable of detecting this emerging class of SCRAs.

  • Structural Awareness: When selecting a screening tool, it is imperative to be aware of the structural class of the target compound and the specificities of the antibody used in the assay. The data sheets and validation reports for any kit should be scrutinized for relevant cross-reactivity information.

References

Navigating the Cannabinoid Receptors: A Comparative Guide to Pyrazole-Based Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazole-based synthetic cannabinoids. By objectively comparing the performance of various alternatives through supporting experimental data, this document serves as a critical resource for the rational design of novel cannabinoid receptor ligands.

The landscape of cannabinoid receptor research is continually evolving, with pyrazole-based compounds emerging as a significant class of synthetic ligands targeting the CB1 and CB2 receptors. These receptors, integral components of the endocannabinoid system, are implicated in a myriad of physiological processes, making them attractive targets for therapeutic intervention in pain, inflammation, neurological disorders, and more. This guide delves into the nuanced structural modifications of the pyrazole scaffold that dictate binding affinity, selectivity, and functional activity at both CB1 and CB2 receptors.

Comparative Analysis of Binding Affinities

The affinity of a ligand for its receptor, quantified by the inhibition constant (Ki), is a primary determinant of its potency. The following tables summarize the in vitro binding affinities of representative pyrazole-based synthetic cannabinoids for human CB1 and CB2 receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Pyrazole-Based Synthetic Cannabinoids at CB1 and CB2 Receptors

CompoundR1R2R3CB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)Reference
SR141716A (Rimonabant)2,4-dichlorophenyl4-chlorophenylN-piperidinyl2>1000>500
AM2512,4-dichlorophenyl4-iodophenylN-piperidinyl7.5>1000>133
NESS03272,4-dichlorophenyl-N-piperidinyl4.255.70.075
Compound 262,4-dichlorophenyl2,5-dimethylpyrroleN-piperidinyl--140.7 (CB2/CB1)
Compound 302,4-dichlorophenyl2,5-dimethylpyrroleN-piperidinyl5.6--
Compound 152,4-dichlorophenyl-Adamantan-1-yl>100004>2500 (CB2/CB1)
Compound 102,4-dichlorophenyl-Fenchyl>100006>1667 (CB2/CB1)
Compound 142,4-dichlorophenyl-Bornyl>1000038>263 (CB2/CB1)

Note: Selectivity is calculated as Ki (CB2) / Ki (CB1) for CB1 selective compounds and Ki (CB1) / Ki (CB2) for CB2 selective compounds.

Functional Activity at Cannabinoid Receptors

Beyond binding affinity, the functional activity of a compound, whether it acts as an agonist, antagonist, or inverse agonist, is critical. This is often determined through functional assays such as GTPγS binding and cAMP accumulation assays, with results expressed as the half-maximal effective concentration (EC50) or inhibition concentration (IC50).

Table 2: Functional Activity (EC50/IC50, nM) of Select Pyrazole-Based Synthetic Cannabinoids

CompoundAssay TypeReceptorActivityValue (nM)Reference
Compound 30cAMPhCB1Inverse Agonist~1
Compound 14GTPγSCB2Antagonist/Inverse Agonist27 (IC50)
Compound 15GTPγSCB2Antagonist/Inverse Agonist51 (IC50)
Compound 10GTPγSCB2Antagonist/Inverse Agonist80 (IC50)

Structure-Activity Relationship (SAR) of Pyrazole-Based Cannabinoids

The core pyrazole scaffold offers multiple points for chemical modification, each influencing the compound's interaction with the cannabinoid receptors. The general SAR can be summarized as follows:

Caption: General structure-activity relationship of pyrazole-based cannabinoids.

The N1-position (R1) of the pyrazole ring is crucial for high affinity, with a 2,4-dichlorophenyl group being a common feature in potent CB1 antagonists. The C5-position (R2) often accommodates an aromatic ring, where para-substituents can enhance CB1 affinity. The C3-carboxamide moiety (R3) is a key interaction point, and modifications here significantly impact both affinity and functional activity, with bulky lipophilic groups often favoring antagonism. For CB2 selectivity, modifications at the C3-carboxamide, such as the introduction of bulky, cyclic groups like adamantyl, have been shown to be highly effective.

Experimental Workflows and Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Cannabinoid Receptor Signaling and Assay Workflow

The activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade. The following diagram illustrates a simplified signaling pathway and the general workflow for assessing compound activity.

Experimental_Workflow cluster_signaling Cannabinoid Receptor Signaling cluster_workflow Experimental Workflow Ligand Pyrazole Ligand Receptor CB1/CB2 Receptor Ligand->Receptor Binds G_Protein G-Protein (Gi/o) Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases start Start: Prepare cell membranes expressing CB1/CB2 binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (GTPγS or cAMP) (Determine EC50/IC50) start->functional_assay data_analysis Data Analysis (Dose-Response Curves) binding_assay->data_analysis functional_assay->data_analysis end End: Determine Affinity, Potency, and Efficacy data_analysis->end

Caption: Simplified cannabinoid receptor signaling and experimental workflow.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the CB1 or CB2 receptor.

Materials:

  • Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 or [³H]WIN-55,212-2.

  • Non-specific binding control: High concentration of a non-radiolabeled ligand (e.g., 10 µM WIN-55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • 96-well plates.

  • Filtration system (cell harvester and glass fiber filters).

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the test compound, radioligand (at a concentration near its Kd), and cell membranes.

  • For total binding wells, add only radioligand and membranes.

  • For non-specific binding wells, add radioligand, membranes, and the non-specific binding control.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures G-protein activation upon receptor agonism by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Cell membranes expressing CB1 or CB2 receptors.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds and a reference agonist.

Procedure:

  • Prepare serial dilutions of the test compound and reference agonist.

  • In a 96-well plate, add cell membranes, GDP (to ensure G-proteins are in an inactive state), and the test compound or reference agonist.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the specific binding against the log concentration of the agonist to determine EC50 and Emax values.

cAMP Accumulation Assay

This functional assay measures the inhibition of adenylyl cyclase activity, which is a downstream effect of Gi/o-coupled receptor activation, by quantifying intracellular cyclic AMP (cAMP) levels.

Materials:

  • Whole cells (e.g., CHO or HEK-293) expressing CB1 or CB2 receptors.

  • Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX, to prevent cAMP degradation).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Test compounds.

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Pre-treat the cells with a PDE inhibitor.

  • Add serial dilutions of the test compound.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial kit.

  • Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the IC50 value.

Comparative Toxicological Assessment of 5F-AB-Fuppyca and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of 5F-AB-Fuppyca and its structural analogs, supported by available experimental data. This document summarizes in vitro receptor activity, outlines key experimental methodologies, and visualizes relevant biological pathways to facilitate further investigation into this class of synthetic cannabinoids.

In Vitro Toxicological Data: Cannabinoid Receptor Activity

The primary molecular targets for synthetic cannabinoids are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). The in vitro activity of 5F-3,5-AB-PFUPPYCA, a close structural analog of this compound, and its related compounds has been characterized using live-cell β-arrestin 2 recruitment assays. This method assesses the functional consequence of ligand binding to the receptor.

The table below summarizes the half-maximal effective concentration (EC50) and maximum efficacy (Emax) values for these compounds at the CB1 and CB2 receptors. Lower EC50 values indicate higher potency.

CompoundTarget ReceptorEC50 (nM)Emax (%) vs. CP55,940Citation
5F-3,5-AB-PFUPPYCACB1Inactive-[1]
CB2Inactive-[1]
3,5-ADB-4en-PFUPPYCACB1Inactive-[1]
CB2Inactive-[1]
5F-3,5-ADB-PFUPPYCACB1Inactive-[1]
CB2Inactive-[1]
3,5-AB-CHMFUPPYCACB1Weakly Active-[1]
CB2Inactive-[1]
5,3-AB-CHMFUPPYCACB1Weakly Active-[1]
CB2Inactive-[1]
5,3-ADB-4en-PFUPPYCACB1Weakly Active-[1]
CB2Inactive-[1]

Note: "Inactive" indicates that the compound did not elicit a significant response in the assay. "Weakly Active" indicates a limited activation potential was observed, but precise EC50 and Emax values were not determined in the cited study.

A study on 5F-3,5-AB-PFUPPYCA and its analogs found that most of these compounds were essentially inactive at both CB1 and CB2 receptors in a β-arrestin 2 recruitment assay.[1] Only 3,5-AB-CHMFUPPYCA, 5,3-AB-CHMFUPPYCA, and 5,3-ADB-4en-PFUPPYCA demonstrated a limited activation potential at the CB1 receptor.[1] Interestingly, the study also noted that all tested compounds exhibited antagonistic behavior at both receptors.[1] The authors suggest that due to the lack of pronounced CB receptor activity, these specific "FUPPYCA" analogs are unlikely to pose a major threat to public health.[1]

In Vivo Toxicological Profile of Structurally Related Synthetic Cannabinoids

In vivo studies in mice on compounds like 5F-ADBINACA, AB-FUBINACA, and STS-135 have demonstrated a range of physiological and behavioral effects, including:

  • Neurological Effects: Seizures, myoclonia, hyperreflexia, catalepsy, and impaired sensorimotor responses.[2]

  • Thermoregulatory Effects: Hypothermia.[2]

  • Analgesic Effects: Increased pain threshold.[2]

  • Behavioral Effects: Reduced motor activity and promotion of aggressiveness.[2]

  • Cardiovascular Effects: Tachycardia and hypertension are commonly reported with synthetic cannabinoid use.[3] Some case reports have linked synthetic cannabinoid use to more severe cardiovascular events like myocardial infarction and arrhythmias.[3][4] The cardiotoxicity may be related to the activation of CB1 receptors in the cardiovascular system.[4]

These effects were largely preventable by a selective CB1 receptor antagonist, indicating a primary mechanism of action through this receptor.[2] Furthermore, some synthetic cannabinoids have been shown to induce neurotoxicity in murine neuro-2a cells.[2]

Experimental Protocols

In Vitro: β-Arrestin 2 Recruitment Assay

This assay is used to determine the functional activity of compounds at G-protein coupled receptors (GPCRs) like the CB1 and CB2 receptors.

Objective: To measure the recruitment of β-arrestin 2 to the cannabinoid receptor upon ligand binding, which is a hallmark of receptor activation and subsequent signaling.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably co-expressing the human CB1 or CB2 receptor and a β-arrestin 2 fusion protein (e.g., fused to a reporter enzyme or fluorescent protein).

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound analogs) and a reference agonist (e.g., CP55,940).

  • Assay Procedure:

    • Plate the cells in a multi-well format.

    • Add the test compounds to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.

    • Following incubation, add the detection reagents for the reporter system.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the response of a vehicle control.

    • Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo: Assessment of Neurological and Behavioral Effects in Mice

This protocol outlines a general approach for evaluating the in vivo effects of synthetic cannabinoids.

Objective: To characterize the physiological and behavioral effects of this compound analogs in a rodent model.

Methodology:

  • Animals: Use male CD-1 mice (or another appropriate strain). House the animals under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration: Dissolve the test compounds in a suitable vehicle (e.g., a mixture of ethanol, Tween 80, and saline). Administer the compounds via intraperitoneal (i.p.) injection.

  • Experimental Groups: Include a vehicle control group and several dose groups for each test compound.

  • Behavioral and Physiological Assessments (perform at various time points post-injection):

    • Catalepsy: Measure the time the mouse remains immobile with its forepaws placed on an elevated bar.

    • Motor Activity: Assess locomotor activity in an open-field arena.

    • Body Temperature: Measure rectal temperature using a digital thermometer.

    • Nociception: Evaluate the response to a thermal stimulus (e.g., hot plate test) or mechanical stimulus (e.g., von Frey test).

    • Seizure Activity: Observe for the presence and severity of seizures.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compounds to the vehicle control.

Signaling Pathways and Experimental Workflow

CB1 Receptor Signaling Pathways

Synthetic cannabinoids primarily exert their effects by activating the CB1 receptor, a G-protein coupled receptor. This activation triggers multiple intracellular signaling cascades.

CB1_Signaling SC Synthetic Cannabinoid CB1R CB1 Receptor SC->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates beta_arrestin β-Arrestin CB1R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux MAPK MAPK Pathway (e.g., ERK) beta_arrestin->MAPK Gene_expression Altered Gene Expression MAPK->Gene_expression

Caption: CB1 Receptor Signaling Pathways.

Experimental Workflow for In Vitro Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro toxicity of synthetic cannabinoids.

experimental_workflow start Start: Compound Synthesis and Purification compound_prep Compound Preparation (Serial Dilutions) start->compound_prep cell_culture Cell Culture (CB1/CB2 Expressing Cells) start->cell_culture assay_plate Assay Plating compound_prep->assay_plate cell_culture->assay_plate incubation Incubation with Test Compounds assay_plate->incubation detection Signal Detection (e.g., Luminescence, Fluorescence) incubation->detection data_analysis Data Analysis (EC50, Emax Determination) detection->data_analysis end End: Toxicological Profile data_analysis->end

Caption: In Vitro Toxicity Assessment Workflow.

References

A Comparative Guide to the Confirmation of 5F-AB-FUPPYCA Metabolites Using Authentic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the unambiguous identification and confirmation of metabolites of the synthetic cannabinoid 5F-AB-FUPPYCA. The comparison of analytical data from biological samples against certified authentic standards is the gold standard for metabolite confirmation. This document outlines the predicted metabolic pathways, detailed experimental protocols for sample analysis, and a direct comparison of analytical data.

Predicted Metabolic Pathways of this compound

This compound, a pyrazole-based synthetic cannabinoid, is expected to undergo extensive metabolism in the body before excretion.[1] Based on metabolic studies of structurally similar 5-fluoro synthetic cannabinoids, the primary metabolic routes are predicted to involve several key biotransformations.[2][3] These include:

  • Oxidative Defluorination and Hydroxylation: The terminal fluorine on the pentyl chain is a common site for metabolic attack, leading to the formation of a 5-hydroxypentyl metabolite.[3][4]

  • Carboxylation: The 5-hydroxypentyl metabolite can be further oxidized to form a pentanoic acid metabolite, a common transformation for 5-fluoro synthetic cannabinoids.[2][3]

  • Amide Hydrolysis: The amide linkage is susceptible to hydrolysis, cleaving the molecule.

  • Glucuronidation (Phase II Metabolism): Hydroxylated metabolites can undergo Phase II conjugation with glucuronic acid to increase water solubility for excretion.[5][6]

These predicted pathways highlight the critical need for analytical methods that can distinguish between the parent compound and its various metabolic products.

G cluster_0 cluster_1 cluster_2 A This compound (Parent Compound) B 5-hydroxypentyl Metabolite A->B Oxidative Defluorination/ Hydroxylation (Phase I) C Pentanoic Acid Metabolite D Amide Hydrolysis Product A->D Amide Hydrolysis (Phase I) E Hydroxypentyl-Glucuronide (Phase II Metabolite) B->C Oxidation (Phase I) B->E Glucuronidation (Phase II)

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for Metabolite Confirmation

The definitive confirmation of a metabolite's identity is achieved by a systematic workflow. This process involves meticulous sample preparation, high-resolution analytical techniques, and direct comparison against an authentic reference standard. The lack of commercially available reference standards has historically been a challenge in the analysis of new psychoactive substances.[7] This guide assumes the availability of such standards for confirmatory analysis.

G A Biological Sample (e.g., Urine) B Enzymatic Hydrolysis (β-glucuronidase) A->B C Sample Extraction (e.g., SPE or LLE) B->C D LC-MS/MS Analysis C->D E Data Acquisition (Retention Time, MS/MS Spectra) D->E G Data Comparison E->G F Authentic Standard Analysis F->G H Unambiguous Metabolite Confirmation G->H

Caption: General experimental workflow for metabolite confirmation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following protocols are based on established methods for the analysis of synthetic cannabinoids and their metabolites in biological matrices.[5][6][8]

Urine Sample Preparation and Hydrolysis

Since many metabolites are excreted as glucuronide conjugates, an enzymatic hydrolysis step is necessary to analyze the free metabolite.[5][6]

  • Objective: To cleave glucuronide conjugates and prepare the sample for extraction.

  • Materials: Urine sample, phosphate buffer (pH 6), β-glucuronidase from Helix pomatia.[5][6]

  • Protocol:

    • To 0.5 mL of the urine sample, add 0.5 mL of phosphate buffer.

    • Add 30 µL of β-glucuronidase solution.

    • Vortex the mixture gently and incubate at 45-60°C for 1-2 hours to ensure complete hydrolysis.[5][6]

    • Allow the sample to cool to room temperature before proceeding to extraction.

Solid-Phase Extraction (SPE)
  • Objective: To clean up the sample and concentrate the analytes of interest.

  • Materials: Hydrolyzed urine sample, SPE cartridges (e.g., C18), methanol, acetonitrile, water, ammonium formate.

  • Protocol:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove interfering substances.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analytes with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides the high sensitivity and selectivity required for detecting metabolites at low concentrations in biological fluids.[6][9]

  • Objective: To chromatographically separate the metabolites and obtain mass spectrometric data for identification.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole or QTOF mass spectrometer.[5]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.[5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with information-dependent acquisition for untargeted screening.[9]

    • Collision Energy: Optimized for each specific metabolite using the authentic standard.

    • Transitions: At least two specific precursor-to-product ion transitions should be monitored for each analyte to ensure high confidence in identification.

Data Comparison: Authentic Standard vs. Biological Sample

The cornerstone of confirmation is the direct comparison of data from the unknown analyte in the biological sample with that of the certified authentic standard analyzed under identical conditions.

Criteria for Confirmation:

  • Retention Time: The retention time of the analyte in the sample must match that of the authentic standard within a narrow, predefined tolerance window (e.g., ±2%).

  • Mass Spectra: The precursor ion and the product ion mass spectra obtained from the sample must match those of the authentic standard. For MRM analysis, the ratio of the monitored ion transitions should be consistent between the sample and the standard.

Quantitative Data Comparison Table

The following table illustrates a hypothetical comparison for confirming the identity of two major predicted metabolites of this compound.

AnalyteRetention Time (min)Key MS/MS Transition (m/z)Ion RatioConfirmation Status
5-hydroxypentyl Metabolite
Authentic Standard4.25395.2 → 121.1 (Quantifier)395.2 → 220.1 (Qualifier)100 : 45-
Urine Sample A4.26395.2 → 121.1395.2 → 220.1100 : 47Confirmed
Urine Sample B5.12395.2 → 121.1395.2 → 220.1100 : 44Not Confirmed (RT Mismatch)
Pentanoic Acid Metabolite
Authentic Standard3.88409.2 → 121.1 (Quantifier)409.2 → 392.2 (Qualifier)100 : 62-
Urine Sample A3.87409.2 → 121.1409.2 → 392.2100 : 61Confirmed
Urine Sample C3.88409.2 → 121.1409.2 → 155.0100 : 58Not Confirmed (Qualifier Mismatch)

Note: m/z values are hypothetical and for illustrative purposes.

This guide demonstrates that the use of authentic standards is indispensable for the accurate and defensible identification of drug metabolites. By following rigorous, well-defined protocols and comparing key analytical parameters, researchers can achieve the highest level of confidence in their findings.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 5F-AB-FUPPYCA

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of novel psychoactive substances such as 5F-AB-FUPPYCA, a pyrazole-based synthetic cannabinoid, are of paramount importance to ensure personnel safety and environmental protection.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the management of hazardous chemical waste, particularly for analogous pyrazole compounds and other synthetic cannabinoids.[1][3]

A conservative approach, treating this compound as a hazardous substance, is mandatory.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[3] The primary and required method of disposal is through a licensed and certified hazardous waste management service.[1][3]

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and potential eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact and potential absorption.
Body Protection A laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a fume hood. A respirator may be necessary if handling large quantities or if dust/aerosol generation is likely.Minimizes the inhalation of potentially harmful vapors or particulates.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste segregation, containment, and labeling, leading to its final disposal by a professional service. In-laboratory chemical neutralization is strongly discouraged without a validated procedure specific to this compound.[1]

Experimental Protocol: Chemical Waste Segregation and Containment

  • Waste Identification: Classify all materials contaminated with this compound as hazardous chemical waste. This includes:

    • Pure this compound

    • Solutions containing this compound

    • Contaminated consumables (e.g., weighing papers, pipette tips, vials)

    • Contaminated PPE (e.g., gloves, disposable lab coats)

    • Materials used for spill cleanup

  • Container Selection:

    • Solid Waste: Use a designated, sealable, and clearly labeled hazardous waste container for all solid materials. The container must be compatible with the chemical.

    • Liquid Waste: Use a separate, leak-proof, and compatible container for all liquid waste containing this compound. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Waste Collection:

    • Solids: Carefully transfer any solid this compound and contaminated solid items into the designated solid waste container. Avoid the generation of dust.

    • Liquids: Pour solutions containing this compound into the designated liquid waste container. Use a funnel to prevent spills.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • An accurate list of all constituents and their approximate concentrations.

      • The date when waste accumulation began.

      • The name of the principal investigator and the laboratory location.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area within the laboratory.

    • Ensure the storage area has secondary containment to capture any potential leaks.

    • Segregate the waste from incompatible materials, such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection and disposal.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation. For large spills, evacuate the laboratory and notify your institution's emergency response team.[1]

  • Containment: For small spills, use an inert, non-combustible absorbent material such as sand or vermiculite to contain the substance.[3]

  • Cleanup: While wearing the appropriate PPE, carefully sweep or scoop the contained material into the designated hazardous waste container. Avoid generating dust.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., methanol, followed by a detergent solution). Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the appropriate EHS department at your institution.[3]

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Disposal of this compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe identify Identify Waste Type ppe->identify solid_waste Solid Waste: - Pure Compound - Contaminated PPE - Consumables identify->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing  this compound identify->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area with Secondary Containment collect_solid->storage collect_liquid->storage contact_ehs Contact Institutional EHS for Professional Disposal storage->contact_ehs end End: Safe Disposal contact_ehs->end

Diagram Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 5F-AB-Fuppyca

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of novel synthetic compounds is paramount. This document provides essential safety and logistical information for the handling and disposal of 5F-AB-Fuppyca, a synthetic cannabinoid.

While the physiological and toxicological properties of this compound are not fully known, it should be considered a hazardous substance.[1] All handling procedures must be conducted with the utmost care to prevent accidental exposure. The following guidelines are based on best practices for handling potent, potentially hazardous compounds in a laboratory setting.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure. All personnel handling this compound must be trained in the proper donning, doffing, and disposal of PPE.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Provides a robust barrier against skin contact. Double-gloving offers additional protection in case of a breach of the outer glove.
Gown Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.Protects the body and personal clothing from contamination by splashes or aerosols.
Eye & Face Protection Safety goggles or a full-face shield.Protects the eyes and face from accidental splashes or contact with airborne particles.
Respiratory Protection A NIOSH-approved N95 respirator or higher, used in accordance with a respiratory protection program.Prevents the inhalation of hazardous particles, especially when handling the solid compound or generating aerosols.
Additional Protection Disposable shoe covers and a hair cap are recommended, particularly in areas where contamination can be spread.Minimizes the risk of tracking contaminants out of the laboratory.
Operational Plan: From Receipt to Disposal

A clear and systematic operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of the research.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • This compound is typically supplied as a neat solid and should be stored at -20°C for long-term stability.[1]

  • The storage location should be clearly labeled as containing a potent and hazardous compound.

Preparation of Solutions:

  • Engineering Controls: All weighing of the solid compound and preparation of stock solutions must be performed within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.

  • Solvent Selection: this compound is soluble in organic solvents such as DMSO.[2]

  • Procedure:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Carefully weigh the desired amount of the solid compound on a tared weigh paper within the containment enclosure.

    • Transfer the solid to an appropriate volumetric flask.

    • Add the chosen solvent and mix thoroughly until the solid is completely dissolved.

    • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Handling of Solutions:

  • Always handle solutions containing this compound within a chemical fume hood.

  • Use appropriate calibrated pipettes and safety glasses.

  • Avoid creating aerosols.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

  • Chemical Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, gowns, shoe covers, weigh papers, and pipette tips, must be placed in a dedicated hazardous waste bag within the fume hood.

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent and cleaning agent.

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound, designed to provide at-a-glance guidance for laboratory personnel.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_immediate_actions Immediate Actions cluster_ppe Don Appropriate PPE cluster_cleanup Spill Cleanup cluster_disposal Waste Disposal Spill Spill of this compound Alert Alert others in the vicinity Spill->Alert Evacuate Evacuate the immediate area Alert->Evacuate Secure Restrict access to the spill area Evacuate->Secure PPE Full PPE: - Double Nitrile Gloves - Gown - Safety Goggles/Face Shield - N95 Respirator Secure->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Apply appropriate decontamination solution Contain->Neutralize Collect Collect all contaminated materials Neutralize->Collect Dispose Place in a labeled hazardous waste container Collect->Dispose

Caption: Workflow for handling a chemical spill of this compound.

SOP_Handling_Workflow cluster_prep Preparation cluster_weighing Weighing Solid cluster_solution Solution Preparation cluster_handling Handling and Use cluster_cleanup_disposal Cleanup and Disposal Prep_Area Prepare work area in fume hood Don_PPE Don all required PPE Prep_Area->Don_PPE Equilibrate Equilibrate vial to room temperature Don_PPE->Equilibrate Weigh Weigh solid in ventilated enclosure Equilibrate->Weigh Dissolve Dissolve solid in appropriate solvent Weigh->Dissolve Label Label solution container clearly Dissolve->Label Handle Perform experimental work in fume hood Label->Handle Decontaminate Decontaminate surfaces and equipment Handle->Decontaminate Dispose_Waste Dispose of all waste as hazardous Decontaminate->Dispose_Waste Doff_PPE Doff and dispose of PPE correctly Dispose_Waste->Doff_PPE

Caption: Standard operating procedure for handling this compound.

References

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